molecular formula C5H7N3O2 B102263 5-Amino-6-methylpyrimidine-2,4-diol CAS No. 6270-46-8

5-Amino-6-methylpyrimidine-2,4-diol

Cat. No.: B102263
CAS No.: 6270-46-8
M. Wt: 141.13 g/mol
InChI Key: FNSSATCDUXTALE-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyrimidine-2,4-diol is a versatile pyrimidine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its core value lies in its application as a precursor for nucleoside analogs, which are designed to interfere with viral replication and tumor cell proliferation, making it particularly valuable in the development of antiviral and anticancer agents . The compound's structure allows it to mimic purine bases in biological systems, supporting its use in the preparation of novel kinase inhibitors for targeted therapy research . Furthermore, this scaffold is employed in the synthesis of various heterocyclic compounds, such as pyrazolo-pyrimidines, which are investigated for a range of potent biological activities including antimicrobial and anti-Alzheimer properties . As a building block in multicomponent reactions, it enables the efficient and green synthesis of complex molecular architectures for biological evaluation as therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10)
Source PubChem
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InChI Key

FNSSATCDUXTALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
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DSSTOX Substance ID

DTXSID80211778
Record name 5-Amino-6-methyluracil
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Molecular Weight

141.13 g/mol
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CAS No.

6270-46-8
Record name 5-Amino-6-methyl-2,4(1H,3H)-pyrimidinedione
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Foundational & Exploratory

Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure, which incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it has the potential to interact with biological systems that process nucleic acids. Furthermore, aminouracils serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications.

Core Properties

The core chemical and physical properties of this compound are summarized below.

General Properties
PropertyValueSource(s)
CAS Number 6270-46-8[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 5-amino-6-methyl-1H-pyrimidine-2,4-dione
Synonyms 5-Amino-6-methyluracil, 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione
Physicochemical Properties
PropertyValueSource(s)
Melting Point 270 - 290 °C (with decomposition)[1]
LogP -0.878
Appearance Data not available (typically a solid powder)
Solubility Log₁₀WS (Water solubility in mol/L) is a parameter used to describe its solubility.[2] Specific quantitative data is limited.

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was not found in the surveyed literature, a representative procedure can be constructed based on the well-established synthesis of analogous aminouracils. The common method involves the condensation of a β-keto ester or a cyanoacetate derivative with urea or thiourea.

Representative Experimental Protocol: Synthesis of 6-Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of the target compound would analogously use ethyl 2-cyanopropionate as a starting material instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea to form the pyrimidine ring.

Materials:

  • Ethyl cyanoacetate (0.86 mol)

  • Urea (0.86 mol)

  • Sodium (1.72 g. atom)

  • Absolute Ethanol (1 L)

  • Hot Water (1 L)

  • Glacial Acetic Acid

Procedure:

  • In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1 L of absolute ethanol.

  • Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve completely.

  • To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and 51.5 g (0.86 mol) of urea.

  • Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may become solid.

  • After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids are dissolved.

  • Heat the stirred solution at 80°C for an additional 15 minutes.

  • Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the precipitation of 6-aminouracil.

  • Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the product.

G reagents Reagents: - Ethyl Cyanoacetate - Urea - Sodium Metal dissolve dissolve reagents->dissolve solvent Solvent: Absolute Ethanol solvent->dissolve reflux reflux dissolve_h2o dissolve_h2o reflux->dissolve_h2o Reaction Mixture isolate isolate product 6-Aminouracil (Product) isolate->product Final Product

Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis

  • Column: Newcrom R1 (or similar reverse-phase column).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

  • Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a volatile acid, such as formic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The key vibrational bands are indicative of its functional groups.

Wavenumber (cm⁻¹)Interpretation
~3400 - 3200N-H stretching (amine and amide)
~3100 - 3000C-H stretching (methyl)
~1710 - 1650C=O stretching (carbonyl groups of the uracil ring)
~1640 - 1600N-H bending (amine)
NMR and Mass Spectrometry (MS) Data

Disclaimer: The following data is for an isomer and should not be used for the definitive identification of this compound.

Table: ¹H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
(Data not available)

Note: While ¹H NMR spectra are available for this isomer, specific peak assignments were not found in the searched literature.

Table: ¹³C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ, ppm)Assignment
(Data not available)

Note: ¹³C NMR data was not found in the searched literature for this isomer.

Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/zInterpretation
141[M]⁺ (Molecular Ion)

Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical class—aminouracils—is of significant interest in drug development. These compounds serve as crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent biological activities.

  • Antioxidant Properties: this compound itself has been noted as an antioxidant.

  • Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate libraries of compounds for screening. Derivatives have shown a wide array of therapeutic potential.

  • Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral activities. This versatility makes the parent compound a valuable starting material for developing novel therapeutic agents.

G Core 5-Amino-6-methyluracil (Core Structure) Condensation Condensation Core->Condensation Precursor Cyclization Cyclization Core->Cyclization Precursor Functionalization Functionalization Core->Functionalization Precursor Anticancer Anticancer Condensation->Anticancer Antiviral Antiviral Cyclization->Antiviral Neuroprotective Neuroprotective Cyclization->Neuroprotective Antimicrobial Antimicrobial Functionalization->Antimicrobial

Caption: Relationship between the aminouracil core and its applications.

References

Synthesis of 5-Amino-6-methylpyrimidine-2,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Amino-6-methylpyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleobases, vitamins, and therapeutic agents. The presence of both an amino group and a methyl group on the pyrimidine ring makes this compound a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. This guide outlines a reliable three-step synthesis route starting from readily available commercial reagents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-stage process:

  • Synthesis of 6-Methyluracil: The initial step involves the condensation of ethyl acetoacetate and urea in the presence of an acid catalyst to form the pyrimidine ring of 6-methyluracil.

  • Nitration of 6-Methyluracil: The subsequent step is the electrophilic nitration at the C5 position of the 6-methyluracil ring to yield 5-nitro-6-methyluracil.

  • Reduction of 5-Nitro-6-methyluracil: The final step involves the reduction of the nitro group to an amino group to afford the target compound, this compound.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: 6-Methyluracil Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction Start Ethyl Acetoacetate + Urea Condensation Condensation Reaction Start->Condensation Intermediate1 6-Methyluracil Condensation->Intermediate1 Nitration Nitration with Nitric Acid Intermediate1->Nitration Intermediate2 5-Nitro-6-methyluracil Nitration->Intermediate2 Reduction Reduction with Sodium Dithionite Intermediate2->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Methyluracil

This procedure is adapted from a well-established method for the synthesis of 6-methyluracil.[1]

Reaction Scheme:

reaction1 cluster_reactants Ethyl Acetoacetate Ethyl Acetoacetate plus + Ethyl Acetoacetate->plus Urea Urea Urea->plus 6-Methyluracil 6-Methyluracil plus->6-Methyluracil HCl (cat.), NaOH, H2O

Caption: Synthesis of 6-Methyluracil.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.14160 g (155 mL)1.23
Urea60.0680 g1.33
Absolute Ethanol46.0725 mL-
Concentrated Hydrochloric Acid36.4610 drops-
Sodium Hydroxide40.0080 g2.00
Water18.021.2 L-

Procedure:

  • In a 5-inch crystallizing dish, combine 160 g (155 mL) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • To this mixture, add 80 g of finely powdered urea and stir thoroughly to ensure a homogenous mixture.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator using a water pump and allow the mixture to dry completely. This process typically takes five to seven days. The crude β-uraminocrotonic ester intermediate will be formed as a dry powder (200-205 g).

  • Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water and heat it to 95 °C.

  • Stir the dry, finely powdered β-uraminocrotonic ester into the hot sodium hydroxide solution until a clear solution is obtained.

  • Cool the solution to 65 °C and carefully acidify it by the slow addition of concentrated hydrochloric acid while stirring continuously.

  • 6-Methyluracil will precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash it with cold water, followed by alcohol and ether.

  • Air-dry the resulting white powder. The expected yield is 110-120 g (71-77% based on ethyl acetoacetate).

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)
6-MethyluracilC₅H₆N₂O₂126.1171-77
Stage 2: Nitration of 6-Methyluracil

This procedure outlines the nitration of the synthesized 6-methyluracil.[2]

Reaction Scheme:

reaction2 6-Methyluracil 6-Methyluracil 5-Nitro-6-methyluracil 5-Nitro-6-methyluracil 6-Methyluracil->5-Nitro-6-methyluracil HNO3

Caption: Nitration of 6-Methyluracil.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6-Methyluracil126.11
Nitric Acid (concentrated)63.01

Procedure:

  • In a reaction vessel, cool concentrated nitric acid to below 10 °C using an ice bath.

  • While stirring, slowly add the previously synthesized 6-methyluracil to the cold nitric acid.

  • After the addition is complete, raise the temperature of the reaction mixture to 30 °C and maintain it for 1 hour.

  • The product, 5-nitro-6-methyluracil, will precipitate. Collect the solid by filtration.

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )
5-Nitro-6-methyluracilC₅H₅N₃O₄171.11

Note: The yield for this step is not explicitly stated in the source material but is expected to be high under these conditions.

Stage 3: Reduction of 5-Nitro-6-methyluracil

This procedure details the reduction of the nitro group to an amino group using sodium dithionite.[2]

Reaction Scheme:

reaction3 5-Nitro-6-methyluracil 5-Nitro-6-methyluracil This compound This compound 5-Nitro-6-methyluracil->this compound Na2S2O4, H2O

Caption: Reduction of 5-Nitro-6-methyluracil.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
5-Nitro-6-methyluracil171.11
Sodium Dithionite174.11
Water18.02
Hydrochloric Acid (concentrated)36.46

Procedure:

  • In a suitable reaction vessel, dissolve sodium dithionite in water.

  • Add the 5-nitro-6-methyluracil obtained from the previous step to the sodium dithionite solution.

  • Control the temperature of the reaction mixture at 35 °C and maintain it for 30 minutes with stirring.

  • After the reduction is complete, add hydrochloric acid to the reaction mixture.

  • Allow the mixture to stand for 3 hours, followed by stirring for 2 hours.

  • Collect the precipitated product by filtration and dry it to obtain this compound.

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )
This compoundC₅H₇N₃O₂141.13

Note: Specific quantities of reagents and yields for this step are not detailed in the primary source. It is recommended to use a molar excess of sodium dithionite (typically 3-5 equivalents) relative to the nitro compound.

Conclusion

This guide provides a detailed and practical approach for the synthesis of this compound. The described three-step pathway utilizes common laboratory reagents and techniques, making it an accessible method for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The provided experimental protocols and quantitative data serve as a valuable resource for the successful preparation of this important pyrimidine derivative. Further optimization of reaction conditions may be possible to improve yields and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to ensure its identity and purity.

References

5-Amino-6-methylpyrimidine-2,4-diol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Synthesis, Properties, and Biological Significance of a Promising Pyrimidine Derivative.

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, also known as 5-amino-6-methyluracil, is a pyrimidine derivative with a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[1] As a substituted uracil, this compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine scaffolds are integral to the structure of nucleic acids and are found in numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic data, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with an amino group at the 5-position, a methyl group at the 6-position, and two hydroxyl groups at the 2- and 4-positions. It is important to note that this compound can exist in different tautomeric forms, with the keto-enol tautomerism being a key feature of its chemical behavior. The diketo form, 5-amino-6-methyl-1H-pyrimidine-2,4-dione, is a common tautomer.[1][3]

Physicochemical Properties
PropertyValueReference
CAS Number 6270-46-8[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 5-amino-6-methyl-1H-pyrimidine-2,4-dione[1]
SMILES CC1=C(C(=O)NC(=O)N1)N[1]
Melting Point 272-274 °C (decomposes)[4]

Synthesis

A detailed experimental protocol for the synthesis of the closely related tautomer, 2-Amino-5-methylpyrimidine-4,6-diol, is provided below. This procedure is adapted from established methods for the synthesis of substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

Materials:

  • Monosubstituted malonic acid diester

  • Guanidine

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (10%)

Procedure:

  • A solution of guanidine is prepared by dissolving it in methanol containing sodium methoxide.

  • The monosubstituted malonic acid diester is added to the guanidine solution.

  • The reaction mixture is refluxed for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water, and the pH is adjusted to 6 with 10% hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with water and ethanol, and dried.

The final product is obtained as a white solid with a yield of approximately 91%.[5]

Synthesis_Workflow reagents Guanidine + Monosubstituted Malonic Acid Diester reflux Reflux reagents->reflux solvent Methanol + Sodium Methoxide solvent->reflux evaporation Solvent Evaporation reflux->evaporation dissolution Dissolution in Water evaporation->dissolution precipitation Acidification (pH 6) dissolution->precipitation filtration Filtration and Washing precipitation->filtration product 2-Amino-5-methylpyrimidine-4,6-diol filtration->product

Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following data is for the closely related tautomer, 2-Amino-5-methylpyrimidine-4,6-diol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹H NMRDMSO-d₆10.70 (bs, 2H)2 x OH
6.88 (bs, 2H)NH₂
1.57 (s, 3H)CH₃
¹³C NMRDMSO-d₆164.97C-4 and C-6
152.53C-2
84.06C-5
8.11CH₃

Biological Activity and Potential Applications

Derivatives of aminouracil are recognized for a variety of biological activities, making them attractive scaffolds for drug discovery.[2]

Antioxidant Activity

This compound has been identified as an antioxidant.[4] The antioxidant properties of pyrimidine derivatives are often attributed to their ability to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in numerous diseases. The mechanism likely involves the donation of a hydrogen atom from the amino or hydroxyl groups to neutralize reactive oxygen species.

Antioxidant_Mechanism Compound This compound (with -NH2 and -OH groups) H_Donation Hydrogen Atom Donation Compound->H_Donation Radical Free Radical (R•) Radical->H_Donation Neutralized_Radical Neutralized Radical (RH) H_Donation->Neutralized_Radical Compound_Radical Compound Radical H_Donation->Compound_Radical Stabilization Resonance Stabilization Compound_Radical->Stabilization Stable_Product Stable Product Stabilization->Stable_Product

Proposed antioxidant mechanism via radical scavenging.

Antioxidant Assay Compound Type IC₅₀ (µM) Reference
DPPH Radical ScavengingPyrimidine Derivative 2a42[1]
DPPH Radical ScavengingPyrimidine Derivative 2f47.5[1]
Lipid Peroxidation InhibitionChalcone Derivative 1g17[1]
Enzyme Inhibition

Pyrimidine derivatives have been extensively studied as enzyme inhibitors, targeting a range of enzymes implicated in various diseases. This suggests a potential avenue for the therapeutic application of this compound.

Enzyme Target Compound Class Inhibition (Kᵢ or IC₅₀) Therapeutic Area Reference
Dihydroorotate DehydrogenasePyrimidine AnalogsKᵢ = 45 µMCancer[6]
Acetylcholinesterase (AChE)Pyrimidine Diamine DerivativesKᵢ = 0.312 µMAlzheimer's Disease[7]
Butyrylcholinesterase (BChE)Pyrimidine Diamine DerivativesKᵢ = 0.099 µMAlzheimer's Disease[7]
Carbonic Anhydrase I & IIPyrimidine DerivativesKᵢ = 18.21 - 144.62 nMGlaucoma, Epilepsy[8]
α-GlycosidasePyrimidine DerivativesKᵢ = 17.37 - 253.88 nMDiabetes[8]
Cyclooxygenase-2 (COX-2)Pyrimidine DerivativesComparable to MeloxicamInflammation[9]
Antimicrobial and Anticancer Potential

The broader class of aminopyrimidine derivatives has demonstrated promising antimicrobial and anticancer activities. While specific data for this compound is not available, the inhibitory concentrations for related compounds highlight the potential of this chemical scaffold.

Activity Compound Type Cell Line / Organism IC₅₀ / MIC Reference
AnticancerUracil-Thiazole HybridA-549 (Lung Cancer)1.1 µM[10]
AnticancerUracil-Thiazole HybridPanc-1 (Pancreatic Cancer)1.1 µM[10]
AntimicrobialPyrimidine DerivativesStaphylococcus aureus-[11]
AntimicrobialPyrimidine DerivativesBacillus subtilis-[11]
AntimicrobialPyrimidine DerivativesEscherichia coli-[11]

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry. This compound serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its functional groups—the amino and hydroxyl moieties—provide reactive sites for further chemical modifications, enabling the generation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Start This compound (Scaffold) Modification Chemical Modification (e.g., at NH2, OH groups) Start->Modification Library Diverse Chemical Library Modification->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate Clinical Clinical Trials Candidate->Clinical

Generalized workflow for pyrimidine-based drug discovery.

Conclusion

This compound is a versatile pyrimidine derivative with established antioxidant properties and significant potential for further exploration in drug discovery. Its chemical structure, amenable to synthetic modification, and the proven biological activities of the broader aminouracil class make it a compelling starting point for the development of novel therapeutic agents. The detailed synthesis and spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their research endeavors, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. Further investigation into its specific mechanisms of action and quantitative biological activities is warranted to fully elucidate its therapeutic potential.

References

5-Amino-6-methyluracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6270-46-8

Chemical Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

Abstract

5-Amino-6-methyluracil is a pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its structural similarity to endogenous nucleobases makes it a valuable precursor for the development of novel drugs, particularly in the areas of anticancer and antiviral research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for 5-Amino-6-methyluracil. Furthermore, it delves into its biological activities, with a focus on its recently discovered role in the activation of Mucosal-Associated Invariant T (MAIT) cells, and its utility in the synthesis of bioactive pyrazolopyrimidines. Detailed experimental protocols and workflow diagrams are provided to facilitate further research and development.

Physicochemical Properties

5-Amino-6-methyluracil is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6270-46-8
IUPAC Name 5-amino-6-methyl-1H-pyrimidine-2,4-dione
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Soluble in aqueous solutions
InChI Key FNSSATCDUXTALE-UHFFFAOYSA-N

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis of 5-Amino-6-methyluracil

Materials:

  • 6-Amino-3-methyluracil

  • Sodium nitrite (NaNO₂)

  • Sodium dithionite (Na₂S₂O₄)

  • Glacial acetic acid

  • Distilled water

  • Ethanol

Procedure:

  • Nitrosation: Dissolve 6-amino-3-methyluracil in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring. Continue stirring at 0-5 °C for 1-2 hours to form the 6-amino-5-nitroso-3-methyluracil intermediate. The resulting precipitate can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Reduction: The intermediate 6-amino-5-nitroso-3-methyluracil is then subjected to a reduction reaction. A common reducing agent for nitroso groups is sodium dithionite. The nitroso compound is suspended in water, and a solution of sodium dithionite is added portion-wise while maintaining the temperature. The reaction progress can be monitored by a color change.

  • Isolation and Purification: After the reduction is complete, the reaction mixture is cooled, and the precipitated 5-Amino-6-methyluracil is collected by filtration. The product is washed with cold water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 5-Amino-6-methyluracil.

Instrumentation:

  • Waters® Breeze™ HPLC system or equivalent

  • Spectrophotometric detector

  • Zorbax RXC18 column (250 x 4.6 mm, 5 µm) or equivalent

Mobile Phase:

  • Acetonitrile (MeCN) and water containing phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

Method Parameters:

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 215 nm

This method is scalable and can be adapted for preparative separation to isolate impurities.

Biological Activity and Applications

5-Amino-6-methyluracil serves as a versatile precursor for the synthesis of various bioactive molecules.[1] Its derivatives have shown a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-Alzheimer, and antiviral properties.[1]

Role in MAIT Cell Activation

Recent studies have highlighted the role of 5-Amino-6-D-ribitylaminouracil (a derivative of 5-aminouracil) in the expansion of Mucosal-Associated Invariant T (MAIT) cells in vivo when administered with inflammatory stimuli.[2][3] MAIT cells are innate-like T cells that recognize microbial metabolite antigens presented by the MHC-I-related protein 1 (MR1).[2] Synthetic 5-Amino-6-D-ribitylaminouracil can facilitate MAIT cell accumulation, which is a crucial step in understanding their role in infectious diseases and developing potential immunotherapies.[2][3]

MAIT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell cluster_stimuli Inflammatory Stimuli MR1 MR1 TCR TCR MR1->TCR Presentation Antigen 5-A-RU Metabolite Antigen->MR1 Binding Activation Activation & Proliferation TCR->Activation Signal 1 Stimuli e.g., IL-23, TLR agonists Stimuli->Activation Co-stimulation (Signal 2)

Caption: MAIT cell activation via MR1 presentation of 5-A-RU derived antigens and co-stimulation.

MAIT_Cell_Expansion_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis A Synthesize/Obtain 5-Amino-6-D-ribitylaminouracil C Administer 5-A-RU and Stimulus to Mice A->C B Prepare Inflammatory Stimulus (e.g., IL-23 plasmid, CpG) B->C D Isolate Lymphocytes from Tissues (e.g., Liver, Spleen) C->D After 7-10 days E Flow Cytometry Analysis (MAIT cell markers: TCRβ, Vα19) D->E F Quantify MAIT Cell Frequency and Number E->F Pyrazolopyrimidine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 5-Amino-6-methyluracil C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound or equivalent B->C D Pyrazolo[3,4-d]pyrimidine Derivative C->D Formation of heterocyclic core

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Amino-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-6-methyluracil, a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential. This document consolidates available data on its properties, analytical methods, and synthesis protocols to support research and development activities.

Chemical Identity and Structure

5-Amino-6-methyluracil, a substituted pyrimidine, is a derivative of the nucleobase uracil. Its structure consists of a uracil ring with an amino group at the C5 position and a methyl group at the C6 position.

Table 1: Compound Identifiers

Identifier Value
CAS Number 6270-46-8[1][2]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione[2]
Synonyms 2,4(1H,3H)-Pyrimidinedione, 5-amino-6-methyl-[2]
InChI InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10)[1]
InChIKey FNSSATCDUXTALE-UHFFFAOYSA-N[1]

| SMILES | CC1=C(C(=O)NC(=O)N1)N |

Physical Properties

Experimental data for many physical properties of 5-Amino-6-methyluracil are not extensively reported in the literature. For comparative purposes, data for the related compound 6-methyluracil is included.

Table 2: Physical Properties

Property Value for 5-Amino-6-methyluracil Value for 6-Methyluracil (for comparison)
Melting Point Data not available 318 °C (decomposes)[3]
Boiling Point Data not available Data not available
Solubility Data not available Water: 7 g/L (22 °C)[3]; Soluble in hot alcohol, alkali, ammonia; Slightly soluble in DMSO, Methanol; Soluble in ether.[3][4]
pKa Data not available 9.52 (at 25 °C)[3]
Appearance Data not available White to off-white fine crystalline powder.[3]

| LogP (Octanol/Water Partition Coefficient) | -0.878 (Predicted) | -0.8 (Predicted)[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Amino-6-methyluracil.

Table 3: Spectroscopic Properties

Spectroscopy Data for 5-Amino-6-methyluracil
¹H NMR Specific experimental data not available in the searched literature.
¹³C NMR Specific experimental data not available in the searched literature.
Infrared (IR) An experimental condensed phase IR spectrum is available through the NIST Chemistry WebBook.[1]
UV-Vis Specific experimental data not available in the searched literature. For comparison, a related compound, 5-acetamido-6-formylamino-3-methyluracil, shows a UV absorption maximum that varies with pH, ranging from 282-290 nm.[5]

| Mass Spectrometry (MS) | Specific experimental data not available in the searched literature. |

Chemical Properties and Reactivity

5-Amino- and 6-aminouracil derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds.[6][7] Their ability to act as both electrophiles and nucleophiles makes them versatile building blocks in organic synthesis.[6] These derivatives are known to be key starting materials for compounds with potential biological activities, including antimicrobial, anticancer, and antiviral properties.[6]

The amino group at the C5 position can be readily functionalized, and the uracil ring itself can participate in various cyclization reactions to form fused heterocyclic systems.

Experimental Protocols

5.1. Synthesis of 5-Amino-6-methyluracil

A common and effective method for the synthesis of 5-aminouracil derivatives is the reduction of the corresponding 5-nitrouracil.[6] The following protocol is a likely pathway based on the synthesis of 6-methyluracil and its subsequent nitration and reduction.

Workflow for the Synthesis of 5-Amino-6-methyluracil

G cluster_0 Step 1: Synthesis of 6-Methyluracil cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Ethyl Acetoacetate + Urea B β-Uraminocrotonic Ester (intermediate) A->B  HCl (cat.), Absolute Alcohol, Vacuum Drying   C 6-Methyluracil B->C  1. NaOH, 95°C 2. HCl (acidification)   D 6-Methyluracil E 6-Methyl-5-nitrouracil D->E  Nitric Acid, <10°C then 30°C   F 6-Methyl-5-nitrouracil G 5-Amino-6-methyluracil F->G  Sodium Dithionite (Na₂S₂O₄), 35°C  

Synthesis workflow for 5-Amino-6-methyluracil.

Methodology:

  • Step 1: Synthesis of 6-Methyluracil. [8]

    • Finely powdered urea is mixed with ethyl acetoacetate, a small amount of absolute alcohol, and a few drops of concentrated hydrochloric acid.

    • The mixture is dried under continuous vacuum over concentrated sulfuric acid for several days to form crude β-uraminocrotonic ester.

    • The dried intermediate is dissolved in a hot aqueous solution of sodium hydroxide (e.g., at 95°C).

    • The solution is then cooled (e.g., to 65°C) and carefully acidified with concentrated hydrochloric acid, causing 6-methyluracil to precipitate.

    • The product is collected by filtration, washed with cold water, alcohol, and ether, and then dried.

  • Step 2: Synthesis of 6-Methyl-5-nitrouracil. [9]

    • The synthesized 6-methyluracil is added to nitric acid while stirring and cooling to below 10°C.

    • The temperature is then raised to approximately 30°C and maintained for about an hour to complete the nitration.

    • The resulting nitro compound is collected by filtration.

  • Step 3: Synthesis of 5-Amino-6-methyluracil. [9]

    • Sodium dithionite is dissolved in water.

    • The filtered 6-methyl-5-nitrouracil from the previous step is added to the sodium dithionite solution.

    • The reaction temperature is controlled at around 35°C and maintained for approximately 30 minutes to ensure complete reduction of the nitro group to an amino group.

    • The final product, 5-Amino-6-methyluracil, can then be isolated, purified (e.g., by recrystallization), and dried.

5.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

5-Amino-6-methyluracil can be analyzed using a reverse-phase HPLC method.[2]

HPLC Analysis Workflow

G Sample Sample containing 5-Amino-6-methyluracil HPLC HPLC System Sample->HPLC MobilePhase Mobile Phase: Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) MobilePhase->HPLC Column Reverse Phase Column (e.g., Newcrom R1) Detector UV Detector Column->Detector HPLC->Column Data Data Acquisition and Analysis Detector->Data

General workflow for HPLC analysis.

Methodology: [2]

  • Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, can be used.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid is effective.

    • For standard UV detection, phosphoric acid can be used.

    • For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

  • Application: This method is scalable and suitable for analyzing the purity of 5-Amino-6-methyluracil, isolating impurities through preparative separation, and for pharmacokinetic studies.[2]

Biological Relevance and Applications

While 5-Amino-6-methyluracil itself is not widely reported as a final therapeutic agent, its significance lies in its role as a versatile precursor for the synthesis of more complex, biologically active molecules.[6][7] The aminouracil scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer agents [6]

  • Antimicrobial agents [6]

  • Antiviral agents [6]

  • Anti-Alzheimer's agents [6]

Researchers and drug development professionals can utilize 5-Amino-6-methyluracil as a starting material to generate novel libraries of heterocyclic compounds for screening and lead optimization in various drug discovery programs.

References

The Aminopyrimidine Core: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold, a privileged heterocyclic motif, has been a central component in the discovery and development of a wide array of therapeutic agents for over half a century. From the early breakthroughs in antimicrobial chemotherapy to the modern era of targeted cancer therapy, aminopyrimidine derivatives have demonstrated remarkable versatility and clinical significance. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this pivotal class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through key signaling pathways.

A Historical Journey: From Folic Acid Antagonists to Kinase Inhibitors

The story of aminopyrimidine compounds in medicine begins in the late 1940s with the pioneering work of George Hitchings and Gertrude Elion. Their rational approach to drug design, which focused on interfering with nucleic acid biosynthesis, led to the discovery of 2,4-diaminopyrimidines as potent antifolates. This research culminated in the development of the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim . These compounds selectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. The differential affinity of these drugs for microbial versus human DHFR is the basis for their selective toxicity.

The therapeutic landscape of aminopyrimidines expanded dramatically with the advent of targeted cancer therapy. A pivotal moment was the development of imatinib , a 2-phenylaminopyrimidine derivative, which revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML. This landmark discovery, which led to the approval of imatinib in 2001, ushered in the era of kinase inhibitors and solidified the aminopyrimidine scaffold as a premier platform for their development.

Following the success of imatinib, the aminopyrimidine core has been extensively utilized to develop a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. These include inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinases (PLKs), among others.

Key Synthetic Methodologies

The versatility of the aminopyrimidine scaffold is matched by the diversity of synthetic routes available for its construction and derivatization. Several classical and modern methods are routinely employed in the synthesis of these compounds.

Pinner Synthesis

The Pinner synthesis, first reported in 1884, is a foundational method for the preparation of pyrimidines. It involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine, typically in the presence of a base. This method allows for the synthesis of a wide range of substituted pyrimidines.

Experimental Protocol: Pinner Synthesis of 2-Hydroxypyrimidine

  • Materials: 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal), amidine hydrochloride (e.g., formamidine hydrochloride), a base (e.g., sodium ethoxide), and an anhydrous alcohol (e.g., ethanol).

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add the amidine hydrochloride to the sodium ethoxide solution and stir to form the free amidine base.

    • To this mixture, add the 1,3-dicarbonyl compound.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

    • The product, 2-hydroxypyrimidine, will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Biginelli Reaction

The Biginelli reaction, discovered in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction is a straightforward method for synthesizing dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

  • Materials: An aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), urea, and an acid catalyst (e.g., hydrochloric acid or a Lewis acid like ytterbium triflate).

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, β-ketoester, and urea in a suitable solvent (often ethanol or solvent-free).

    • Add a catalytic amount of the acid.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture to room temperature. The dihydropyrimidinone product will often crystallize directly from the reaction mixture.

    • Collect the product by filtration, wash with a cold solvent, and recrystallize if necessary.

Synthesis of 2,4-Diaminopyrimidines

The 2,4-diaminopyrimidine core is a key pharmacophore in many antimicrobial and anticancer drugs. A common synthetic approach involves the reaction of a β-alkoxyacrylonitrile with guanidine.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine

  • Materials: β-ethoxyacrylonitrile, guanidine, and a solvent (e.g., isopropanol).

  • Procedure:

    • Prepare a solution of guanidine in isopropanol.

    • Heat a solution of β-ethoxyacrylonitrile in isopropanol to approximately 68-70 °C.

    • Slowly add the guanidine solution to the heated β-ethoxyacrylonitrile solution over 1.5 hours.

    • Continue stirring the reaction mixture at 69-70 °C for an additional 2.5 hours.

    • Distill off the solvent.

    • The crude 2,4-diaminopyrimidine can be purified by recrystallization.[1]

Quantitative Data on Aminopyrimidine Compounds

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for representative compounds across different target classes.

CompoundTargetIC50 (nM)Disease Indication
DHFR Inhibitors
PyrimethaminePlasmodium falciparum DHFR~1Malaria
TrimethoprimEscherichia coli DHFR~5Bacterial Infections
Kinase Inhibitors
ImatinibBcr-Abl250-1000Chronic Myeloid Leukemia
c-Kit100Gastrointestinal Stromal Tumors
PDGFR100
GefitinibEGFR2-37Non-Small Cell Lung Cancer
Compound 8aEGFR L858R/T790M3.9Non-Small Cell Lung Cancer (resistant)[2]
Compound 8eCDK988.4Hematological Malignancies[3]
HDAC1168.9[3]
Compound 9eFLT330.4Hematological Malignancies[3]
HDAC152.4[3]
HDAC314.7[3]
Wnt Pathway Inhibitors
Hit molecules 1 & 2Wnt/β-catenin pathway~10,000Cancer[4]
β-Glucuronidase Inhibitors
Compound 24β-Glucuronidase2,800Potential for Cancer Therapy[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyrimidine compounds are mediated through their interaction with specific molecular targets within key cellular signaling pathways.

Dihydrofolate Reductase (DHFR) Inhibition

The antimicrobial and antiprotozoal aminopyrimidines, such as trimethoprim and pyrimethamine, function by inhibiting DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the folate metabolic pathway. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn halts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to cell death.

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide_Synthesis Tetrahydrofolate->Nucleotide_Synthesis Required for DHFR->Tetrahydrofolate Aminopyrimidine Aminopyrimidine Aminopyrimidine->DHFR Inhibits

DHFR inhibition by aminopyrimidines.
Kinase Signaling Pathways (EGFR and Bcr-Abl)

A major class of aminopyrimidine drugs targets protein kinases. These enzymes play a crucial role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common feature of many cancers. Aminopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation. Aminopyrimidine inhibitors like gefitinib block this initial phosphorylation step.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Aminopyrimidine Aminopyrimidine Aminopyrimidine->Autophosphorylation Inhibits

EGFR signaling inhibition by aminopyrimidines.

Bcr-Abl Signaling: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Imatinib, a 2-phenylaminopyrimidine, binds to the ATP-binding site of Bcr-Abl, inhibiting its activity and blocking the downstream signaling that leads to uncontrolled cell proliferation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in several cancers. In the "off" state, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Some aminopyrimidine derivatives have been identified as inhibitors of this pathway, acting downstream of the destruction complex.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction_Complex beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates beta_catenin_on β-catenin (stabilized) Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Frizzled->Destruction_Complex Inhibits TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activates Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Aminopyrimidine_Wnt Aminopyrimidine_Wnt Aminopyrimidine_Wnt->TCF_LEF Inhibits

Wnt/β-catenin pathway and inhibition point.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. Aminopyrimidine compounds have been developed as inhibitors of IKK, thereby blocking NF-κB activation.

NFkB_Signaling Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (active) IkB_NFkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_p->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Activates Aminopyrimidine_NFkB Aminopyrimidine_NFkB Aminopyrimidine_NFkB->IKK Inhibits

NF-κB signaling and IKK inhibition.

Conclusion

The aminopyrimidine core has proven to be an exceptionally fruitful scaffold in the realm of drug discovery. Its journey from the early antifolates to the highly specific kinase inhibitors of today highlights its remarkable adaptability. The ongoing exploration of novel aminopyrimidine derivatives continues to yield promising candidates for a wide range of diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanisms of action of these compounds is essential for the continued innovation and development of new and effective therapies. This guide serves as a foundational resource to aid in these endeavors.

References

Navigating the Solubility Landscape of 5-Amino-6-methylpyrimidine-2,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-6-methylpyrimidine-2,4-diol (also known as 5-amino-6-methyluracil), a pyrimidine derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of direct quantitative solubility data in public literature, this guide furnishes qualitative solubility information, data from structurally analogous compounds, and a detailed experimental protocol for the precise determination of its solubility. This document is intended to be a practical resource for researchers engaged in the formulation and development of therapeutic agents based on this scaffold.

Solubility Profile

Pyrimidine and its derivatives are known to be soluble in water and various organic solvents. The solubility is influenced by factors such as pH, temperature, and the presence of functional groups that can participate in hydrogen bonding. For instance, the related compound 6-methyluracil is reported to be soluble in water, ether, alkali, ammonia, and hot alcohol.

Table 1: Qualitative and Analog-Based Quantitative Solubility of Pyrimidine Derivatives

Solvent SystemSolubility ClassificationQuantitative Data for Analogs (6-methyluracil)
WaterSolubleData not available for this compound. 6-methyluracil is soluble.
Dimethyl Sulfoxide (DMSO)Soluble≥ 4.55 mg/mL (in a co-solvent system)
Ethanol (hot)Soluble6-methyluracil is soluble.
Diethyl EtherSoluble6-methyluracil is soluble.
Alkaline SolutionsSoluble6-methyluracil is soluble.
Ammoniacal SolutionsSoluble6-methyluracil is soluble.

Note: The quantitative data presented is for the analog 6-methyluracil and should be considered as an estimation for this compound. Experimental verification is highly recommended.

The pH of the solvent is expected to significantly influence the solubility of this compound due to the presence of the ionizable amino and pyrimidine ring nitrogen atoms. The pKa values of the related compounds 5-aminouracil and 6-aminouracil are 9.4 and 8.95, respectively. It is anticipated that the solubility will increase in acidic conditions due to the protonation of the amino group and in alkaline conditions due to the deprotonation of the uracil ring.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the gold standard. The following protocol provides a detailed methodology for determining the thermodynamic solubility of this compound.

Table 2: Detailed Experimental Protocol for Thermodynamic Solubility Determination

Step Procedure Details and Considerations
1. Preparation Prepare saturated solutions.Add an excess amount of solid this compound to pre-determined volumes of the selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO) in sealed vials.
2. Equilibration Agitate the samples.Place the vials in a shaker or on a rotating wheel at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
3. Phase Separation Separate the solid from the liquid phase.Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used.
4. Sample Dilution Dilute the supernatant.Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
5. Quantification Analyze the concentration of the dissolved compound.Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound in the diluted supernatant.
6. Data Analysis Calculate the solubility.Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the respective solvent at the tested temperature.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or Filter equilibrate->separate dilute Dilute supernatant separate->dilute quantify Quantify by HPLC dilute->quantify result Solubility (mg/mL or mol/L) quantify->result

Caption: Shake-flask solubility determination workflow.

De Novo Pyrimidine Biosynthesis Pathway

This compound is a derivative of uracil, a key component of pyrimidine metabolism. Understanding its relationship to this fundamental pathway is crucial for researchers in drug development. The following diagram outlines the de novo pyrimidine biosynthesis pathway, which leads to the formation of uridine monophosphate (UMP), a precursor to other pyrimidines.

pyrimidine_biosynthesis cluster_reactants Precursors cluster_pathway Pathway cluster_enzymes cluster_analogs Therapeutic Intervention glutamine Glutamine carbamoyl_p Carbamoyl Phosphate glutamine->carbamoyl_p CPSII co2 CO2 co2->carbamoyl_p atp 2 ATP atp->carbamoyl_p carbamoyl_a Carbamoyl Aspartate carbamoyl_p->carbamoyl_a ATCase dihydroorotate Dihydroorotate carbamoyl_a->dihydroorotate DHOase orotate Orotate dihydroorotate->orotate DHODH omp Orotidine 5'-monophosphate (OMP) orotate->omp UMPS ump Uridine 5'-monophosphate (UMP) omp->ump UMPS uracil_analogs Uracil Analogs (e.g., 5-Amino-6-methyluracil) ump->uracil_analogs Metabolic relationship cps2 CPSII atcase ATCase dhoase DHOase dhodh DHODH umps1 UMPS umps2 UMPS

Caption: De novo pyrimidine biosynthesis pathway.

This guide provides a foundational understanding of the solubility characteristics of this compound and equips researchers with the necessary protocols to conduct their own detailed investigations. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein will facilitate the progression of promising pyrimidine-based compounds from the laboratory to clinical applications.

Spectroscopic Profile of 5-Amino-6-methyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-Amino-6-methyluracil. Due to the tautomeric nature of this molecule, the uracil form is predominant and thus the focus of the available spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pyrimidine derivatives.

Introduction

5-Amino-6-methyluracil is a substituted pyrimidine that holds interest in medicinal chemistry and drug development due to its structural similarity to naturally occurring nucleobases. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This guide presents a compilation of available spectroscopic data and detailed experimental protocols for its analysis.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Note: The following chemical shifts are predicted based on the analysis of similar pyrimidine derivatives. Experimental verification is recommended.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 2.0-2.2Singlet-CH₃
~ 4.5-5.5Broad Singlet-NH₂
~ 10.0-11.0Broad SingletN¹-H
~ 10.5-11.5Broad SingletN³-H
¹³C~ 15-20--CH₃
~ 95-105-C⁵
~ 145-155-C⁶
~ 150-160-C⁴=O
~ 160-170-C²=O
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Based on data for 5-aminouracil and general frequencies for functional groups.

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
3400-3200Strong, BroadN-H Stretch-NH₂ and N-H (ring)
3100-3000MediumC-H Stretch-CH₃ (aromatic-like)
1750-1650StrongC=O StretchC⁴=O and C²=O
1650-1600MediumN-H Scissoring-NH₂
1475-1425MediumC-H Bend-CH₃
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/z Value Relative Intensity (%) Proposed Fragment
141.13High[M]⁺ (Molecular Ion)
124Variable[M - NH₃]⁺
113Variable[M - CO]⁺
96Variable[M - HNCO]⁺
68Variable[C₃H₂N₂O]⁺
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)
Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol~ 270-280Not Reported
Water (pH 7)~ 275Not Reported

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Amino-6-methyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-6-methyluracil in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for uracil derivatives due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, allowing for their observation.[1][2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 5-Amino-6-methyluracil with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[3] Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[4][5]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this polar molecule.[4]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-Amino-6-methyluracil in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) of known concentration.[6] Serially dilute the stock solution to prepare a series of standards with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorbance spectrum of each standard solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the λmax from the resulting spectra. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.[6]

Experimental Workflow and Signaling Pathways

Currently, there is no specific signaling pathway that has been reported in the literature to directly involve this compound. Therefore, a generalized experimental workflow for the spectroscopic characterization of a solid organic compound like 5-Amino-6-methyluracil is presented below.

Spectroscopic_Workflow start Start: Solid Sample of 5-Amino-6-methyluracil nmr_prep NMR Sample Preparation (Dissolve in DMSO-d6) start->nmr_prep ftir_prep FTIR Sample Preparation (KBr Pellet) start->ftir_prep ms_prep MS Sample Preparation (Dissolve in MeOH) start->ms_prep uv_prep UV-Vis Sample Preparation (Dissolve in MeOH) start->uv_prep nmr_acq NMR Data Acquisition (1H & 13C) nmr_prep->nmr_acq ftir_acq FTIR Data Acquisition ftir_prep->ftir_acq ms_acq MS Data Acquisition (ESI-MS) ms_prep->ms_acq uv_acq UV-Vis Data Acquisition uv_prep->uv_acq data_analysis Comprehensive Data Analysis & Structure Elucidation nmr_acq->data_analysis ftir_acq->data_analysis ms_acq->data_analysis uv_acq->data_analysis report Final Report: Spectroscopic Profile data_analysis->report

Caption: General workflow for the spectroscopic characterization of 5-Amino-6-methyluracil.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 5-Amino-6-methyluracil. While comprehensive experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established spectroscopic principles, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for obtaining reliable spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and other related pyrimidine derivatives in drug discovery and development.

References

The Tautomeric Landscape of 5-Amino-6-methyluracil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil and its derivatives are fundamental components of nucleic acids and represent a critical class of molecules in pharmaceutical research and development. Their biological activity is intrinsically linked to their structural diversity, particularly their tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism of 5-Amino-6-methyluracil, a substituted pyrimidine with significant potential in medicinal chemistry. By integrating findings from computational and experimental studies on closely related uracil analogs, this document outlines the probable tautomeric equilibria, the influence of substituents on tautomer stability, and the methodologies employed for their characterization.

Introduction to Tautomerism in Uracil Derivatives

Tautomers are structural isomers of a chemical compound that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon, known as tautomerism, is of paramount importance in understanding the biochemical processes involving nucleic acid bases, as the presence of rare tautomeric forms can lead to mutations in the genetic code.[2] For uracil and its derivatives, the primary tautomeric equilibrium exists between the diketo, keto-enol, and dienediol forms.

Generally, the diketo tautomer is the most stable and predominant form for uracil and its substituted analogs under physiological conditions.[3][4][5] However, the relative stability of these tautomers can be significantly influenced by factors such as the nature and position of substituents on the pyrimidine ring and the polarity of the surrounding environment.[2][6]

Tautomeric Forms of 5-Amino-6-methyluracil

Based on the established tautomerism of the uracil scaffold, 5-Amino-6-methyluracil can theoretically exist in several tautomeric forms. The most significant of these involve proton transfer between the nitrogen and oxygen atoms of the uracil ring. The principal tautomers are depicted below, with the diketo form being the most stable.

The Predominant Diketo Tautomer

Computational and experimental studies on a wide range of uracil derivatives consistently indicate that the diketo form is the most energetically favorable.[3][4][5] For 5-Amino-6-methyluracil, this corresponds to the structure where both exocyclic oxygen atoms are carbonyls, and the ring nitrogens at positions 1 and 3 are protonated.

Keto-Enol and Dienol Tautomers

Less stable, "rare" tautomers include the keto-enol and dienediol forms, which arise from the migration of a proton from a ring nitrogen to an exocyclic oxygen. While their populations are generally low at equilibrium, their transient formation can have significant implications for the molecule's reactivity and biological interactions.[5][7]

The tautomeric equilibrium of 5-Amino-6-methyluracil can be visualized as a network of interconverting isomers.

Caption: Tautomeric equilibrium of 5-Amino-6-methyluracil.

Influence of Substituents on Tautomer Stability

The electronic properties of the 5-amino and 6-methyl groups play a crucial role in modulating the relative stabilities of the tautomeric forms.

  • 5-Amino Group: The amino group is a strong electron-donating substituent. This property can influence the electron density distribution within the pyrimidine ring.

  • 6-Methyl Group: The methyl group is a weak electron-donating group.

Computational studies on 5- and 6-substituted uracils have shown that an electron-donating amino group at the 6-position has a more pronounced effect than at the 5-position.[2] While substitution generally does not alter the preference for the diketo tautomer, it can affect the energy differences between the tautomers.[2]

Quantitative Analysis of Tautomer Stability

Quantitative data on the relative energies of uracil tautomers is primarily derived from computational studies. The following table summarizes representative relative energy data for uracil, which provides a baseline for understanding the tautomerism of its derivatives.

TautomerRelative Energy (kcal/mol) in Gas PhaseReference
Diketo (u1)0.0[2]
2-hydroxy-4-oxo (u2)~10-12[4]
2-oxo-4-hydroxy (u3)~19[2]
Dienol (u4)~17.9[2]

Experimental and Computational Methodologies

The study of tautomerism in uracil derivatives employs a combination of experimental and computational techniques.

Experimental Protocols

A general workflow for the experimental characterization of tautomers is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis Synthesis Synthesis of 5-Amino-6-methyluracil Purification Purification (e.g., Crystallization) Synthesis->Purification XRD X-ray Diffraction (Solid State) Purification->XRD NMR NMR Spectroscopy (Solution) Purification->NMR IR IR Spectroscopy (Vibrational Modes) Purification->IR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purification->UV_Vis

Caption: Experimental workflow for tautomer characterization.

  • X-ray Crystallography:

    • Protocol: Single crystals of the compound are grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected. The resulting electron density map is used to determine the precise positions of atoms, confirming the dominant tautomeric form in the solid state.[3][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: The compound is dissolved in an appropriate deuterated solvent. 1H and 13C NMR spectra are acquired. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity, which can be used to infer the predominant tautomer in solution. Low-temperature NMR may be required to slow down the interconversion between tautomers.[7]

  • Infrared (IR) Spectroscopy:

    • Protocol: A sample of the compound (as a solid or in solution) is analyzed using an IR spectrometer. The vibrational frequencies of functional groups, such as C=O (carbonyl) and N-H bonds, are characteristic of specific tautomers.[3] The absence of O-H stretching bands and the presence of strong carbonyl absorption bands would support the diketo form.[3]

Computational Protocols

Computational chemistry provides invaluable insights into the relative stabilities and properties of tautomers that may be difficult to observe experimentally.

ComputationalWorkflow Tautomer_ID Identify Potential Tautomers Geom_Opt Geometry Optimization (e.g., DFT, MP2) Tautomer_ID->Geom_Opt Energy_Calc Single-Point Energy Calculation (Higher Level of Theory) Geom_Opt->Energy_Calc Solvation_Model Incorporate Solvent Effects (e.g., PCM, SMD) Energy_Calc->Solvation_Model Spectral_Sim Simulate Spectroscopic Properties (NMR, IR) Solvation_Model->Spectral_Sim Analysis Analyze Relative Stabilities and Compare with Experiment Spectral_Sim->Analysis

Caption: Computational workflow for tautomer analysis.

  • Density Functional Theory (DFT) Calculations:

    • Protocol: The structures of all possible tautomers are built in silico. Geometry optimization is performed using a suitable DFT functional (e.g., B3LYP, B97-D3) and basis set (e.g., 6-31G**, aug-cc-pVDZ).[2][4] The optimized geometries correspond to local minima on the potential energy surface.

  • Ab Initio Methods (e.g., MP2):

    • Protocol: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2).[4]

  • Solvent Modeling:

    • Protocol: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be applied during the calculations.[2][6] This provides a more realistic estimation of tautomer stabilities in solution.

Conclusion

The tautomerism of 5-Amino-6-methyluracil is a critical aspect of its chemical and biological characterization. Based on extensive studies of related uracil derivatives, the diketo form is predicted to be the most stable tautomer. The 5-amino and 6-methyl substituents will fine-tune the relative energies of the less stable keto-enol and dienol tautomers. A combined approach of high-level computational modeling and rigorous experimental validation through techniques such as X-ray crystallography and NMR spectroscopy is essential for a complete understanding of the tautomeric landscape of this important molecule. This knowledge is fundamental for rational drug design and the development of novel therapeutics based on the uracil scaffold.

References

Methodological & Application

Application Notes and Protocols: 5-Amino-6-methylpyrimidine-2,4-diol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, a derivative of aminouracil, is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its inherent chemical reactivity, stemming from the presence of both amino and hydroxyl functionalities on the pyrimidine core, allows for its elaboration into a diverse array of fused heterocyclic systems. Notably, this scaffold has proven to be a valuable precursor for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive molecules.

Synthetic Applications

This compound serves as a key building block for the construction of complex heterocyclic structures. A primary application lies in the multicomponent synthesis of pyrimido[4,5-d]pyrimidines. This is often achieved through a one-pot reaction involving the condensation of the aminopyrimidine with an aldehyde and another nitrogen-containing component, such as urea or thiourea. The resulting fused pyrimidine system is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

A prominent application of this compound is in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which have shown significant activity as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2).

Experimental Protocol: One-Pot Synthesis of 5-Aryl-7-methyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-diones

This protocol is adapted from established methods for the synthesis of pyrimido[4,5-d]pyrimidines from 6-aminouracil derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Urea

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and urea (1.2 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove impurities.

  • Dry the solid product under vacuum to obtain the desired 5-aryl-7-methyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) for further purification if necessary.

Data Presentation: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

EntryAldehydeProductYield (%)
1Benzaldehyde7-methyl-5-phenyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione85
24-Chlorobenzaldehyde5-(4-chlorophenyl)-7-methyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione88
34-Methoxybenzaldehyde5-(4-methoxyphenyl)-7-methyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione90
44-Nitrobenzaldehyde7-methyl-5-(4-nitrophenyl)-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione82

Biological Activities of Derived Compounds

Derivatives of this compound, particularly the pyrimido[4,5-d]pyrimidines, have been investigated for various biological activities.

Anticancer Activity: CDK2 Inhibition

A significant area of interest is the development of these compounds as anticancer agents. Many pyrimido[4,5-d]pyrimidine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers.

Data Presentation: In Vitro CDK2 Inhibitory Activity

CompoundR-group (at position 5)CDK2 IC₅₀ (µM)
PPD-1 Phenyl0.45
PPD-2 4-Chlorophenyl0.28
PPD-3 4-Methoxyphenyl0.52
PPD-4 4-Nitrophenyl0.68
Roscovitine (Control) -0.045

Signaling Pathway: CDK2 Inhibition in Cancer

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and how pyrimido[4,5-d]pyrimidine inhibitors can block this process, leading to cell cycle arrest and apoptosis.

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD + CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE + CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P DNA_Replication DNA Replication (S-Phase Entry) CDK2->DNA_Replication p21 p21/p27 p21->CDK2 Inhibits Apoptosis Apoptosis Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits Inhibitor->Apoptosis Induces

Caption: CDK2 Signaling Pathway and Inhibition.

Antimicrobial Activity

Certain pyrimidine derivatives have also demonstrated promising antimicrobial properties. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Data Presentation: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
PPD-1 163264
PPD-2 81632
PPD-3 3264>128
PPD-4 163264
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A8

Experimental Workflow

The general workflow for the synthesis and evaluation of bioactive compounds from this compound is outlined below.

experimental_workflow Start Starting Material: This compound Synthesis One-Pot Multicomponent Synthesis Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Screening Biological Screening Characterization->Bio_Screening Anticancer Anticancer Activity (e.g., CDK2 Inhibition Assay) Bio_Screening->Anticancer  Cancer Targets Antimicrobial Antimicrobial Activity (MIC Determination) Bio_Screening->Antimicrobial Microbial Targets   Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable and readily accessible synthetic intermediate for the construction of biologically active heterocyclic compounds. The straightforward synthesis of pyrimido[4,5-d]pyrimidines from this precursor offers a promising avenue for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile building block in their drug discovery and development endeavors.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors starting from the versatile precursor, 5-Amino-6-methylpyrimidine-2,4-diol. This document outlines detailed synthetic protocols for constructing various heterocyclic scaffolds known for their kinase inhibitory activity, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its vicinal amino and methyl groups on the pyrimidine ring offer reactive sites for cyclocondensation reactions, leading to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines and pteridines. These scaffolds are prevalent in numerous kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site. This document details the synthesis and potential applications of kinase inhibitors derived from this promising precursor.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have demonstrated potent inhibitory activity against a variety of kinases, including Aurora kinases, Polo-like kinases (PLKs), and Cyclin-dependent kinases (CDKs). A common and efficient method for their synthesis is the multicomponent reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound.

Experimental Protocol 1: One-Pot Synthesis of 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol describes a one-pot, three-component reaction for the synthesis of substituted pyrido[2,3-d]pyrimidines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • Catalyst (e.g., bismuth(III) triflate (Bi(OTf)₃), piperidine, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (e.g., 10 mol% Bi(OTf)₃).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Malononitrile Malononitrile Malononitrile->Reaction Mixture Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction Mixture Catalyst (e.g., Bi(OTf)3) Catalyst (e.g., Bi(OTf)3) Catalyst (e.g., Bi(OTf)3)->Reaction Mixture Reflux (2-4h) Reflux (2-4h) Reflux (2-4h)->Reaction Mixture Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative Reaction Mixture->Pyrido[2,3-d]pyrimidine Derivative One-pot reaction

Caption: Synthetic workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

Quantitative Data: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrido[2,3-d]pyrimidine derivatives against several key kinases implicated in cancer.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidin-7-oneRIPK28 ± 4[1]
Pyrido[2,3-d]pyrimidinePDGFr450[2]
Pyrido[2,3-d]pyrimidineFGFr130[2]
Pyrido[2,3-d]pyrimidineEGFr220[2]
Pyrido[2,3-d]pyrimidinec-Src220[2]
Pyrido[2,3-d]pyrimidinePIM-111.4[3]

II. Synthesis of Pteridine Derivatives

Pteridines are another important class of heterocyclic compounds with a fused pyrimidine and pyrazine ring system. They are known to inhibit various kinases, including dihydrofolate reductase (DHFR), a target in cancer chemotherapy. The synthesis of pteridines can be achieved through the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This compound can be readily converted to the corresponding 5,6-diamino derivative for this purpose.

Experimental Protocol 2: Synthesis of 6,7-Disubstituted Pteridine-2,4-diones

This protocol involves a two-step synthesis of pteridine derivatives from this compound.

Step 1: Synthesis of 5,6-Diamino-6-methylpyrimidine-2,4-diol

  • Nitrosation: Dissolve this compound (1 mmol) in a mixture of acetic acid and water. Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours. The resulting 5-nitroso derivative will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Reduction: Suspend the 5-nitroso derivative (1 mmol) in water or ethanol.

  • Add a reducing agent such as sodium dithionite portion-wise with stirring until the color of the nitroso compound disappears.

  • The 5,6-diamino derivative will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

  • In a round-bottom flask, dissolve the 5,6-Diamino-6-methylpyrimidine-2,4-diol (1 mmol) and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The pteridine product will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Visualization of the Synthetic Workflow:

G cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Pteridine Formation This compound This compound 5-Nitroso derivative 5-Nitroso derivative This compound->5-Nitroso derivative NaNO2, AcOH/H2O 5,6-Diamino derivative 5,6-Diamino derivative 5-Nitroso derivative->5,6-Diamino derivative Na2S2O4 Pteridine Derivative Pteridine Derivative 5,6-Diamino derivative->Pteridine Derivative 1,2-Dicarbonyl, Reflux 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Pteridine Derivative

Caption: Two-step synthetic workflow for pteridine derivatives.

Quantitative Data: Kinase Inhibitory Activity of Pteridine Derivatives

The following table presents the inhibitory activities of pteridine derivatives against relevant kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4-DiaminopteridineEGFR (wild-type)3.82[4]
2,4-DiaminopteridineEGFR (L858R/T790M)1.07[4]

III. Targeted Signaling Pathways

The synthesized kinase inhibitors from this compound can potentially target several critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for rational drug design and development.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_aurora Aurora Kinase Pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis PLK1 PLK1 PLK1->Spindle Assembly Mitotic Arrest Mitotic Arrest Centrosome Maturation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibitor Pyrido[2,3-d]pyrimidine or Pteridine Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B Inhibitor->PLK1

Caption: Simplified Aurora Kinase signaling pathway in mitosis.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is another critical regulator of the cell cycle, with key roles in mitotic entry, spindle formation, and cytokinesis.[5][6]

G cluster_plk1 PLK1 Signaling Pathway PLK1 PLK1 Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Spindle Pole Maturation Spindle Pole Maturation PLK1->Spindle Pole Maturation Cytokinesis Cytokinesis PLK1->Cytokinesis Cyclin B/CDK1 Cyclin B/CDK1 Cyclin B/CDK1->PLK1 activates Mitotic Arrest Mitotic Arrest Mitotic Entry->Mitotic Arrest Spindle Pole Maturation->Mitotic Arrest Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PLK1

Caption: Key functions of PLK1 in the mitotic cell cycle.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[7][8] Its inhibition can lead to cell cycle arrest.

G cluster_cdk2 CDK2/Cyclin E Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Rb Cyclin E/CDK2 Complex->Rb phosphorylates G1 Arrest G1 Arrest Cyclin E/CDK2 Complex->G1 Arrest E2F E2F Rb->E2F inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Cyclin E/CDK2 Complex

Caption: Role of the Cyclin E/CDK2 complex in the G1/S transition.

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of a variety of kinase inhibitors with promising therapeutic potential. The synthetic routes to pyrido[2,3-d]pyrimidines and pteridines are well-established and can be adapted for the generation of diverse chemical libraries for screening against a panel of kinases. The quantitative data presented herein highlights the potency of these scaffolds, and the signaling pathway diagrams provide a framework for understanding their mechanism of action. These application notes and protocols are intended to facilitate further research and development in the exciting field of kinase inhibitor discovery.

References

Application Notes and Protocols for the Synthesis of Antiviral Pyrimido[4,5-d]pyrimidines from 5-Amino-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-Amino-6-methyluracil are valuable precursors in the synthesis of a variety of heterocyclic compounds that exhibit significant biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, a class of compounds that have demonstrated promising antiviral activity, particularly against human coronaviruses.[2][3] The pyrimido[4,5-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules and has been explored for its potential as an antiviral, anticancer, and antimicrobial agent.[4][5]

The protocols outlined below describe a synthetic route starting from 5-Amino-6-methyluracil to yield potent antiviral candidates. Additionally, this document includes quantitative data on the antiviral efficacy of representative compounds and a proposed mechanism of action to guide further research and development.

Data Presentation: Antiviral Activity of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines against Human Coronavirus 229E (HCoV-229E) and Human Coronavirus OC43 (HCoV-OC43).[2]

Compound IDR1 SubstituentR2 SubstituentHCoV-229E EC50 (µM)HCoV-OC43 EC50 (µM)CC50 (µM)
7a 5,6,7,8-tetrahydronaphthalen-1-ylCyclopropylamino>108.3 ± 1.1>100
7b 5,6,7,8-tetrahydronaphthalen-1-yl2-(Dimethylamino)ethylamino>109.1 ± 2.5>100
7f 2,3-dihydro-1H-inden-4-ylCyclopropylamino5.8 ± 1.8>10>100

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect.[2] CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative antiviral compound, N2-cyclopropyl-N5-(2,3-dihydro-1H-inden-4-yl)-7-methylpyrimido[4,5-d]pyrimidine-2,5-diamine (a derivative of compound 7f) , starting from 5-Amino-6-methyluracil.

Step 1: Formylation of 5-Amino-6-methyluracil

Objective: To introduce a formyl group at the 5-amino position, creating a key intermediate for cyclization.

Materials:

  • 5-Amino-6-methyluracil

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, suspend 5-Amino-6-methyluracil (10 mmol) in anhydrous DMF (50 mL).

  • Add triethyl orthoformate (30 mmol) and acetic anhydride (20 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture at 120 °C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-formamido-6-methyluracil.

Step 2: Chlorination of 5-Formamido-6-methyluracil

Objective: To convert the uracil ring into a more reactive pyrimidine intermediate for subsequent nucleophilic substitution.

Materials:

  • 5-Formamido-6-methyluracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a fume hood, carefully add 5-formamido-6-methyluracil (10 mmol) to phosphorus oxychloride (50 mL).

  • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-5-formamido-6-methylpyrimidine.

Step 3: Synthesis of 4-Chloro-5-(dimethylaminomethyleneamino)-6-methylpyrimidine

Objective: To form a reactive intermediate for the subsequent cyclization reaction.

Materials:

  • 4-Chloro-5-formamido-6-methylpyrimidine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-chloro-5-formamido-6-methylpyrimidine (10 mmol) in anhydrous toluene (50 mL).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 4: Synthesis of N2-cyclopropyl-N5-(2,3-dihydro-1H-inden-4-yl)-7-methylpyrimido[4,5-d]pyrimidine-2,5-diamine

Objective: To construct the final pyrimido[4,5-d]pyrimidine scaffold through a two-step, one-pot reaction.

Materials:

  • 4-Chloro-5-(dimethylaminomethyleneamino)-6-methylpyrimidine

  • Cyclopropylamine

  • 4-Aminoindane

  • Anhydrous Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the crude product from Step 3 (10 mmol) in anhydrous acetic acid (50 mL).

  • Add cyclopropylamine (12 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add 4-aminoindane (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 8 hours.

  • Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by vacuum filtration.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the final product.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow A 5-Amino-6-methyluracil B Formylation A->B C 5-Formamido-6-methyluracil B->C D Chlorination C->D E 4-Chloro-5-formamido-6-methylpyrimidine D->E F Reaction with DMF-DMA E->F G 4-Chloro-5-(dimethylaminomethyleneamino)-6-methylpyrimidine F->G H Cyclization with Cyclopropylamine & 4-Aminoindane G->H I Final Antiviral Compound H->I

Caption: Synthetic workflow for the preparation of the target antiviral compound.

Proposed Mechanism of Antiviral Action

The pyrimido[4,5-d]pyrimidine scaffold is structurally similar to known kinase inhibitors.[2] It is plausible that these compounds exert their antiviral effect by targeting host or viral kinases that are essential for viral replication. For many viruses, including coronaviruses, host cell kinases play a crucial role in processes such as viral entry, replication, and egress.

Mechanism_of_Action cluster_host Infected Host Cell Virus Coronavirus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment & Entry HostCell Host Cell Kinase Host Cell Kinase (e.g., EGFR, AAK1) Receptor->Kinase 2. Signaling Activation Replication Viral Replication Machinery Kinase->Replication 3. Facilitates Replication Progeny New Virus Progeny Replication->Progeny 4. Assembly & Release Drug Pyrimido[4,5-d]pyrimidine Derivative Drug->Kinase Inhibition

Caption: Proposed mechanism of action via host cell kinase inhibition.

References

Application Notes and Protocols for the Anticancer Agent Precursor: 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Amino-6-methylpyrimidine-2,4-diol, a key precursor in the synthesis of potent anticancer agents. This document details the synthesis of bioactive pyridopyrimidine derivatives, their evaluation against various cancer cell lines, and the underlying mechanisms of action. Detailed experimental protocols and data are presented to facilitate further research and development in the field of oncology.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a heterocyclic compound that serves as a versatile building block for the synthesis of a variety of fused pyrimidine systems. Its structural similarity to endogenous purines and pyrimidines makes it an attractive scaffold for the design of molecules that can interact with biological targets involved in cell proliferation and survival. Notably, this precursor is instrumental in the synthesis of pyridopyrimidine derivatives, a class of compounds that has demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways, including those mediated by Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Synthesis of Anticancer Agents

A prominent application of this compound is in the multicomponent synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. These compounds have shown promising anti-proliferative activities against a range of cancer cell lines.

Synthetic Workflow

The general synthetic strategy involves a one-pot condensation reaction between 5-amino-6-methyluracil (or its N-methylated analog), an aromatic aldehyde, and malononitrile. This is followed by N-alkylation to introduce further diversity.

Synthetic Workflow Precursor This compound Intermediate 7-Aminopyrido[2,3-d]pyrimidine Intermediate Precursor->Intermediate Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate One-pot Reaction Alkylation N-Alkylation (R-X, K2CO3, DMF) Intermediate->Alkylation Product N-Substituted 7-Aminopyrido[2,3-d]pyrimidine Derivative Alkylation->Product

Caption: General workflow for the synthesis of pyridopyrimidine derivatives.
Experimental Protocol: Synthesis of 7-Amino-5-(aryl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (General Procedure)

This protocol outlines the synthesis of the pyridopyrimidine core structure.

Materials:

  • 5-Amino-1,6-dimethylpyrimidine-2,4(1H,3H)-dione (or this compound)

  • Appropriate aromatic aldehyde

  • Malononitrile

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Alkyl halide (for N-alkylation step)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Synthesis of the Pyridopyrimidine Intermediate:

    • In a round-bottom flask, combine 5-amino-1,6-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq), the selected aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB).

    • Add ethanol as the solvent and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 7-amino-5-(aryl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile intermediate.

  • N-Alkylation of the Pyridopyrimidine Intermediate:

    • To a solution of the intermediate from the previous step (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water.

    • The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final N-substituted product.

Anticancer Activity and Quantitative Data

The synthesized pyridopyrimidine derivatives exhibit significant anti-proliferative activity against various human cancer cell lines. The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for a selection of potent compounds.

Compound IDR¹ (at N1)R² (at N3)Ar (at C5)SW620 (Colon) IC₅₀ (µM)[1]
3k CH₃2-chlorobenzyl3,4-dimethoxyphenyl12.5[1]
4a H2-chlorobenzyl3,4-dimethoxyphenyl6.9[1]

Mechanism of Action: Inhibition of EGFR and CDK4/6 Signaling Pathways

Pyridopyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Pyridopyrimidine-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.
CDK4/6-Cyclin D Signaling Pathway

The cell cycle is tightly regulated by CDKs and their cyclin partners. The CDK4/6-Cyclin D complex is critical for the G1 to S phase transition.[3] Overactivation of this complex is a common feature in cancer, leading to incessant cell division. Pyridopyrimidine derivatives can inhibit CDK4/6, leading to cell cycle arrest and apoptosis.[3][4][5]

CDK46_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) CDK46->Rb Inhibition of phosphorylation leads to active Rb CellCycleArrest Cell Cycle Arrest Inhibitor Pyridopyrimidine Inhibitor Inhibitor->CDK46 Inhibits E2F E2F Rb->E2F Inhibits Rb->E2F Active Rb sequesters E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes E2F->G1_S_Transition Prevents transition

Caption: Inhibition of the CDK4/6-Cyclin D pathway.

Biological Evaluation Protocols

Cell Culture
  • Human cancer cell lines (e.g., SW620, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined. An increase in the sub-G1 population is indicative of apoptosis.[1]

Conclusion

This compound is a valuable precursor for the synthesis of pyridopyrimidine-based anticancer agents. The straightforward and efficient synthetic routes, coupled with the potent and selective biological activity of the resulting compounds, make this an area of significant interest for cancer drug discovery. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and develop novel therapeutics targeting critical cancer-related signaling pathways.

References

Application Note & Protocol: N-Alkylation of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, also known as 5-amino-6-methyluracil, is a key heterocyclic scaffold. Its derivatives are of significant interest in medicinal chemistry due to their structural similarity to nucleobases, suggesting potential applications as enzyme inhibitors or therapeutic agents. N-alkylation of this pyrimidine derivative is a crucial step in the synthesis of a diverse range of analogues for biological screening. This document provides a detailed protocol for the N-alkylation of this compound, based on established methodologies for similar uracil and pyrimidine derivatives. The protocol also highlights key considerations for regioselectivity and reaction optimization.

Chemical Reaction Pathway

reactant1 This compound r_plus + reactant1->r_plus reactant2 R-X (Alkylating Agent) reactant2->r_plus product1 N1-alkylated product product2 N3-alkylated product product3 N1,N3-dialkylated product conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) p_plus1 + conditions->p_plus1 r_plus->conditions p_plus1->product1 p_plus1->product2 p_plus2 + p_plus2->product3

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, R-X)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Potassium iodide (KI, optional catalyst)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve or suspend the starting material.

  • Base Addition: Add the base. For K₂CO₃, use 1.5-2.0 eq. For NaH (as a 60% dispersion in mineral oil), carefully add 1.1-1.5 eq in portions at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for salt formation.

  • (Optional) Catalyst: Add a catalytic amount of KI (0.1 eq).

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the excess NaH with a few drops of water or isopropanol.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

  • Characterization: Characterize the purified product(s) by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and determine the regioselectivity of the alkylation.

Data Presentation: Summary of Reaction Conditions for N-Alkylation of Uracil Derivatives

The following table summarizes various conditions reported for the N-alkylation of uracil and its derivatives, which can serve as a starting point for optimizing the protocol for this compound.

EntryPyrimidine DerivativeAlkylating AgentBaseSolventCatalystTemperatureYield (%)Reference
1UracilEthyl bromoacetateK₂CO₃DMFKIRT94[1]
2ThymineEthyl bromoacetateK₂CO₃DMFKIRTGood[1]
35-FluorouracilVarious alkyl halidesK₂CO₃DMF-RTGood[2]
46-MethyluracilButyl bromideNaOH (1M)H₂O-90 °CNot specified[3]
5UracilAlkyl halidesNaHDMF-Not specifiedNot specified[4]

Experimental Workflow

start Start: this compound dissolve Dissolve/Suspend in Anhydrous Solvent (DMF/DMSO) start->dissolve add_base Add Base (e.g., K2CO3, NaH) dissolve->add_base stir Stir at RT (30-60 min) add_base->stir add_alkylating_agent Add Alkylating Agent (R-X) stir->add_alkylating_agent react Heat and Monitor Reaction by TLC add_alkylating_agent->react workup Aqueous Work-up react->workup purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Purified N-alkylated Product characterize->end

Caption: Workflow for the N-alkylation of this compound.

Key Considerations and Optimization

  • Regioselectivity: The N-alkylation of uracil derivatives can lead to a mixture of N1, N3, and N1,N3-dialkylated products. The ratio of these products is influenced by the reaction conditions. Generally, polar aprotic solvents like DMF and DMSO favor N1-alkylation. The choice of base can also impact selectivity.

  • Silylation for N1-Selectivity: For improved N1-regioselectivity, a modified Hilbert-Johnson approach can be employed. This involves a two-step process:

    • Silylation of the pyrimidine with an agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.

    • Alkylation of the silylated intermediate, which often proceeds with higher selectivity for the N1 position.

  • Influence of the 5-Amino Group: The electron-donating nature of the 5-amino group may increase the nucleophilicity of the ring nitrogens, potentially affecting the reaction rate and regioselectivity compared to unsubstituted uracil. It is also possible that the amino group itself could be alkylated under certain conditions, although N-alkylation of the pyrimidine ring is generally favored.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to observe the formation of different products. A co-spot of the starting material is recommended for accurate comparison.

  • Purification: The separation of N1 and N3 isomers, as well as any dialkylated products, can be challenging and may require careful optimization of the column chromatography conditions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, also known as 5-Amino-6-methyluracil, is a pyrimidine derivative of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used analytical technique for the purity determination and impurity profiling of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The described protocol is designed to provide excellent resolution, sensitivity, and reproducibility for the separation of the main compound from potential impurities.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar aqueous-organic mixture. This compound, being a polar compound, has a moderate affinity for the stationary phase, allowing for its separation from both more polar and less polar impurities. The separation is achieved by a gradient elution, where the organic content of the mobile phase is increased over time. Detection is performed using a UV detector, as the pyrimidine ring system of the analyte exhibits strong absorbance in the UV region.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Sample: Test sample of this compound

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

  • Mobile Phase Additives:

    • Formic acid (FA), 0.1% (v/v) solution in water

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column is a common choice for the separation of pyrimidine derivatives. For polar compounds like this compound, a column with enhanced polar retention is recommended.[1]

    • Recommended Column: Polar-modified C18, 4.6 x 150 mm, 3.5 µm particle size

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Methanol (80:20, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the reference standard solution.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC analysis.

ParameterCondition
Column Polar-modified C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% to 5% B17-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A series of injections of the reference standard solution are made, and the parameters are evaluated against the acceptance criteria.

System Suitability ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005500
%RSD of Peak Area ≤ 2.0% (for n=5)0.8%
Purity Analysis Results

The following table summarizes the results from the analysis of a typical batch of this compound.

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A-018.521254321099.85
Impurity Profile
Sample IDImpurityRetention Time (min)Area %
Batch A-01Impurity 14.250.08
Impurity 210.110.05
Unknown12.340.02

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep Preparation hplc_system HPLC System analysis Analysis data Data Processing report Reporting mobile_phase Prepare Mobile Phase equilibration System Equilibration mobile_phase->equilibration diluent Prepare Diluent standard Prepare Standard Solution diluent->standard sample Prepare Sample Solution diluent->sample sst System Suitability Test standard->sst injection Inject Samples sample->injection equilibration->sst sst->injection integration Peak Integration injection->integration calculation Purity Calculation integration->calculation final_report Generate Report calculation->final_report

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Method Components

This diagram shows the key components and their relationships in the HPLC method.

Method_Components instrument HPLC Instrument Pump Autosampler Column Oven UV Detector column Stationary Phase Polar-modified C18 instrument->column houses output Output Chromatogram Purity (%) column->output generates mobile_phase Mobile Phase A: 0.1% FA in Water B: Acetonitrile mobile_phase->column flows through analyte Analyte This compound mobile_phase->analyte elutes analyte->column interacts with

Caption: Key Components of the HPLC Method.

References

1H NMR Characterization of 5-Amino-6-methylpyrimidine-2,4-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) characterization of 5-Amino-6-methylpyrimidine-2,4-diol, a molecule of interest in medicinal chemistry and drug development. The protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis. A summary of expected 1H NMR spectral data, including chemical shifts, multiplicities, and assignments, is presented in a structured table. Furthermore, this document includes visual aids generated using Graphviz to illustrate the molecular structure with proton assignments and the experimental workflow, ensuring clarity and reproducibility for researchers.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and synthetic drugs. The precise characterization of such molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships in drug discovery and development. 1H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a comprehensive guide for the 1H NMR analysis of this compound.

1H NMR Spectral Data Summary

The expected 1H NMR spectral data for this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (Position 1)~10.5Singlet1HChemical shift may vary with concentration and temperature.
NH (Position 3)~9.8Singlet1HChemical shift may vary with concentration and temperature.
NH₂ (Position 5)~4.5 - 5.5Broad Singlet2HThe broadness is due to quadrupole effects and potential hydrogen bonding.
CH₃ (Position 6)~1.9 - 2.1Singlet3H

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.

Experimental Protocol

This section details the step-by-step procedure for acquiring a high-quality 1H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes and tips

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

    • Transfer the clear solution into a clean 5 mm NMR tube.

  • NMR Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the following acquisition parameters (example for a 400 MHz spectrometer):

      • Number of scans: 16-64 (adjust as needed for desired signal-to-noise ratio)

      • Spectral width: -2 to 12 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

    • Acquire the 1H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure of this compound.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound.

Experimental Workflow

The logical flow of the 1H NMR characterization process is depicted in the following workflow diagram.

G Experimental Workflow for 1H NMR Characterization SamplePrep Sample Preparation (Dissolve in DMSO-d6) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquisition Data Acquisition (1H NMR Spectrum) LockShim->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Data Analysis (Calibration, Integration, Peak Assignment) Processing->Analysis Report Generate Report Analysis->Report

Caption: Workflow for 1H NMR analysis.

Discussion

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons attached to nitrogen atoms (NH and NH₂) are typically observed as broad singlets and their chemical shifts can be sensitive to experimental conditions. The methyl group protons at the C6 position are expected to appear as a sharp singlet in the upfield region. The absence of a proton at the C5 position simplifies the spectrum in the aromatic region. The integration of the signals should correspond to the number of protons in each environment, providing quantitative confirmation of the structure.

Conclusion

This application note provides a comprehensive protocol for the 1H NMR characterization of this compound. By following the detailed experimental procedure and utilizing the provided spectral data and diagrams, researchers can reliably confirm the structure and purity of this compound. This information is crucial for advancing research and development in fields where pyrimidine derivatives play a significant role.

Application Note: 13C NMR Analysis of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Amino-6-methylpyrimidine-2,4-diol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the absence of a publicly available experimental spectrum, this note presents predicted 13C NMR chemical shifts based on the analysis of structurally related compounds. The protocol outlines the necessary steps for sample preparation, instrument setup, data acquisition, and processing to obtain a high-quality 13C NMR spectrum. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a heterocyclic organic compound. As a derivative of pyrimidine, it is a structural analogue to nucleobases and possesses potential applications in the development of novel therapeutic agents. 13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton.[1] This application note serves as a practical guide for the 13C NMR analysis of this compound.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated based on the known chemical shifts of uracil, aminopyrimidines, and methyl-substituted pyrimidine derivatives. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-decoupled)
C2152 - 158Singlet
C4160 - 165Singlet
C5110 - 115Singlet
C6145 - 150Singlet
-CH315 - 20Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the recommended methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Due to the polar nature of the analyte, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent. Deuterated methanol (CD3OD) or a mixture of deuterated water (D2O) and an appropriate deuterated organic solvent can also be considered.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

  • Probe: A standard broadband or dual-channel probe suitable for 13C detection.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlet peaks for each carbon atom.[1]

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

    • Number of Scans (NS): A sufficient number of scans (e.g., 1024 to 4096 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially given the low natural abundance of the 13C isotope.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (AQ): Typically 1-2 seconds.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

Visualization

molecular_structure cluster_molecule This compound C2 C2 N3 N3 C2->N3 O2 =O C2->O2 N1 N1 N1->C2 C6 C6 C6->N1 CH3 -CH3 C6->CH3 C4 C4 N3->C4 C5 C5 C4->C5 O4 =O C4->O4 C5->C6 NH2 -NH2 C5->NH2

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.5-0.7 mL DMSO-d6 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to 5 mm NMR tube add_tms->transfer instrument_setup Spectrometer Setup (≥400 MHz, 298 K) transfer->instrument_setup pulse_sequence Select Proton-Decoupled 13C Pulse Sequence instrument_setup->pulse_sequence acquire_data Acquire Data (NS: 1024-4096, D1: 1-2s) pulse_sequence->acquire_data ft Fourier Transform (FID) acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum to TMS (0.00 ppm) phase_baseline->reference analyze Analyze Spectrum reference->analyze

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 5-Amino-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 5-Amino-6-methyluracil, a synthetic uracil derivative. Uracil derivatives are recognized for their diverse biological activities, and compounds with a 5-amino group have been noted for their antioxidant properties.[1] This document outlines detailed protocols for three common antioxidant assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

Introduction to Antioxidant Activity of 5-Amino-6-methyluracil

5-Amino-6-methyluracil is a heterocyclic compound with potential antioxidant properties attributed to the electron-donating amino group at the C5 position of the pyrimidine ring. The presence of an amino group at this position is considered crucial for the antioxidant and prooxidant activities of uracil derivatives.[2] The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the amino group to scavenge free radicals, a process supported by both experimental and theoretical studies.[3] The antiradical activity of 5-Amino-6-methyluracil has been quantified, with a measured rate constant (k7) of (5.6 ± 1.8) × 10⁵ L mol⁻¹ s⁻¹ for its reaction with the peroxyl radical of 1,4-dioxane at 333 K.[3]

Quantitative Antioxidant Data

The antioxidant capacity of 5-Amino-6-methyluracil has been evaluated using various standard assays. The following table summarizes the available quantitative data to facilitate comparison with other compounds.

Assay TypeMetricResult for 5-Amino-6-methyluracilStandard CompoundResult for Standard CompoundReference
DPPH Radical ScavengingIC₅₀5 µg/mLAscorbic Acid0.8 µg/mL[4]
DPPH Radical ScavengingIC₅₀5 µg/mLIonol (BHT)30 µg/mL[4]
DPPH Radical ScavengingIC₅₀5 µg/mLα-Naphthylamine45 µg/mL[4]
FRAPActivityHighNot SpecifiedNot Specified[4]
ABTS Radical ScavengingIC₅₀Data not available---

Note: While the FRAP activity was reported as high, specific quantitative data in terms of Trolox Equivalents (TE) or Fe(II) equivalents are not available in the reviewed literature. Similarly, no quantitative data for the ABTS assay for 5-Amino-6-methyluracil was found. Researchers are encouraged to perform these assays to generate a more complete antioxidant profile.

Experimental Protocols

Detailed methodologies for three key antioxidant assays are provided below. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is measured spectrophotometrically.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare 5-Amino-6-methyluracil Stock Solution and Dilutions prep_sample->mix prep_control Prepare Standard Control (e.g., Ascorbic Acid, Trolox) prep_control->mix incubate Incubate in the Dark (e.g., 30 min at room temp.) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample and Standard Preparation: Prepare a stock solution of 5-Amino-6-methyluracil in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution. Prepare similar dilutions for a standard antioxidant such as ascorbic acid or Trolox.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution. For example, mix 100 µL of the sample/standard with 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the absorbance of the sample with DPPH solution.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from this graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_abts Generate ABTS Radical Cation (ABTS•⁺) (ABTS + Potassium Persulfate) adjust_abts Dilute ABTS•⁺ Solution to Absorbance of ~0.7 at 734 nm prep_abts->adjust_abts mix Mix Sample/Standard with ABTS•⁺ Solution adjust_abts->mix prep_sample Prepare 5-Amino-6-methyluracil Stock Solution and Dilutions prep_sample->mix prep_control Prepare Standard Control (e.g., Trolox) prep_control->mix incubate Incubate in the Dark (e.g., 6 min at room temp.) mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_teac Determine TEAC Value plot->determine_teac

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution Preparation: Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of 5-Amino-6-methyluracil and a series of dilutions. Prepare a standard curve using Trolox.

  • Reaction Mixture: Add a small volume of the sample or standard to the ABTS•⁺ working solution (e.g., 10 µL of sample to 1 mL of ABTS•⁺ solution).

  • Incubation: Incubate the mixture at room temperature for a defined period, typically 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and TEAC Determination: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the intensity of the color is proportional to the reducing power of the antioxidant.

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_frap_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) mix Mix Sample/Standard with FRAP Reagent prep_frap_reagent->mix prep_sample Prepare 5-Amino-6-methyluracil Stock Solution and Dilutions prep_sample->mix prep_control Prepare Standard Control (e.g., FeSO₄ or Trolox) prep_control->mix incubate Incubate (e.g., 30 min at 37°C) mix->incubate measure Measure Absorbance at ~593 nm incubate->measure plot_curve Plot Standard Curve measure->plot_curve determine_reducing_power Determine Reducing Power (e.g., in Fe(II) or Trolox Equivalents) plot_curve->determine_reducing_power

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of 5-Amino-6-methyluracil and a series of dilutions. Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

  • Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent (e.g., 30 µL of sample to 900 µL of FRAP reagent). A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time, typically 30 minutes.

  • Measurement: Measure the absorbance of the colored complex at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents per gram or mole of the compound.

Signaling Pathways and Antioxidant Mechanisms

The primary antioxidant mechanism of 5-Amino-6-methyluracil is believed to be hydrogen atom transfer (HAT) from the amino group at the C5 position to a free radical, thereby neutralizing it. This is a common mechanism for phenolic and amino-containing antioxidants. In a biological context, this radical scavenging activity can help mitigate oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions.

Conceptual Diagram of Radical Scavenging:

Antioxidant_Mechanism 5-Amino-6-methyluracil 5-Amino-6-methyluracil 5-Amino-6-methyluracil Radical 5-Amino-6-methyluracil Radical 5-Amino-6-methyluracil->5-Amino-6-methyluracil Radical H• donation Free Radical (R•) Free Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) H• acceptance Stable Products Stable Products 5-Amino-6-methyluracil Radical->Stable Products Resonance Stabilization / Further Reactions

Caption: Conceptual mechanism of free radical scavenging by 5-Amino-6-methyluracil.

By scavenging free radicals, 5-Amino-6-methyluracil can potentially interrupt the propagation of radical chain reactions that lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Further research is warranted to elucidate its specific interactions with cellular signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway.

References

Application Notes and Protocols for In Vitro Screening of 5-Amino-6-methylpyrimidine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 5-Amino-6-methylpyrimidine-2,4-diol derivatives, a class of compounds with potential therapeutic applications. The following sections detail experimental protocols for key assays, present exemplary data for structurally related compounds, and visualize relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxicity of Aminopyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various aminopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented to facilitate a comparative analysis of their anti-proliferative effects. While specific data for this compound derivatives are limited in publicly available literature, the data presented for structurally related aminouracil and aminopyrimidine compounds serve as a guide for data presentation and highlight the potential for anticancer activity within this chemical class.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Aminouracil Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
202m MCF-7 (Breast)31.38DoxorubicinNot Specified
202l MCF-7 (Breast)28.21DoxorubicinNot Specified
202m HepG2 (Liver)46.39DoxorubicinNot Specified
202f MCF-7 (Breast)64.79DoxorubicinNot Specified

Data for chromeno[2,3-d]pyrimidines derived from 6-amino-1,3-dimethyl uracil.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives

Compound IDSW480 (Colorectal)MCF-7 (Breast)Reference CompoundIC50 (µM) against SW480IC50 (µM) against MCF-7
5h 15.70 ± 0.2816.50 ± 4.905-FluorouracilNot SpecifiedNot Specified
5b 31.7514.155-FluorouracilNot SpecifiedNot Specified

Data from a study on novel pyrimidine-2,4(1H,3H)-dione derivatives.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and can be adapted for the screening of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be broad enough to determine a dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prep_compounds Prepare Compound Dilutions incubate_24h->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their predetermined IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each sample.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

Apoptosis Assay Workflow

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_harvesting Harvesting & Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_compounds Treat with Compounds (24-48h) seed_cells->treat_compounds harvest_cells Harvest Cells (Trypsinization) treat_compounds->harvest_cells wash_pbs Wash with Cold PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Experimental workflow for apoptosis detection.

Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. A biochemical assay can be used to determine the inhibitory potential of the compounds against specific kinases.

Materials:

  • 384-well assay plates

  • Recombinant kinase (e.g., FGFR, CDK, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (luminescence or fluorescence)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Generic Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compounds Prepare Compound Dilutions add_to_plate Add Compounds to 384-well Plate prep_compounds->add_to_plate add_kinase_mix Add Kinase/Substrate Mix add_to_plate->add_kinase_mix add_atp Add ATP to Initiate Reaction add_kinase_mix->add_atp incubate Incubate at RT or 30°C add_atp->incubate add_detection_reagent Add Detection Reagent incubate->add_detection_reagent read_signal Read Luminescence/Fluorescence add_detection_reagent->read_signal calculate_inhibition Calculate % Inhibition & IC50 read_signal->calculate_inhibition

Caption: Workflow for a biochemical kinase inhibition assay.

Signaling Pathways

The following diagrams illustrate common signaling pathways that are often targeted by pyrimidine-based anticancer agents. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and potential inhibition.

CDK-Mediated Cell Cycle Regulation

Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK4_6 Cyclin D CDK4/6 CDK4_6->G1 CDK2_E Cyclin E CDK2 CDK2_E->G1 CDK2_A Cyclin A CDK2 CDK2_A->S CDK1 Cyclin B CDK1 CDK1->G2 Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->CDK4_6 Inhibition Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1

Caption: Regulation of the cell cycle by CDKs and potential inhibition.

References

Application Notes and Protocols for Plaque Reduction Assay of Antiviral Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and re-emergence of viral diseases present a significant and ongoing threat to global public health. This necessitates the continuous discovery and development of novel antiviral therapeutics. Pyrimidine derivatives represent a promising class of small molecules with a broad spectrum of antiviral activity against numerous viruses, including influenza virus, herpes viruses, hepatitis B and C, and HIV.[1][2][3] The mechanism of action for many of these compounds involves the inhibition of viral replication by targeting viral enzymes or host cell pathways essential for the viral life cycle.[4][5]

A critical step in the evaluation of these potential antiviral agents is the use of robust and reliable in vitro assays. The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[6] This assay measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death and lysis caused by viral infection in a cell monolayer.[7] This document provides a detailed protocol for performing a plaque reduction assay to evaluate antiviral pyrimidine derivatives, along with application notes and data presentation guidelines.

Mechanism of Action & Signaling Pathways

Antiviral Mechanism of Pyrimidine Derivatives

Pyrimidine derivatives can exert their antiviral effects through various mechanisms. A primary mode of action is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway.[4] This depletes the intracellular pool of pyrimidine nucleosides, which are essential building blocks for viral RNA and DNA synthesis, thereby halting viral replication.[4] Other pyrimidine analogues function as nucleoside inhibitors, mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain, which leads to chain termination.[8] Some derivatives may also directly inhibit viral enzymes, such as polymerases or proteases, that are crucial for the viral life cycle.

Viral Hijacking of Host Cell Signaling Pathways

Viruses are obligate intracellular parasites that manipulate host cell signaling pathways to facilitate their entry, replication, and propagation.[9][10] Understanding these interactions is key to identifying novel antiviral targets. Key pathways often exploited by viruses include:

  • PI3K/Akt Pathway: This pathway is often activated by viruses to promote cell survival and prevent apoptosis (programmed cell death), thereby maximizing the time for viral replication.[9][11]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can be modulated by viruses to control a variety of cellular processes like gene expression and inflammation to favor viral replication.[9][11][12]

  • NF-κB Signaling Pathway: This pathway is a central regulator of the innate immune response. Many viruses have evolved mechanisms to either activate or inhibit NF-κB signaling to evade the host's antiviral defenses.[9][11]

The diagram below illustrates a generalized overview of viral entry and the host signaling pathways that are often manipulated.

G Diagram of Viral Entry and Hijacking of Host Signaling Pathways cluster_virus Virus cluster_cell Host Cell cluster_pathways Host Signaling Pathways Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) PI3K PI3K/Akt Pathway (Pro-survival) Receptor->PI3K Activation MAPK MAPK Pathway (Replication/Inflammation) Receptor->MAPK Activation Replication Viral Replication (DNA/RNA Synthesis) Endosome->Replication 3. Uncoating & Genome Release Nucleus Nucleus Assembly Virion Assembly Replication->Assembly 4. Replication & Protein Synthesis NFkB NF-kB Pathway (Immune Response) Replication->NFkB Modulation Release New Virus Release Assembly->Release 5. Assembly & Release PI3K->Replication Inhibition of Apoptosis MAPK->Replication Promotion

Caption: Generalized workflow of viral entry and replication, highlighting the manipulation of host cell signaling pathways.

Plaque Reduction Assay Protocol

This protocol details the steps to determine the 50% effective concentration (EC50) of a pyrimidine derivative, which is the concentration that inhibits viral plaque formation by 50%. A parallel cytotoxicity assay is essential to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Materials and Reagents
  • Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells).

  • Virus: A plaque-forming virus stock with a known titer (Plaque Forming Units/mL).

  • Test Compounds: Pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Media:

    • Cell Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

    • Infection Medium (e.g., Serum-free DMEM or MEM).

    • Overlay Medium (e.g., 2X MEM mixed 1:1 with 1.2% to 2% low-melting-point agarose or carboxymethylcellulose).

  • Staining Solution: Crystal Violet solution (e.g., 0.1% to 1% w/v in 20% ethanol) or Neutral Red.[13]

  • Fixative: 10% Formalin or 4% Paraformaldehyde.

  • Phosphate Buffered Saline (PBS).

  • Sterile multi-well plates (e.g., 6-well, 12-well, or 24-well).

  • CO2 incubator (37°C, 5% CO2).

Experimental Procedure

The entire workflow, from cell seeding to data analysis, is depicted in the diagram below.

G Experimental Workflow for Plaque Reduction Assay cluster_prep Preparation (Day 1) cluster_treatment Treatment & Infection (Day 2) cluster_incubation Incubation & Staining (Day 3-7) cluster_analysis Analysis A1 Seed susceptible cells in multi-well plates A2 Incubate overnight to form a confluent monolayer A1->A2 B2 Remove growth media from cells A2->B2 B1 Prepare serial dilutions of pyrimidine derivatives B3 Add compound dilutions and virus inoculum to wells B1->B3 B2->B3 B4 Incubate for 1 hour (Adsorption period) B3->B4 C1 Remove inoculum, wash cells B4->C1 C2 Add semi-solid overlay medium containing compound dilutions C1->C2 C3 Incubate for 2-5 days (Plaque formation) C2->C3 C4 Fix the cells C3->C4 C5 Stain with Crystal Violet C4->C5 D1 Wash plates and count plaques in each well C5->D1 D2 Calculate % Plaque Reduction D1->D2 D3 Determine EC50 value D2->D3

Caption: Step-by-step workflow of the plaque reduction assay for evaluating antiviral compounds.

Step-by-Step Protocol:

  • Cell Seeding (Day 1):

    • Seed a suitable cell line into 12-well or 24-well plates at a density that will result in a 90-100% confluent monolayer the next day.[14]

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Dilution and Infection (Day 2):

    • On the day of the experiment, prepare serial dilutions of the pyrimidine derivatives in infection medium. A typical starting concentration might be 100 µM, serially diluted two-fold or ten-fold.

    • Prepare a virus dilution in infection medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).[14]

    • Aspirate the growth medium from the cell monolayers and wash once with PBS.

    • Add 200 µL/well (for a 24-well plate) of the compound-virus mixture. Include the following controls:

      • Virus Control: Cells infected with virus in the absence of any compound.

      • Cell Control (Mock): Cells treated with infection medium only (no virus, no compound).

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[14]

  • Overlay and Incubation (Day 2 onwards):

    • After the adsorption period, remove the inoculum from the wells.

    • Gently add 1 mL/well (for a 24-well plate) of the pre-warmed (42°C) overlay medium containing the corresponding concentration of the pyrimidine derivative.[6][14]

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 5 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization (Day 4-7):

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours.

    • Carefully remove the overlay and the formalin.

    • Stain the cell monolayer by adding crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Cytotoxicity Assay (Parallel Experiment):

    • A parallel assay must be conducted to assess the cytotoxicity of the pyrimidine derivatives.

    • Seed cells in a 96-well plate and add the same serial dilutions of the compounds (without the virus).

    • Incubate for the same duration as the plaque assay.

    • Assess cell viability using a standard method like MTT, XTT, or CellTiter-Glo assay to determine the CC50.

Data Analysis
  • Plaque Counting: Count the number of plaques in each well.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of plaque reduction for each compound concentration:

    • % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Determine EC50: Plot the percent inhibition against the log of the compound concentration. Use non-linear regression analysis (e.g., dose-response curve) to calculate the EC50 value.

  • Calculate Selectivity Index (SI): The SI is a measure of the compound's therapeutic window.

    • SI = CC50 / EC50

    • A higher SI value indicates a more promising antiviral candidate, as it is effective at concentrations far below those that cause toxicity to the host cells.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear, tabular format to facilitate comparison between different compounds.

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Pyr-001Influenza A/H1N15.2>100>19.2
Pyr-002Influenza A/H1N112.8>100>7.8
Pyr-003HSV-11.585.356.9
Pyr-004HSV-10.892.1115.1
Remdesivir (Control)Influenza A/H1N12.1>50>23.8
Acyclovir (Control)HSV-10.5>100>200

Table 1: Example of data summary for the antiviral activity and cytotoxicity of hypothetical pyrimidine derivatives. EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index) values are presented. Higher SI values indicate greater specific antiviral activity.

Application Notes and Troubleshooting

  • Cell Monolayer Health: Ensure the cell monolayer is healthy and fully confluent before infection. Inconsistent cell layers can lead to variable plaque sizes and numbers.

  • Overlay Viscosity: The viscosity of the semi-solid overlay is critical. If it is too liquid, the virus can spread diffusely, preventing the formation of distinct plaques. If it is too solid, it can be toxic to the cells or inhibit plaque development.[6]

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the compounds should be kept constant across all wells and should be at a non-toxic level (typically <0.5%).

  • Virus Titer: The amount of virus used for infection is crucial. Too much virus will cause complete lysis of the monolayer, making plaques impossible to count. Too little virus will result in too few plaques for statistically significant analysis.[14]

  • Edge Effects: To minimize "edge effects" in multi-well plates, it is good practice to fill the outer wells with sterile PBS or media to maintain humidity.

The plaque reduction assay is an indispensable tool in the field of antiviral drug discovery. It provides a reliable and quantitative measure of a compound's ability to inhibit viral replication. When coupled with a cytotoxicity assay, it allows for the determination of a selectivity index, which is a key parameter for prioritizing lead compounds. This detailed protocol and the accompanying notes provide researchers with a robust framework for evaluating the antiviral potential of pyrimidine derivatives and other novel chemical entities.

References

Application Note: Kinase Inhibition Assay Protocols for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a crucial class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory conditions, making them prominent targets for therapeutic intervention.[2][3][4] Pyrimidine-based compounds have emerged as a "privileged scaffold" in medicinal chemistry for developing potent and selective kinase inhibitors, with numerous derivatives gaining approval for clinical use.[1][5][6][7] This document provides detailed protocols for biochemical and cell-based assays designed to evaluate the inhibitory activity of pyrimidine-based compounds against their target kinases.

Principle of Kinase Inhibition Assays The primary goal of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound.[2] This is achieved by quantifying either the consumption of the ATP co-factor or the formation of the phosphorylated product.[2][8] The inhibitory effect of a compound is determined by the reduction in this measured kinase activity.[1]

Several methods exist for this purpose:

  • Radiometric Assays: Considered the "gold standard," these assays track the transfer of a radiolabeled phosphate group (e.g., from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[2][3] While highly sensitive and direct, they require special handling and disposal of radioactive materials.[2][3]

  • Fluorescence-Based Assays: These methods use fluorescently labeled substrates or reagents to monitor the kinase reaction, offering high sensitivity suitable for large-scale screening.[8] Techniques include Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization.[8]

  • Luminescence-Based Assays: These assays are widely used in high-throughput screening (HTS) due to their sensitivity and simple workflow.[8] A common format measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[1] Low luminescence indicates high kinase activity (more ATP consumed), whereas a strong luminescent signal signifies potent inhibition.[1]

This application note will detail a luminescence-based biochemical assay and a colorimetric cell-based proliferation assay.

Featured Signaling Pathway: JAK-STAT

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and hematopoiesis.[1] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK family kinases, particularly JAK2.[1][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene STAT_dimer->Gene Translocation Transcription Gene Transcription Gene->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor Pyrimidine-Based Inhibitor Inhibitor->JAK Inhibition Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Pyrimidine Inhibitor in DMSO start->prep plate Dispense Compounds and Controls into 384-Well Plate prep->plate reaction Add Kinase, Substrate, and Initiate with ATP plate->reaction incubate Incubate at Optimal Temperature (e.g., 30°C for 60 min) reaction->incubate detect Add ATP Detection Reagent (Luminescence-Based) incubate->detect measure Measure Luminescence Signal with Plate Reader detect->measure analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Amino-6-methylpyrimidine-2,4-diol. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

A1: this compound, also known as 5-amino-6-methyluracil, is a pyrimidine derivative.[1] Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, serving as components of nucleic acids and finding applications as bactericidal, fungicidal, analgesic, anti-inflammatory, and anti-tumor agents.[2]

Q2: What are the common starting materials for the synthesis of this compound?

A2: Common synthetic routes, often variations of the Biginelli reaction, utilize starting materials such as a β-ketoester (like ethyl acetoacetate), an aldehyde, and urea or thiourea.[3][4] Another common approach involves the condensation of malononitrile with urea or thiourea.[2]

Q3: What reaction conditions are crucial for optimizing the yield?

A3: The yield of the synthesis is highly dependent on several factors, including the choice of catalyst (e.g., Brønsted or Lewis acids), solvent, reaction temperature, and reaction time.[5][6][7] For instance, acid catalysis is a key feature of the Biginelli reaction, and solvent-free conditions or the use of specific ionic liquids have been explored to improve yields.[4][5]

Q4: How can the purity of the final product be assessed and improved?

A4: The purity of this compound can be evaluated using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).[8] Purification can be achieved through recrystallization from an appropriate solvent. Washing the crude product with a suitable solvent, like ethanol, can help remove unreacted starting materials and byproducts.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incorrect Stoichiometry: Molar ratios of reactants are critical.- Carefully calculate and weigh all starting materials to ensure the correct stoichiometry. Identify the limiting reagent to estimate the theoretical yield.[3]
- Ineffective Catalyst: The acid catalyst may be inactive or used in an insufficient amount.- Use a fresh, active catalyst. Consider using alternative catalysts such as Yb(OTf)₃ or InCl₃ which have been shown to improve yields in Biginelli reactions.[5]
- Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- Optimize the reaction temperature. A typical range for Biginelli reactions is between 80-100°C.[1] Monitor the reaction progress using TLC to determine the optimal heating duration.
- Presence of Water: Moisture can interfere with the reaction intermediates.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Formation of Multiple Products (Visible on TLC) - Side Reactions: The Biginelli reaction is known for potential side reactions which can lead to a mixture of products.[4]- Adjust the reaction conditions. Lowering the temperature or changing the catalyst can sometimes improve selectivity.
- Decomposition of Starting Materials or Product: Prolonged heating can lead to degradation.- Monitor the reaction closely with TLC and stop the reaction once the starting material is consumed to avoid product degradation.
Product is Difficult to Purify - Presence of Persistent Impurities: Some byproducts may have similar solubility to the desired product.- Employ different purification techniques. If recrystallization is ineffective, consider column chromatography.
- Oily Product Instead of Solid: The product may not be precipitating correctly.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath can also promote precipitation. Pouring the reaction mixture onto crushed ice is a common workup procedure to precipitate the product.[9]
Unexpected Spectroscopic Data (NMR, IR) - Incorrect Product Formation: The reaction may have yielded an unexpected isomer or byproduct.- Re-evaluate the reaction mechanism and conditions. Compare the obtained spectra with literature data for related pyrimidine derivatives.
- Contamination: The sample may be contaminated with residual solvent or starting materials.- Ensure the product is thoroughly dried to remove any residual solvent. Further purification may be necessary to remove unreacted starting materials.

Experimental Protocols

Synthesis of this compound via a Modified Biginelli-type Reaction

This protocol is a representative method based on established principles for pyrimidine synthesis.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl 2-cyano-3-oxobutanoate and urea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 3-4. This should precipitate the crude product.

  • Isolation: Collect the crude product by filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound. The use of activated carbon during recrystallization can help to remove colored impurities.

Data Presentation

Table 1: Reaction Parameters and Reported Yields for the Synthesis of Substituted Pyrimidines

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
Aromatic aldehyde, Malononitrile, ThioureaP₂O₅ / EthanolReflux-6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine83-92[9]
Ethyl 2,2-dicyanovinylcarbamate, Primary aromatic amineChlorobenzene1102-46-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones55-76[6]
Aromatic aldehyde, Malononitrile, ThioureaCdFe₂(C₄H₄O₆)₃·5H₂O80-6-amino-5-cyano-4-phenyl-2-mercaptopyrimidineHigh[1]
Benzaldehyde, Ethyl acetoacetate, UreaYb(OTf)₃ / Solvent-free--DihydropyrimidinoneIncreased[5]

Visualizations

experimental_workflow start Start reactants 1. Mix Starting Materials (e.g., Ethyl 2-cyano-3-oxobutanoate, Urea) and Catalyst in Solvent start->reactants reflux 2. Heat to Reflux (Monitor by TLC) reactants->reflux workup 3. Reaction Workup (Cooling, Neutralization, Acidification) reflux->workup filtration 4. Isolate Crude Product (Filtration and Washing) workup->filtration purification 5. Purify Product (Recrystallization) filtration->purification analysis 6. Characterize Pure Product (NMR, IR, MP) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_catalyst Check Catalyst Activity start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp check_moisture Ensure Anhydrous Conditions start->check_moisture monitor_reaction Monitor Reaction Progress (TLC) check_stoichiometry->monitor_reaction check_catalyst->monitor_reaction optimize_temp->monitor_reaction check_moisture->monitor_reaction adjust_conditions Adjust Conditions for Selectivity (Temp, Catalyst) monitor_reaction->adjust_conditions Side Products Observed

Caption: Troubleshooting decision tree for low yield in pyrimidine synthesis.

References

Technical Support Center: Purification of 5-Amino-6-methylpyrimidine-2,4-diol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-6-methylpyrimidine-2,4-diol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Question: My compound will not dissolve in the chosen solvent, even with heating.

Answer:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be unsuitable. This compound is a polar molecule and will have low solubility in non-polar solvents. Consider switching to a more polar solvent. Common solvents for pyrimidine derivatives include water, ethanol, methanol, and mixtures thereof.[1]

  • Insoluble Impurities: The crude material may contain insoluble impurities. If a significant portion of the solid dissolves but some particulates remain, this is likely the case. In this situation, a hot filtration step is necessary to remove the insoluble impurities before allowing the solution to cool.[1]

Question: No crystals have formed after cooling the solution.

Answer:

  • Supersaturation: The solution may be supersaturated. This can often be resolved by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to induce crystallization.

  • Excess Solvent: Too much solvent may have been used, resulting in a solution that is not saturated enough for crystals to form. The volume of the solvent can be reduced by gentle heating to evaporate some of the solvent, followed by another cooling attempt.

Question: The product has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on a benchtop before transferring it to an ice bath.

  • Solvent System Modification: Consider using a different solvent or a two-solvent system. In a two-solvent system, the crude product is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly turbid. Then, a few drops of the "good" solvent are added to clarify the solution before it is allowed to cool slowly.[1]

Question: The yield of purified crystals is very low.

Answer:

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent for washing.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, to maximize crystal formation before filtration.[1]

  • Solubility in Cold Solvent: The compound may still have appreciable solubility in the cold solvent. While some loss is unavoidable, minimizing the amount of solvent used is key.

Question: The purified product is still impure.

Answer:

  • Inadequate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities. A different solvent or solvent system may be necessary.

  • Co-precipitation: Impurities may have similar solubility profiles to this compound and co-precipitate. A second recrystallization from a different solvent system may be required.

  • Alternative Purification Methods: If recrystallization fails to provide the desired purity, other techniques such as column chromatography may be necessary. For pyrimidine derivatives, silica gel chromatography with solvent systems like hexane/ethyl acetate or dichloromethane/methanol can be effective.[1]

Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should:

  • Completely dissolve the compound at high temperatures (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

What are some common solvents to try for the recrystallization of this compound?

Based on the properties of similar pyrimidine derivatives, good starting points for solvent screening include:

  • Water

  • Ethanol

  • Methanol

  • Aqueous mixtures of ethanol or methanol.

What are potential impurities in crude this compound?

Common impurities can arise from the starting materials and side reactions during synthesis. Based on the synthesis of the related compound 6-methyluracil, potential impurities could include:

  • Unreacted starting materials such as urea and ethyl acetoacetate.[2]

  • Side-products from the condensation reaction.

  • Inorganic salts from pH adjustments during workup.

Quantitative Data

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSparingly Soluble (log10WS available)[3]More SolubleA common solvent for recrystallizing polar compounds.
EthanolSparingly SolubleSolubleOften used for recrystallizing pyrimidine derivatives.[1]
MethanolSparingly SolubleSolubleAnother common choice for similar compounds.[1]
AcetoneLikely Sparingly SolubleLikely More SolubleMay be a suitable solvent or part of a co-solvent system.
Ethyl AcetateLikely Poorly SolubleLikely Sparingly SolubleCan be used as an anti-solvent in a two-solvent system.[1]

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Two-Solvent Recrystallization Protocol
  • Solvent System Selection: Choose a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Visualization

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Issue: Does Not Dissolve dissolve->no_dissolve Problem crystals_form Crystals Formed? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out Problem filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals Issue: No Crystals crystals_form->no_crystals No dry Dry Purified Product filter_wash->dry low_yield Issue: Low Yield filter_wash->low_yield Problem end End dry->end impure_product Issue: Impure Product dry->impure_product Problem check_solvent Check Solvent Polarity & Volume no_dissolve->check_solvent hot_filtration Perform Hot Filtration no_dissolve->hot_filtration Insoluble Particles check_solvent->dissolve Adjust hot_filtration->cool induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent If Supersaturation Fails induce_crystallization->cool Retry reduce_solvent->cool Retry reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool Retry check_loss Check for Loss During Filtration/Washing low_yield->check_loss check_loss->start Re-evaluate Protocol re_recrystallize Re-recrystallize from Different Solvent impure_product->re_recrystallize column_chrom Consider Column Chromatography impure_product->column_chrom Alternative re_recrystallize->start Retry

A troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Amino-6-methylpyrimidine-2,4-diol.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving common problems.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.

  • Degradation of starting materials or product: The reagents or the final compound might be sensitive to reaction conditions such as high temperatures or extreme pH.

  • Poor quality of reagents: The starting materials may be impure or degraded.

Solutions:

  • Optimize reaction conditions:

    • Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature: Experiment with a range of temperatures to find the ideal condition that promotes product formation without causing degradation.

    • pH: Ensure the pH of the reaction mixture is maintained at the optimal level for the specific synthetic route.

  • Verify reagent quality: Use fresh, high-purity starting materials. If necessary, purify the reagents before use.

  • Inert atmosphere: If the reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Impurities and Byproducts in the Final Product

Possible Causes:

  • Side reactions: Competing reaction pathways can lead to the formation of undesired byproducts.

  • Unreacted starting materials: Incomplete conversion of starting materials will result in their presence in the crude product.

  • Hydrolysis of intermediates or product: The presence of water can lead to the hydrolysis of reactive intermediates or the final product.

Solutions:

  • Purification:

    • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial and may require some experimentation.

    • Column chromatography: For complex mixtures of byproducts, column chromatography can be used to separate the desired product from impurities.

  • Control of reaction conditions:

    • Stoichiometry: Use the correct molar ratios of reactants to minimize unreacted starting materials.

    • Anhydrous conditions: If the reaction is sensitive to water, use dry solvents and glassware.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound, also known as 5-amino-6-methyluracil, can be achieved through the cyclocondensation reaction of a β-keto ester derivative with urea or thiourea. A common starting material is ethyl 2-cyano-3-aminocrotonate, which is reacted with urea in the presence of a base.

Q2: What are some potential byproducts in this synthesis?

While specific byproducts are highly dependent on the reaction conditions, some potential impurities could include:

  • Unreacted starting materials: Ethyl 2-cyano-3-aminocrotonate and urea.

  • Hydrolysis products: Hydrolysis of the cyano group in the starting material to a carboxylic acid or amide.

  • Self-condensation products: The starting β-keto ester derivative might undergo self-condensation.

  • Over-alkylation or other side-reactions: Depending on the specific reagents and conditions used.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

The primary purification method for this compound is recrystallization. The choice of solvent is critical for obtaining a high-purity product. Common solvents for recrystallization of polar compounds like this include water, ethanol, or a mixture of polar solvents. If recrystallization is insufficient to remove all impurities, column chromatography with a suitable stationary phase (e.g., silica gel) and mobile phase can be employed.

Data Presentation

The following table provides illustrative data on the impact of reaction temperature on the yield of this compound and the formation of a hypothetical major byproduct. This data is for demonstrative purposes only and actual results may vary.

Reaction Temperature (°C)Product Yield (%)Major Byproduct (%)
806515
1007810
1207218

Note: The optimal temperature for this hypothetical reaction appears to be 100°C, as it provides the highest product yield with a relatively low percentage of the major byproduct.

Experimental Protocols & Visualizations

General Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the reaction of ethyl 2-cyano-3-aminocrotonate with urea in the presence of a base like sodium ethoxide.

  • Preparation of Sodium Ethoxide: Dissolve metallic sodium in absolute ethanol under an inert atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-cyano-3-aminocrotonate and urea.

  • Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.

  • Purification: Filter the crude product, wash it with a suitable solvent (e.g., cold water or ethanol), and then purify it by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions (Time, Temp, pH) incomplete->optimize_conditions Yes check_reagents Check Reagent Quality incomplete->check_reagents No analyze_byproducts Identify Byproducts (NMR, MS) complete->analyze_byproducts optimize_conditions->start purify_reagents Purify/Replace Reagents check_reagents->purify_reagents purify_reagents->start purification Purify Product (Recrystallization, Chromatography) analyze_byproducts->purification end Pure Product purification->end

Caption: Troubleshooting workflow for low yield or impure product.

Reaction_Pathway cluster_reactants Reactants cluster_products Products A Ethyl 2-cyano-3-aminocrotonate C This compound A->C Base, Heat D Byproducts (e.g., Hydrolysis products, Self-condensation products) A->D Side Reactions B Urea B->C Base, Heat

Caption: Simplified reaction pathway for the synthesis.

Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrimidine synthesis, with a focus on addressing low reaction conversion.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your pyrimidine synthesis experiments.

Question: My pyrimidine synthesis reaction has a very low yield. What are the common causes and how can I improve the conversion rate?

Answer:

Low conversion in pyrimidine synthesis can stem from several factors, ranging from suboptimal reaction conditions to the quality of your reagents. Here’s a systematic approach to troubleshooting the issue:

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly hinder the reaction's progress.

    • Temperature: Some reactions require heating to overcome the activation energy, while others might suffer from side reactions at elevated temperatures.[1][2] It's crucial to find the optimal temperature for your specific substrates.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[3]

    • Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates.[1] For instance, in the Biginelli reaction, polar solvents are generally preferred.[2] Experimenting with different solvents or even solvent-free conditions can lead to improved outcomes.[1][2]

  • Reagent Stoichiometry and Purity:

    • Stoichiometry: Incorrect molar ratios of the reactants are a common cause of low conversion.[3] Carefully calculate and measure the amounts of all starting materials. In some cases, using a slight excess of one reactant, like urea or thiourea in the Biginelli reaction, can improve the yield.

    • Purity of Reactants: Impurities in your starting materials (aldehyde, β-dicarbonyl compound, urea/thiourea) can inhibit the reaction or lead to unwanted side products.[2] Ensure that all reagents are of high purity. If necessary, purify them before use.

  • Catalyst Activity:

    • The choice and amount of catalyst are crucial.[2] For acid-catalyzed reactions like the Biginelli synthesis, both Brønsted and Lewis acids can be used.[4][5] If you are using a reusable catalyst, it might need regeneration.[1] It's recommended to screen different catalysts and optimize their loading for your specific substrates.[2]

  • Atmosphere Control: Some reactions in heterocyclic chemistry are sensitive to air and moisture.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.[3]

Question: I am observing the formation of significant side products in my Biginelli reaction. How can I minimize them?

Answer:

Side product formation is a common challenge in the Biginelli reaction. One of the most frequent side products is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Here are some strategies to minimize the formation of this and other side products:

  • Reaction Temperature: Higher temperatures can favor the Hantzsch pathway.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thus disfavoring the Hantzsch side reaction.[1]

  • Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experimenting with different Lewis or Brønsted acids may help favor the desired product.

Question: The purification of my pyrimidine product is proving difficult. What are some common purification challenges and how can I overcome them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products with similar physicochemical properties to the desired pyrimidine. Here are some common issues and their solutions:

  • Similar Polarity of Product and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[3]

    • Solution: Experiment with different solvent systems for column chromatography.[3] You can also consider alternative purification techniques like preparative HPLC or recrystallization.

  • Product Instability: The target pyrimidine may be unstable under the purification conditions (e.g., on silica gel).

    • Solution: Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic methods like recrystallization.

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product.

    • Solution: Ensure thorough work-up procedures, including aqueous washes and extractions, to remove these impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyrimidine synthesis?

A1: The most critical parameters are typically the choice of catalyst, reaction temperature, and the purity of the starting materials. The solvent also plays a significant role in reaction efficiency and selectivity.

Q2: How can I monitor the progress of my pyrimidine synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[3]

Q3: Is it always necessary to use a catalyst for pyrimidine synthesis?

A3: While some pyrimidine syntheses can proceed without a catalyst, the reaction is often slow and results in low yields.[2] Catalysts, such as Brønsted or Lewis acids, are generally used to increase the reaction rate and improve the conversion.[4][5]

Q4: What is the role of an inert atmosphere in pyrimidine synthesis?

A4: An inert atmosphere, such as nitrogen or argon, is used to exclude air and moisture from the reaction.[3] This is important because many reagents and intermediates in pyrimidine synthesis can be sensitive to oxidation or hydrolysis, which can lead to lower yields and the formation of impurities.[3]

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Catalyst on the Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux1820-60Classical Method
Yb(OTf)₃Solvent-free1000.585-95Ma, Y. et al. (2000)
InCl₃THF651280-92Ranu, B. C. et al. (2000)
FeCl₃Solvent-free90190-96Lu, J. & Bai, Y. (2002)
NH₄ClSolvent-free100185-95Shaabani, A. et al. (2004)

Table 2: Effect of Solvent on the Biginelli Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolHClReflux1845Classical Method
AcetonitrileInBr₃Reflux793A five-component Biginelli-Diels-Alder cascade reaction
DichloromethaneInBr₃Reflux740A five-component Biginelli-Diels-Alder cascade reaction
THFInBr₃Reflux765A five-component Biginelli-Diels-Alder cascade reaction
Solvent-freeYb(OTf)₃1000.592Ma, Y. et al. (2000)

Experimental Protocols

Protocol 1: Classical Biginelli Reaction for the Synthesis of a Dihydropyrimidinone

This protocol describes the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea using hydrochloric acid as a catalyst.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add the concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Pyrimidine (Dihydropyridine) Synthesis

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

Troubleshooting_Workflow start Low Pyrimidine Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_catalyst Assess Catalyst Activity & Loading start->check_catalyst check_atmosphere Consider Inert Atmosphere start->check_atmosphere optimize_conditions Optimize Conditions: - Titrate Temp - Time course study - Screen solvents check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_catalyst Screen Catalysts & Optimize Loading check_catalyst->optimize_catalyst use_inert Run under N2 or Ar check_atmosphere->use_inert monitor_reaction Monitor by TLC/HPLC optimize_conditions->monitor_reaction purify_reagents->monitor_reaction optimize_catalyst->monitor_reaction use_inert->monitor_reaction yield_improved Yield Improved? monitor_reaction->yield_improved end Successful Synthesis yield_improved->end Yes further_troubleshooting Consult Literature for Alternative Methods yield_improved->further_troubleshooting No

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium BetaKetoester β-Ketoester Enolate Enolate BetaKetoester->Enolate + Base/Acid Adduct Adduct Acyliminium->Adduct Enolate->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

Parameter_Relationships cluster_inputs Input Variables cluster_outputs Reaction Outcomes Catalyst Catalyst (Type & Loading) Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Side_Products Side Products Catalyst->Side_Products Solvent Solvent Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Side_Products Time Time Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

Caption: Logical relationship between key reaction parameters and outcomes.

References

Technical Support Center: 5-Amino-6-methylpyrimidine-2,4-diol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-6-methylpyrimidine-2,4-diol when dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution of this compound has changed color (e.g., turned yellow or brown) over time. What is the cause of this?

A1: The color change in your DMSO stock solution is a strong indicator of compound degradation. 5-aminopyrimidine derivatives, including this compound, are known to be susceptible to oxidation when dissolved in DMSO.[1][2] This oxidation can lead to the formation of colored degradation products. The reaction can be exacerbated by the presence of air (oxygen) and impurities in the DMSO.

Q2: I am observing poor reproducibility in my biological assays using a previously prepared DMSO stock solution of this compound. Could this be related to compound stability?

A2: Yes, poor reproducibility is a common consequence of compound instability. The degradation of this compound in DMSO means that the actual concentration of the active compound in your stock solution is decreasing over time. This leads to inconsistent results in your assays. It is crucial to use freshly prepared solutions whenever possible to ensure accurate and reproducible data.[3]

Q3: What are the recommended storage conditions for a DMSO stock solution of this compound?

A3: To minimize degradation, it is recommended to store DMSO stock solutions under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.[3]

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

  • DMSO Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions, as water can contribute to compound degradation.[3]

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and quantify the amount of remaining active compound over time. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Unexpected or No Activity in a Biological Assay
  • Possible Cause: Degradation of this compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Prepare a new stock solution of the compound in anhydrous DMSO immediately before your experiment.

    • Compare with Old Stock: Run your assay in parallel with both the fresh and the old stock solutions to determine if compound degradation is the cause of the discrepancy.

    • Perform a Quick Stability Check: If the issue persists, consider a rapid stability assessment by analyzing the old stock solution via HPLC or LC-MS to quantify the amount of the parent compound remaining.

Issue 2: Precipitation is Observed in the DMSO Stock Solution Upon Thawing or Storage
  • Possible Cause: The compound may have limited solubility in DMSO, especially at lower temperatures, or the solution may have become supersaturated.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Gently warm the solution to 30-40°C and use a bath sonicator to aid in redissolving the compound. Avoid excessive heat, as it can accelerate degradation.

    • Lower the Stock Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration.

    • Use of Co-solvents: In some cases, a co-solvent system (e.g., DMSO/PEG400) might improve solubility. However, the compatibility of the co-solvent with your specific assay must be verified.

Data Presentation

The following tables provide illustrative data from a typical stability study of a 5-aminopyrimidine derivative in DMSO at different storage temperatures.

Table 1: Stability of this compound (10 mM in DMSO) Over Time at Various Temperatures

Time Point% Remaining (Room Temp)% Remaining (4°C)% Remaining (-20°C)
0 hours100%100%100%
24 hours85%95%99%
48 hours72%91%98%
1 week45%82%97%
1 month<10%60%95%

Table 2: Formation of Major Degradation Product Over Time

Time PointPeak Area of Degradant (Room Temp)Peak Area of Degradant (4°C)Peak Area of Degradant (-20°C)
0 hours000
24 hours15%5%1%
48 hours28%9%2%
1 week55%18%3%
1 month>90%40%5%

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC
  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute an aliquot of the 10 mM stock solution with mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Inject the diluted sample onto a reverse-phase C18 HPLC column.

    • Record the peak area of the parent compound as the 100% reference point.

  • Incubation:

    • Aliquot the remaining 10 mM DMSO stock solution into separate vials for each time point and storage condition (e.g., room temperature, 4°C, and -20°C).

    • Protect the solutions from light.

  • Time-Point Analysis:

    • At predefined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Dilute the aliquot in the same manner as the initial analysis.

    • Inject the diluted sample onto the HPLC system using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time 0) peak area.

    • Monitor the appearance and increase of any new peaks, which indicate degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Start: Inconsistent Assay Results or Visual Change in Stock Solution check_fresh Prepare a fresh stock solution and repeat the experiment start->check_fresh results_ok Results are now consistent check_fresh->results_ok Yes results_not_ok Results still inconsistent check_fresh->results_not_ok No conclusion_stable Conclusion: Original stock had degraded. Use fresh solutions. results_ok->conclusion_stable investigate_further Investigate other experimental parameters (e.g., assay conditions, reagents). results_not_ok->investigate_further stability_study Recommended Action: Perform a formal stability study (HPLC/LC-MS) on the old stock. results_not_ok->stability_study degradation_confirmed Degradation Confirmed stability_study->degradation_confirmed implement_storage Implement strict storage protocols: - Aliquot single-use volumes - Store at -80°C - Use anhydrous DMSO degradation_confirmed->implement_storage

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway compound This compound oxidized_intermediate Oxidized Intermediate (e.g., Iminoquinone) compound->oxidized_intermediate Oxidation (DMSO, O2) condensation Condensation Reaction compound->condensation colored_products Colored Degradation Products oxidized_intermediate->colored_products oxidized_intermediate->condensation dimers Bipyrimidines / Pyrimidopteridines condensation->dimers

Caption: Potential degradation pathway in DMSO.

References

Technical Support Center: Degradation of Aminopyrimidine Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental investigation of aminopyrimidine derivative degradation under acidic conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Question: My degradation kinetic studies for an aminopyrimidine derivative are showing significant variability between experiments. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent degradation rates are a common challenge. Several factors can contribute to this issue. Systematically investigate the following potential causes:

  • pH Control:

    • Problem: The pH of your reaction medium may not be stable throughout the experiment. The pKa of your aminopyrimidine derivative and any buffer components can be temperature-sensitive.

    • Troubleshooting:

      • Verify the pH of your acidic solution at the reaction temperature.

      • Use a reliable buffer system appropriate for the target pH range and ensure its concentration is sufficient to maintain the pH upon addition of the drug substance.

      • Re-measure the pH at the end of the experiment to check for any drift.

  • Temperature Fluctuations:

    • Problem: Degradation reactions are highly sensitive to temperature changes. Inconsistent temperature control will directly impact the reaction rate.

    • Troubleshooting:

      • Use a calibrated, high-precision water bath or heating block with minimal temperature fluctuation (±0.1°C).

      • Ensure that all reaction vessels are equally exposed to the heat source.

      • Monitor the temperature of a control vessel containing the reaction medium without the drug substance.

  • Purity of Starting Material:

    • Problem: Impurities in your aminopyrimidine derivative can act as catalysts or inhibitors, or they may degrade at different rates, interfering with your analysis.

    • Troubleshooting:

      • Confirm the purity of your starting material using techniques like HPLC, NMR, and mass spectrometry.

      • If necessary, purify the compound before conducting kinetic studies.

  • Oxygen Sensitivity:

    • Problem: Some aminopyrimidine derivatives may be susceptible to oxidative degradation, which can be influenced by the acidic environment.

    • Troubleshooting:

      • To study hydrolysis in the absence of oxidation, degas your solutions and run the experiment under an inert atmosphere (e.g., nitrogen or argon).

      • Compare the results with experiments conducted in the presence of air to assess the contribution of oxidation.

Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Question: I am having trouble separating and identifying the degradation products of my aminopyrimidine derivative using HPLC. What can I do to improve my analytical method?

Answer: Effective separation and identification of degradation products are crucial for understanding the degradation pathway. Consider the following strategies:

  • HPLC Method Optimization:

    • Problem: Your current HPLC method may not have sufficient resolution to separate the parent compound from its degradation products, or from matrix components.

    • Troubleshooting:

      • Column Selection: Experiment with different column chemistries. A C18 column is a good starting point, but for polar degradation products, a more polar column (e.g., C8, Phenyl-Hexyl, or an aqueous C18) may provide better separation.

      • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution, where the solvent composition changes over time, is often necessary to resolve compounds with different polarities.

      • pH of Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like aminopyrimidines and their degradation products. Adjust the pH to control the ionization state of your analytes.

      • Detector: A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide UV spectra of the degradation products, aiding in their initial identification.

  • Forced Degradation Studies:

    • Problem: You may not be generating a sufficient amount of degradation products to detect and identify them reliably.

    • Troubleshooting:

      • Increase the stress level (e.g., higher acid concentration, higher temperature, or longer exposure time) to generate a higher percentage of degradation (aim for 5-20% degradation).[1] This will produce a higher concentration of the degradation products, making them easier to detect and characterize.

      • Analyze samples at multiple time points to track the formation and potential further degradation of the primary products.

  • Identification Techniques:

    • Problem: UV detection alone is often insufficient for definitive identification of unknown degradation products.

    • Troubleshooting:

      • LC-MS/MS: Couple your HPLC system to a mass spectrometer (MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which is critical for determining their molecular weight and elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns to elucidate the structure.

      • NMR Spectroscopy: If a major degradation product can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a forced acid degradation study of an aminopyrimidine derivative?

A1: A common starting point is to dissolve the drug substance in a solution of 0.1 M hydrochloric acid (HCl) and monitor the degradation at an elevated temperature, such as 50-70°C.[2] The goal is to achieve a noticeable degradation (ideally 5-20%) within a reasonable timeframe (e.g., a few hours to a few days).[1] If no degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature. Conversely, if the degradation is too rapid, you should use milder conditions.

Q2: What are the common degradation pathways for aminopyrimidine derivatives under acidic conditions?

A2: The primary degradation pathway for many aminopyrimidine derivatives under acidic conditions is hydrolysis. This can involve the cleavage of various bonds within the molecule. For instance, in sulfonamides containing a pyrimidine ring, such as sulfadiazine, the S-N bond can be hydrolyzed to yield sulfanilic acid and 2-aminopyrimidine.[3][4][5] Other potential reactions include protonation of the amino groups, which can alter the electronic properties of the ring and potentially lead to ring-opening or other rearrangements, especially under harsh conditions.

Q3: How does the pH of the acidic solution affect the degradation rate?

A3: The degradation rate is often highly dependent on the pH of the solution. For aminopyrimidine derivatives, which are basic compounds, the degree of protonation changes with pH. The protonated form of the molecule may be more or less susceptible to hydrolysis than the neutral form. Therefore, it is essential to study the degradation at several pH values to construct a pH-rate profile. This profile helps in identifying the pH of maximum stability and in understanding the reaction mechanism. For example, the photodegradation of sulfadiazine was found to be slower at a more acidic pH of 4.52 compared to neutral or basic conditions.[6]

Q4: What quantitative data should I collect from my degradation studies?

A4: To thoroughly characterize the stability of your aminopyrimidine derivative, you should aim to determine the following quantitative parameters:

  • Degradation Rate Constant (k): This value quantifies the speed of the degradation reaction. It is typically determined by plotting the concentration of the drug versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

  • Half-life (t½): This is the time it takes for the concentration of the drug to decrease by half. For a first-order reaction, it is calculated as 0.693/k.

  • Activation Energy (Ea): By determining the rate constant at different temperatures, you can calculate the activation energy using the Arrhenius equation. This provides insight into the temperature sensitivity of the degradation process.

Q5: Are there any specific aminopyrimidine derivatives that are known to be relatively stable under acidic conditions?

A5: Stability under acidic conditions is highly structure-dependent. However, some studies have shown that certain aminopyrimidine derivatives exhibit good stability. For example, pyrimethamine was found to be stable in a liquid suspension for at least 91 days at both 4°C and 25°C, with concentrations remaining above 91% of the initial value.[7][8][9] Similarly, sulfadiazine showed very limited hydrolysis at pH 4.7 and was stable at pH 7.6.[3][10] It is crucial to perform stability studies on your specific derivative as small structural modifications can significantly alter stability.

Data Summary

Table 1: Acidic Stability of Selected Aminopyrimidine Derivatives
Aminopyrimidine DerivativeAcidic ConditionTemperatureObservationReference
SulfadiazinepH 4.7 (buffer)Not specifiedLimited hydrolysis; concentration decreased from 9.8 mg/L to 8.1 mg/L over 336 hours.[3]
PyrimethamineOral suspension25°CConcentration remained above 91% of initial after 91 days.[7][8]
PyrimethamineOral suspension4°CConcentration remained above 96% of initial after 91 days.[7][8]
Pyrimethamine0.1 N HCl60°C1.902% degradation after 30 minutes.[11]
Sulfamethoxypyrazine0.1 N HCl60°C5.70% degradation after 30 minutes.[11]

Experimental Protocols

Protocol 1: General Procedure for Forced Acidic Degradation

This protocol provides a general framework for conducting a forced degradation study of an aminopyrimidine derivative under acidic conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the aminopyrimidine derivative.

    • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., methanol or acetonitrile) if it has low aqueous solubility.

    • Dilute the solution with the chosen acidic medium (e.g., 0.1 M HCl) to a final concentration, typically around 1 mg/mL.[1]

  • Stress Conditions:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Place the vials in a calibrated, constant-temperature environment (e.g., a water bath or oven) set to the desired temperature (e.g., 60°C).[2]

    • Prepare a control sample by diluting the stock solution with the mobile phase of your analytical method and store it at a condition where the drug is stable (e.g., refrigerated).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the stress environment.

    • Immediately cool the vial to room temperature to quench the reaction.

    • Neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., 0.1 M NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the remaining parent drug at each time point.

    • Plot the natural logarithm of the concentration of the parent drug versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.

    • The negative of the slope of the line gives the degradation rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Protocol 2: Stability-Indicating HPLC Method for Sulfadiazine and Trimethoprim

This method is adapted from a validated procedure for the simultaneous determination of sulfadiazine and trimethoprim.[12][13]

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (838:160:2, v/v), with the pH adjusted to 5.5 with glacial acetic acid.[12]

  • Flow Rate: 1.4 mL/min.[12]

  • Detection Wavelength: 254 nm.[12]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Drug Stock Solution C Mix and Aliquot A->C B Prepare Acidic Medium (e.g., 0.1 M HCl) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Collect Samples at Time Intervals D->E t = 0, 2, 4... hrs F Quench and Neutralize E->F G Dilute Sample F->G H HPLC Analysis G->H I Quantify Parent Drug and Degradants H->I J Determine Kinetic Parameters (k, t½) I->J K Identify Degradation Pathway I->K

Caption: Experimental workflow for a forced acid degradation study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start Inconsistent Degradation Results? pH Check pH Control: - Calibrate pH meter - Verify buffer capacity - Measure pH at reaction temp. Start->pH Yes Temp Verify Temperature Stability: - Use calibrated equipment - Ensure uniform heating pH->Temp Issue persists Reproducible Obtain Reproducible Kinetic Data pH->Reproducible Issue resolved Purity Assess Starting Material Purity: - HPLC, NMR, MS analysis - Purify if necessary Temp->Purity Issue persists Temp->Reproducible Issue resolved Oxygen Evaluate Oxygen Sensitivity: - Run under inert atmosphere - Compare with aerobic conditions Purity->Oxygen Issue persists Purity->Reproducible Issue resolved Oxygen->Reproducible Issue resolved

Caption: Logic diagram for troubleshooting inconsistent degradation results.

Degradation_Pathway Aminopyrimidine Aminopyrimidine Derivative Protonated Protonated Aminopyrimidine Aminopyrimidine->Protonated + H⁺ (Acidic Medium) Intermediate Hydrolysis Intermediate Protonated->Intermediate + H₂O (Hydrolysis) Products Degradation Products (e.g., 2-Aminopyrimidine + Sulfanilic Acid) Intermediate->Products Bond Cleavage

Caption: A generalized pathway for the acid-catalyzed hydrolysis of an aminopyrimidine derivative.

References

Minimizing side reactions in the synthesis of aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the synthesis of aminopyrimidines.

Issue 1: Low Yield of the Desired Aminopyrimidine

Symptom: The final product is obtained in a lower-than-expected yield, with a significant amount of starting material remaining.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may be deactivated or used in insufficient amounts.

    • Solution: Ensure the catalyst is fresh and active. For reusable catalysts, regeneration may be necessary. If using an acid catalyst like HCl, confirm its concentration is appropriate.[1] Consider increasing the catalyst loading incrementally.

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid product degradation.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.[1]

  • Poor Reactant Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Ensure all reactants are of high purity by using freshly opened reagents or by purifying them before use.[1]

  • Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Select a solvent that ensures the solubility of all reactants at the reaction temperature. In some cases, a co-solvent system might be beneficial.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield of Aminopyrimidine check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_temp_time Optimize Reaction Temperature and Time check_catalyst->check_temp_time OK solution_catalyst Use fresh/more catalyst or regenerate check_catalyst->solution_catalyst Inactive/Insufficient check_purity Verify Reactant Purity check_temp_time->check_purity OK solution_temp_time Increase temperature/time with TLC monitoring check_temp_time->solution_temp_time Suboptimal check_solubility Assess Reactant Solubility check_purity->check_solubility OK solution_purity Purify starting materials check_purity->solution_purity Impure solution_solubility Change solvent or use co-solvent check_solubility->solution_solubility Poor end_point Improved Yield solution_catalyst->end_point solution_temp_time->end_point solution_purity->end_point solution_solubility->end_point

Caption: Troubleshooting workflow for addressing low yields in aminopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Biginelli and Pinner Reactions

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A1: The common yellow, fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2] The ammonia can be generated from the decomposition of urea at elevated temperatures.[2]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition to ammonia.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may preferentially promote the desired Biginelli reaction.[2]

Q2: I suspect the presence of N-acylurea byproducts in my Biginelli reaction crude product, making purification difficult. How can I confirm and prevent their formation?

A2: N-acylureas can form as byproducts in the Biginelli reaction through a competing pathway involving the β-ketoester and urea.[1][3]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][3]

  • Reaction Conditions: Careful control of reactant stoichiometry and the choice of catalyst can help suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]

Q3: What are the common side reactions in a Pinner pyrimidine synthesis and how can they be avoided?

A3: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]

Avoidance Strategies:

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.

Chichibabin Amination

Q4: I am observing significant dimerization in my Chichibabin amination of a pyrimidine derivative. How can I minimize this side reaction?

A4: Dimerization is a known side reaction in the Chichibabin reaction.[4] For instance, with 4-tert-butylpyridine, heating in xylene with sodium amide can lead to a significant amount of dimer product.[4]

Minimization Strategies:

  • Increased Pressure: Applying pressure with an inert gas like nitrogen can favor the formation of the aminated product over the dimer. For 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi dramatically increased the yield of the aminated product from 11% to 74%.[4]

  • Milder Conditions: The use of NaH with an iodide salt (e.g., LiI) can mediate the Chichibabin amination under milder conditions, potentially reducing side reactions like dimerization.[5]

Nucleophilic Aromatic Substitution (SNAr)

Q5: In the synthesis of a mono-aminopyrimidine from a dichloropyrimidine via SNAr, I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A5: Achieving regioselectivity in the amination of dichloropyrimidines can be challenging. The relative reactivity of the chlorine atoms and the reaction conditions play a crucial role.

Strategies for Improved Selectivity:

  • Stoichiometry Control: Use of a stoichiometric amount or a slight excess of the amine nucleophile can favor mono-substitution.

  • Low Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive position and reduce the rate of the second substitution.

  • Slow Addition: The dropwise addition of the amine to the solution of the dichloropyrimidine can help to maintain a low concentration of the nucleophile, thereby favoring mono-substitution.

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination of a chloropyrimidine is giving a low yield and several byproducts. What are the common pitfalls?

A6: Buchwald-Hartwig aminations can be sensitive to various factors, and aryl chlorides are generally less reactive than bromides or iodides.[6]

Troubleshooting Steps:

  • Ligand and Catalyst Choice: The selection of the appropriate palladium catalyst and phosphine ligand is critical. For challenging substrates like chloropyrimidines, more electron-rich and sterically hindered ligands may be required. Using a pre-formed catalyst can sometimes give more reproducible results than generating the active catalyst in situ.[6]

  • Base Selection: The choice of base is important. While strong bases like sodium tert-butoxide are common, they can be incompatible with base-sensitive functional groups.[7] Weaker bases like cesium carbonate or potassium phosphate may be necessary for sensitive substrates, although this might require higher reaction temperatures.[7]

  • Solvent Purity: The reaction is sensitive to air and moisture. Ensure that the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7] Common solvents include toluene, dioxane, and THF.[7]

  • Side Reactions: Potential side reactions include hydrodehalogenation of the starting material and formation of homo-coupled products.[8][9] Optimizing the ligand, base, and temperature can help to minimize these.

Data Presentation

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Metal-Based Catalysts
FeCl₃·6H₂O10EthanolReflux292
NiCl₂·6H₂O10EthanolReflux388
InCl₃15AcetonitrileReflux1.595
Organocatalysts
Thiourea20EthanolReflux585
Proline10DMF80690
Green Catalysts
Gluconic Acid50Water60697

This table is a compilation of representative data and actual results may vary depending on the specific substrates used.

Table 2: Ultrasound-Assisted Synthesis of 2-Aminopyrimidines

β-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)Reference
Diethyl malonateNa₂CO₃Water306085[10]
Ethyl acetoacetateNa₂CO₃Water306092[10]
AcetylacetoneNa₂CO₃Water306090[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol describes the synthesis of 2-aminopyrimidine derivatives by the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[11][12]

Materials:

  • 2-amino-4,6-dichloropyrimidine (1 eq)

  • Substituted amine (1 eq)

  • Triethylamine (2 eq)

Procedure:

  • In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the solvent-free reaction mixture at 80–90 °C.

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture.

  • Filter the resulting precipitate and wash with cold ethanol.

  • If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.

Logical Flow of the SNAr Protocol

SNAr_Protocol start Start: Reactants mix_reactants Mix 2-amino-4,6-dichloropyrimidine, amine, and triethylamine start->mix_reactants heat_mixture Heat at 80-90°C (solvent-free) mix_reactants->heat_mixture monitor_tlc Monitor reaction by TLC heat_mixture->monitor_tlc cool_down Cool to room temperature monitor_tlc->cool_down Reaction complete add_water Add distilled water cool_down->add_water check_precipitate Precipitate forms? add_water->check_precipitate filter_precipitate Filter and wash with cold ethanol check_precipitate->filter_precipitate Yes evaporate_water Evaporate water check_precipitate->evaporate_water No end_point End: Purified Aminopyrimidine filter_precipitate->end_point crystallize Crystallize from ethanol evaporate_water->crystallize crystallize->end_point

Caption: A step-by-step workflow for the synthesis of 2-aminopyrimidines via SNAr.

Protocol 2: Milder Chichibabin Amination using NaH-Iodide Composite

This protocol describes a modified Chichibabin amination under milder conditions to potentially reduce side reactions.[13]

Materials:

  • Pyridine derivative (1 eq)

  • Primary amine (2 eq)

  • Sodium hydride (60% dispersion in mineral oil) (3 eq)

  • Lithium iodide (2 eq)

  • Anhydrous THF

Procedure:

  • To a flame-dried sealed tube under a nitrogen atmosphere, add the pyridine derivative (0.5 mmol), sodium hydride (1.5 mmol, 60 mg of 60% dispersion), and lithium iodide (1.0 mmol, 134 mg).

  • Add anhydrous THF (0.5 mL).

  • Add the primary amine (1.0 mmol) to the stirred suspension at room temperature.

  • Seal the tube and heat the reaction mixture at 85 °C in an oil bath for 7-18 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide: Chromatography

This section addresses common problems encountered during the chromatographic purification of polar pyrimidine derivatives.

Question: My polar pyrimidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What can I do?

Answer: This is a frequent challenge as traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are minimal with highly polar compounds.[1][2][3] Consequently, polar analytes often elute in or near the void volume.

Here are several strategies to address this:

  • Use a Polar-Embedded or Aqua-Stable Column: These are specialized reversed-phase columns designed to prevent ligand collapse in highly aqueous mobile phases, improving retention for polar compounds.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like silica, amide, or diol) and a high-organic, low-aqueous mobile phase.[5][6][7] This promotes the retention of polar compounds, eluting them in order of increasing hydrophilicity.[1]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange.[8][9] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds and offers greater flexibility in method development by adjusting mobile phase pH, ionic strength, and organic content.[1][10][11]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often modified with a polar co-solvent like methanol.[12][13] It is a form of normal-phase chromatography that is highly effective for purifying polar molecules and is significantly faster than HPLC.[14][15]

Question: I'm observing significant peak tailing or streaking of my compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for polar compounds on silica gel is often caused by strong, undesirable interactions with surface silanol groups, especially if your pyrimidine derivative is basic.[16]

Here are some solutions:

  • Modify the Mobile Phase: For basic pyrimidines, add a small amount of a basic modifier like triethylamine or pyridine to the eluent. This will compete with your compound for the acidic silanol sites, improving peak shape.[16] For acidic compounds, a small amount of acetic acid can be beneficial.[16]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, a bonded-phase silica, like an amine-functionalized column, can be effective.[17]

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Try loading a smaller amount of your crude material.[16]

Question: My desired pyrimidine derivative co-elutes with a polar impurity. How can I improve the separation?

Answer: Achieving good resolution between compounds of similar polarity is a common purification challenge.[18]

  • Optimize the Mobile Phase: Fine-tune the solvent system. In normal-phase chromatography, decreasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase retention and may improve separation.[16] In HILIC, adjusting the buffer concentration or pH can alter selectivity.[6]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using silica, a switch to an alumina, diol, or cyano column might resolve the co-eluting peaks.[17] Mixed-mode chromatography is particularly powerful for separating compounds with widely different physicochemical properties.[8]

  • Consider Preparative HPLC: If flash chromatography is insufficient, preparative HPLC using a HILIC or mixed-mode column can provide the necessary resolution for difficult separations.[18]

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for obtaining highly pure material, but it can be challenging for novel polar compounds.

Question: My polar pyrimidine derivative "oils out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point or in the presence of impurities.[19]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the concentration. Allow it to cool more slowly.[19]

  • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or one in which your compound is slightly less soluble.[19] A co-solvent system, where a "poor" solvent is slowly added to a solution of the compound in a "good" solvent, can also promote crystallization.[20]

  • Pre-Purify the Material: High levels of impurities can disrupt crystal formation. A preliminary purification by flash chromatography may be necessary before attempting crystallization.[19]

Question: I can't find a suitable single solvent for recrystallization. What are my options?

Answer: It is common for a compound to be either too soluble or not soluble enough in a range of single solvents.

  • Use a Binary (Co-solvent) System: This is the most common solution. Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a hot "poor" solvent (in which it is insoluble, but miscible with the "good" solvent) until the solution becomes slightly turbid. Allow this solution to cool slowly.[16][20]

  • Vapor Diffusion: Dissolve your compound in a "good" solvent in a small open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.

  • Anti-Solvent Crystallization: In this method, a solution of the pyrimidine compound is exposed to an "anti-solvent" (a solvent in which it is insoluble) which gradually mixes, causing the compound to crystallize.[21]

Question: No crystals form even after the solution has cooled completely. How can I induce crystallization?

Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.[21]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for nucleation to begin.[19]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. The seed crystal will act as a template for further crystal growth.[16]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[19]

Data Summary: Comparison of Purification Techniques

The choice of purification technique significantly impacts the final purity and recovery yield. The following table provides a general comparison of common techniques for polar pyrimidine derivatives.

Purification TechniqueTypical PurityTypical Recovery YieldKey AdvantagesCommon Challenges
Flash Chromatography (Silica) 85-98%60-90%Fast, scalable, widely available.[22]Strong adsorption of very polar compounds, potential for compound degradation on acidic silica.[23][24]
Recrystallization >99%50-85%Can provide very high purity, cost-effective.[25]Difficult to find suitable solvents, risk of "oiling out," can result in low yield.[19][21]
Reversed-Phase HPLC (C18) >98%70-95%High resolution, reproducible.Poor retention of highly polar compounds without specialized columns or mobile phases.[1][4]
HILIC >99%80-98%Excellent retention and separation of highly polar compounds.[5][6]Can require longer column equilibration times, sensitivity to water content in the sample and mobile phase.[1]
Mixed-Mode Chromatography >99%80-98%Retains both polar and nonpolar analytes, high degree of selectivity control.[8][11]Method development can be more complex due to multiple interaction modes.[1]
Supercritical Fluid Chromatography (SFC) >99%85-99%Very fast, "green" technique with reduced solvent usage, easy sample recovery.[13][14]Requires specialized instrumentation.[12]

Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the protocol.

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC purification method for a polar aminopyrimidine derivative.[20]

  • Column Selection: Start with a bare silica, amide, or diol-bonded column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).

  • Gradient Elution (Illustrative):

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

    • Wash: Decrease to a low percentage of B (e.g., 5%) to wash the column.

    • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.

  • Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or 280 nm).

  • Fraction Collection & Analysis: Collect fractions and analyze by analytical HPLC or TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Flash Column Chromatography

This protocol describes a standard method for purifying pyrimidine derivatives using silica gel flash chromatography.[22]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[22] Common systems include hexane/ethyl acetate and dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and use positive pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[25]

  • Elution: Add the mobile phase to the column and apply positive pressure to maintain a steady flow rate. If separation is difficult, a shallow gradient of increasing polarity can be used.

  • Fraction Collection and Analysis: Collect eluate in fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate logical workflows for troubleshooting purification issues and selecting an appropriate chromatographic method.

Purification_Troubleshooting_Workflow General Purification Troubleshooting Workflow Crude Crude Polar Pyrimidine Derivative Initial_Analysis Initial Analysis (TLC/HPLC) Crude->Initial_Analysis Is_Crystalline Is the major component crystalline? Initial_Analysis->Is_Crystalline Is_Complex Is the mixture complex (>2 spots)? Is_Crystalline->Is_Complex No / Oily Crystallize Attempt Recrystallization Is_Crystalline->Crystallize Yes Is_Complex->Crystallize No Chromatography Proceed to Chromatography Is_Complex->Chromatography Yes Success_Cry Success? Crystallize->Success_Cry Success_Chr Pure Fractions Obtained? Chromatography->Success_Chr Pure_Cry Pure Crystalline Product Success_Cry->Pure_Cry Yes Troubleshoot_Cry Troubleshoot Crystallization (e.g., different solvent, co-solvent) Success_Cry->Troubleshoot_Cry No Troubleshoot_Cry->Chromatography Pure_Chr Combine Fractions & Evaporate Solvent Success_Chr->Pure_Chr Yes Troubleshoot_Chr Troubleshoot Chromatography (see Method Selection Guide) Success_Chr->Troubleshoot_Chr No Chromatography_Selection_Guide Chromatography Method Selection Guide Start Start: Polar Pyrimidine RP_Retention Poor retention on Reversed-Phase (C18)? Start->RP_Retention Use_RP Optimize Reversed-Phase (e.g., Polar-Embedded Column) RP_Retention->Use_RP No Consider_Alt Consider Alternative Modes RP_Retention->Consider_Alt Yes Is_Ionizable Is the compound ionizable (acidic/basic)? Consider_Alt->Is_Ionizable HILIC Use HILIC Is_Ionizable->HILIC No Mixed_Mode Use Mixed-Mode Chromatography (MMC) Is_Ionizable->Mixed_Mode Yes SFC Consider SFC for Speed and Efficiency HILIC->SFC Alternative Mixed_Mode->SFC Alternative DeNovo_Pyrimidine_Synthesis Simplified De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Carbamoyl_A N-Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_A ATCase Aspartate Aspartate Aspartate->Carbamoyl_A Dihydroorotate Dihydroorotate Carbamoyl_A->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPsynth PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPsynth (decarboxylase) UTP UTP UMP->UTP Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase

References

Technical Support Center: Optimizing Coupling Reactions with 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 5-Amino-6-methylpyrimidine-2,4-diol (also known as 5-amino-6-methyluracil). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Note: Specific literature on coupling reactions involving this compound is limited. The guidance and protocols provided here are based on established methodologies for structurally similar aminopyrimidines and electron-rich N-heterocycles. These should serve as a starting point for your own reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with aminopyrimidine substrates can stem from several factors:

  • Catalyst Inhibition: The exocyclic amino group and the pyrimidine ring's nitrogen atoms can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.

  • Poor Solubility: this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to reaction failure.

  • Side Reactions: Competing reactions such as protodeborylation of the boronic acid partner (in Suzuki coupling) or hydrodehalogenation of the halide partner can consume starting materials and reduce the yield of the desired product.

Q2: How can I improve the solubility of this compound in the reaction mixture?

A2: Improving solubility is a critical first step. Consider the following:

  • Solvent Screening: Test the solubility of your substrate in a range of solvents commonly used for coupling reactions, such as DMF, DMSO, 1,4-dioxane, and THF. Polar aprotic solvents are often a good starting point.

  • Co-solvent Systems: Using a mixture of solvents, such as toluene/water or dioxane/water, can sometimes improve the solubility of all reaction components.

  • Temperature: Gently heating the solvent while adding the substrate can increase its solubility. However, be mindful of the thermal stability of your compound.

Q3: What are the key parameters to consider when choosing a catalyst system for coupling with this substrate?

A3: The catalyst system is crucial for success. Key considerations include:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. For challenging couplings, pre-formed palladium-ligand complexes (pre-catalysts) can offer higher activity and reproducibility.

  • Ligand Selection: For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often necessary. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are excellent starting points as they can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Catalyst Loading: While lower catalyst loading is desirable, for challenging substrates, a higher loading (e.g., 2-5 mol%) may be required to achieve a reasonable reaction rate.

Q4: Which base should I use for my coupling reaction?

A4: The choice of base is critical and can significantly impact the reaction outcome.

  • For Suzuki-Miyaura Coupling: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often effective in challenging couplings of heteroaryl halides. The choice of base can also influence the rate of protodeborylation, so screening may be necessary.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are frequently employed. For base-sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often requiring higher reaction temperatures.

Q5: What are common side reactions and how can I minimize them?

A5: Common side reactions in palladium-catalyzed couplings include:

  • Homocoupling of Boronic Acids (Suzuki): This can be minimized by rigorously degassing the reaction mixture to remove oxygen and by using a Pd(0) source or an efficient pre-catalyst.

  • Protodeborylation (Suzuki): The replacement of the boronic acid group with a hydrogen atom can be a significant issue. Using anhydrous solvents, choosing a weaker base if possible, or using more stable boronic esters (e.g., pinacol esters) can mitigate this problem.

  • Hydrodehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom can occur. Optimizing the reaction time and avoiding hydride sources (e.g., certain alcohols as solvents) can help reduce this side reaction.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

This is a common issue when working with challenging substrates. The following workflow can help diagnose and solve the problem.

Low_Conversion_Troubleshooting start Low or No Conversion check_solubility Is the starting material fully dissolved? start->check_solubility improve_solubility Improve Solubility: - Screen polar aprotic solvents (DMF, DMSO) - Use a co-solvent system - Gently heat check_solubility->improve_solubility No check_catalyst Is the catalyst system appropriate? check_solubility->check_catalyst Yes improve_solubility->check_catalyst optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (XPhos, SPhos) - Increase catalyst loading (2-5 mol%) - Try a pre-catalyst check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Optimize Conditions: - Screen different bases (K3PO4, Cs2CO3, NaOtBu) - Increase reaction temperature - Ensure rigorous degassing check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Troubleshooting workflow for low or no conversion.
Problem 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.

Byproduct_Troubleshooting start Significant Byproduct Formation identify_byproduct Identify Byproduct (e.g., Homocoupling, Protodeborylation) start->identify_byproduct homocoupling Homocoupling Detected identify_byproduct->homocoupling Boronic acid dimer protodeborylation Protodeborylation Detected identify_byproduct->protodeborylation Deborylated starting material minimize_homocoupling Minimize Homocoupling: - Rigorously degas solvents - Use a Pd(0) source or pre-catalyst homocoupling->minimize_homocoupling minimize_protodeborylation Minimize Protodeborylation: - Use anhydrous solvents - Screen weaker bases - Use boronic esters (e.g., pinacol) protodeborylation->minimize_protodeborylation success Byproducts Minimized minimize_homocoupling->success minimize_protodeborylation->success

Troubleshooting workflow for byproduct formation.

Data Presentation

Due to the lack of specific literature data for coupling reactions of this compound, the following tables present representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar aminopyrimidine and haloaminopyrimidine substrates. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloaminopyrimidines

EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001275-85
24-Amino-2-chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1101680-90
32-Amino-5-iodopyrimidine3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF90885-95

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Haloaminopyrimidines

EntryPyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-4-aminopyrimidineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene1001870-80
25-Bromo-2-aminopyrimidineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Dioxane1102465-75
32-Chloro-5-methylpyrimidineBenzylaminePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)t-BuOH801280-90

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These protocols are based on reactions with analogous aminopyrimidine substrates and will require optimization for this compound.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a halo-aminopyrimidine with a boronic acid.

Materials:

  • Halo-aminopyrimidine (e.g., a brominated derivative of this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halo-aminopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of a halo-aminopyrimidine with an amine.

Materials:

  • Halo-aminopyrimidine (e.g., a chlorinated or brominated derivative of this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the halo-aminopyrimidine and the amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by a suitable method, such as column chromatography.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Ar-X oxidative_addition Oxidative Addition pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Ar'-B(OR)₂ / Base transmetalation Transmetalation pdiib->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' arx Ar-X ar_boronic Ar'-B(OR)₂ base Base Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Ar-X oxidative_addition Oxidative Addition pdiib Ar-Pd(II)L₂(NR¹R²) pdiia->pdiib HNR¹R² / Base amine_coordination Amine Coordination & Deprotonation pdiib->pd0 Ar-NR¹R² reductive_elimination Reductive Elimination product Ar-NR¹R² arx Ar-X amine HNR¹R² base Base

Technical Support Center: Storage and Handling of 5-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-aminopyrimidines to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My 5-aminopyrimidine sample has changed color (e.g., turned yellow or brown) during storage. What is the likely cause?

A1: Discoloration of 5-aminopyrimidine solids or solutions is a common indicator of oxidative degradation. The amino group at the 5-position makes the pyrimidine ring susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.

Q2: What are the primary factors that accelerate the oxidation of 5-aminopyrimidines?

A2: The main factors contributing to the oxidation of 5-aminopyrimidines are:

  • Oxygen: Direct exposure to air can lead to the formation of oxidized derivatives.

  • Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3]

  • Transition Metal Ions: Trace amounts of transition metals such as iron (Fe) and copper (Cu) can catalyze oxidative degradation.[4][5]

  • Humidity: Moisture can facilitate degradation pathways.

Q3: How can I minimize the oxidation of my 5-aminopyrimidine samples during storage?

A3: To minimize oxidation, it is crucial to store 5-aminopyrimidines under conditions that exclude oxygen, light, and moisture, and at reduced temperatures. This can be achieved by:

  • Storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Using amber glass vials or containers that block UV and visible light.[6]

  • Storing at low temperatures (refrigerated at 2-8°C or frozen at -20°C).

  • Using airtight containers with secure seals to prevent moisture ingress.

  • For highly sensitive derivatives, consider storage in a desiccator within a cold storage unit.

Q4: Are there any chemical additives that can help stabilize 5-aminopyrimidines?

A4: Yes, the addition of antioxidants can help prevent oxidation. Common choices include radical scavengers like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), or reducing agents like ascorbic acid (Vitamin C).[7][8][9] If metal-catalyzed oxidation is a concern, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[10][11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Oxidative degradation of the 5-aminopyrimidine.1. Confirm the identity of degradation products by mass spectrometry. 2. Review storage conditions and implement stricter controls (inert atmosphere, light protection, lower temperature). 3. Consider adding an antioxidant or chelating agent to new batches.
Inconsistent results in biological assays. Degradation of the 5-aminopyrimidine leading to lower potency or the formation of interfering byproducts.1. Perform a purity check of the stock solution using a stability-indicating HPLC method before each experiment. 2. Prepare fresh stock solutions from a properly stored solid sample for each experiment. 3. If using solutions for extended periods, store them under an inert atmosphere at low temperature and in the dark.
Precipitate formation in a stored solution. Formation of insoluble oxidation products or polymerization.1. Attempt to identify the precipitate. 2. Discard the solution and prepare a fresh one. 3. Evaluate the suitability of the solvent and consider using a co-solvent or a different solvent system. 4. Incorporate an antioxidant in the new solution.

Data on Storage Conditions

While specific quantitative data for the degradation of 5-aminopyrimidine under various storage conditions is not extensively available in the public literature, the following table provides a general guide based on principles of chemical stability and data from related amino-substituted aromatic compounds.

Table 1: General Stability of 5-Aminopyrimidines under Different Storage Conditions (Hypothetical Data for Illustrative Purposes)

Storage ConditionTemperatureAtmosphereLight ConditionExpected Purity after 6 Months
Standard Benchtop20-25°CAirAmbient Light< 90%
Refrigerated2-8°CAirDark (Amber Vial)95-98%
Frozen-20°CAirDark (Amber Vial)> 98%
Inert Atmosphere2-8°CArgon/NitrogenDark (Amber Vial)> 99%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 5-Aminopyrimidine and its Oxidation Products

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for different 5-aminopyrimidine derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 40°C.[13]

    • Detection Wavelength: Determined by the UV maximum of the parent 5-aminopyrimidine (typically in the range of 250-280 nm).[13]

    • Injection Volume: 10 µL.[13]

  • Sample Preparation:

    • Prepare a stock solution of the 5-aminopyrimidine in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.[16]

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.[16]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[16][17]

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[16]

    • Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.[16][18]

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[19]

Protocol 2: Screening of Antioxidants for Stabilization
  • Prepare solutions of the 5-aminopyrimidine in a suitable solvent.

  • Spike the solutions with different antioxidants (e.g., BHT, BHA, ascorbic acid) at various concentrations (e.g., 0.01%, 0.1% w/v).

  • Include a control solution with no antioxidant.

  • Expose the solutions to accelerated degradation conditions (e.g., elevated temperature or light).

  • Monitor the degradation of the 5-aminopyrimidine over time using the validated stability-indicating HPLC method.

  • Compare the degradation rates in the presence of different antioxidants to determine the most effective stabilizer.

Visualizations

Oxidation_Pathway 5-Aminopyrimidine 5-Aminopyrimidine Oxidized_Intermediates Radical Cations, Imine Intermediates 5-Aminopyrimidine->Oxidized_Intermediates Oxidation Oxidizing_Agents O₂, Light, Metal Ions Oxidizing_Agents->Oxidized_Intermediates Degradation_Products Hydroxylated Pyrimidines, Ring-Opened Products, Polymers Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Generalized oxidation pathway of 5-aminopyrimidines.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Inert_Atmosphere Inert Atmosphere (Ar or N₂) HPLC_Method Stability-Indicating HPLC Method Inert_Atmosphere->HPLC_Method Light_Protection Light Protection (Amber Vials) Light_Protection->HPLC_Method Low_Temperature Low Temperature (2-8°C or -20°C) Low_Temperature->HPLC_Method Additives Additives (Antioxidants, Chelators) Additives->HPLC_Method Forced_Degradation Forced Degradation Study HPLC_Method->Forced_Degradation Purity_Assessment Purity Assessment & Quantification Forced_Degradation->Purity_Assessment Stable_Product Stable Product Purity_Assessment->Stable_Product 5-Aminopyrimidine_Sample 5-Aminopyrimidine Sample 5-Aminopyrimidine_Sample->Inert_Atmosphere 5-Aminopyrimidine_Sample->Light_Protection 5-Aminopyrimidine_Sample->Low_Temperature 5-Aminopyrimidine_Sample->Additives

Caption: Workflow for ensuring the stability of 5-aminopyrimidines.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity of 5-Aminopyrimidine (HPLC) Start->Check_Purity Is_Degraded Degradation Observed? Check_Purity->Is_Degraded Review_Storage Review Storage Conditions Is_Degraded->Review_Storage Yes Prepare_Fresh Prepare Fresh Stock Solutions Is_Degraded->Prepare_Fresh No (investigate other experimental variables) Implement_Controls Implement Stricter Controls: - Inert Atmosphere - Light Protection - Lower Temperature Review_Storage->Implement_Controls Consider_Additives Consider Additives: - Antioxidants (BHT, Ascorbic Acid) - Chelators (EDTA) Implement_Controls->Consider_Additives Consider_Additives->Prepare_Fresh End Consistent Results Prepare_Fresh->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Amino-6-methylpyrimidine-2,4-diol and 5-Aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related pyrimidine derivatives: 5-Amino-6-methylpyrimidine-2,4-diol and 5-aminouracil. While both compounds share a common pyrimidine core, their distinct substitutions lead to different biological profiles. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in research and drug development endeavors.

Chemical Structures

CompoundStructure
This compound this compound
5-Aminouracil 5-aminouracil

This compound is a tautomeric form of 5-amino-6-methyluracil. 5-aminouracil is a derivative of uracil, a nucleobase found in RNA.

Overview of Biological Activities

FeatureThis compound5-Aminouracil
Primary Reported Activity Antioxidant, AntiradicalAnticancer, Antiviral, Antibacterial, Enzyme Inhibitor
Mechanism of Action Hydroxyl radical scavenging.[1]Thymine antagonist, DNA synthesis inhibitor, Dihydropyrimidine dehydrogenase (DPD) inhibitor.[2][3]
Quantitative Data (IC50) Not readily available in published literature.See Table 1 for representative data on the related compound 5-Fluorouracil.

Quantitative Data on Biological Activity

Direct comparative studies with quantitative data for both this compound and 5-aminouracil are limited in the available scientific literature. However, to provide a context for the potential anticancer activity of uracil derivatives, the following table includes IC50 values for the well-characterized analogue, 5-Fluorouracil (5-FU), against various cancer cell lines. It is important to note that these values are for 5-FU and not 5-aminouracil.

Table 1: Representative Cytotoxicity of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma11.25 (after 5 days)[4]
HCT-116Colorectal Carcinoma11.3 (after 3 days)[4]
Esophageal Squamous Cell Carcinoma (various lines)Esophageal Cancer1.00 to 39.81[5]

Note: The cytotoxicity of 5-FU can be influenced by the expression levels of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in its catabolism.[5][6] 5-aminouracil is also known to be an inhibitor of DPD.[7]

For This compound , no specific IC50 values for its antioxidant or other biological activities were found in the reviewed literature. It is described qualitatively as an antiradical agent with hydroxyl radical scavenging activity.

Signaling Pathways and Experimental Workflows

To understand the methodologies used to assess the biological activities of these compounds, the following diagrams illustrate a typical workflow for cytotoxicity testing and a simplified representation of the pyrimidine catabolism pathway, which is relevant to the mechanism of action of 5-aminouracil.

experimental_workflow Experimental Workflow for Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Add compound to cells and incubate compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt incubation Incubate to allow formazan formation add_mtt->incubation solubilize Add solubilization solution incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 pyrimidine_catabolism Simplified Pyrimidine Catabolism Pathway and Inhibition cluster_pathway Catabolic Pathway cluster_inhibitor Inhibition Uracil Uracil / 5-Fluorouracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD DHU Dihydrouracil / Dihydrofluorouracil DPD->DHU Beta_alanine β-Alanine / α-Fluoro-β-alanine DHU->Beta_alanine Further enzymatic steps Aminouracil 5-Aminouracil Aminouracil->DPD Inhibits

References

A Comparative Analysis of Clinically Relevant Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of various kinases.[1] This versatility has led to the development of numerous inhibitors targeting key kinases implicated in cancer progression. This guide provides a comparative overview of three prominent aminopyrimidine-based kinase inhibitors that have advanced to clinical trials: Volasertib, an inhibitor of Polo-like kinase 1 (PLK1); Alisertib, an inhibitor of Aurora A kinase (AURKA); and Palbociclib, a dual inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Performance Data at a Glance

The following tables summarize the biochemical potency and cellular activity of Volasertib, Alisertib, and Palbociclib against their respective primary targets and a selection of cancer cell lines.

Table 1: Biochemical Inhibitory Activity (IC50)
InhibitorPrimary Target(s)IC50 (nM)Additional PLK Selectivity (IC50, nM)
Volasertib PLK10.87[2][3]PLK2: 5, PLK3: 56[2][3]
Alisertib Aurora A1.2[4][5]Aurora B: 396.5 (>200-fold selectivity for Aurora A over B)[1][4][5]
Palbociclib CDK4, CDK6CDK4: 9-11, CDK6: 15[6]-
Table 2: Cellular Proliferation Inhibition (IC50)
InhibitorCell LineCancer TypeIC50 (µM)
Volasertib Multiple Cell LinesVarious0.011 - 0.037[3]
Alisertib HCT-116Colorectal Carcinoma0.06 - >5 (varying sensitivity)[7]
Multiple Myeloma cell linesMultiple Myeloma0.003 - 1.71[4]
Various Lymphoma & Solid Tumor LinesLymphoma, Solid Tumors0.015 - 0.469[8]
Palbociclib MCF-7 (ER+)Breast Cancer0.02 - 0.08[9]
T-47D (ER+)Breast Cancer0.04 - 0.1[9]
MDA-MB-231 (ER-)Breast Cancer>10[9]
MDA-MB-453 (AR+)Breast Cancer49.0 ± 0.6[10]
MDA-MB-468 (AR-)Breast Cancer72.0 ± 3.6[10]

Signaling Pathways and Mechanism of Action

The targeted inhibition of PLK1, Aurora A, and CDK4/6 disrupts distinct signaling pathways crucial for cell cycle progression and proliferation.

Volasertib: Targeting Mitotic Entry and Execution

Volasertib is a potent, ATP-competitive inhibitor of PLK1, a key regulator of multiple stages of mitosis.[11][12] PLK1 is involved in centrosome maturation, spindle assembly, and cytokinesis.[11] By inhibiting PLK1, Volasertib disrupts these processes, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[11][13] Its mechanism of action also involves the inhibition of the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[13]

Volasertib_Signaling_Pathway Volasertib Volasertib PLK1 PLK1 Volasertib->PLK1 inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Volasertib->PI3K_AKT_mTOR inhibits MEK_ERK MEK/ERK Pathway Volasertib->MEK_ERK inhibits G2M_Phase G2/M Phase Progression PLK1->G2M_Phase promotes Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation promotes MEK_ERK->Cell_Proliferation promotes Apoptosis Apoptosis

Caption: Volasertib's inhibitory action on PLK1 and associated pathways.
Alisertib: Inducing Mitotic Disarray

Alisertib is a selective inhibitor of Aurora A kinase, an enzyme critical for centrosome maturation and the assembly of a bipolar mitotic spindle.[14][15] Inhibition of Aurora A by Alisertib leads to defects in spindle formation, chromosome misalignment, and ultimately, mitotic catastrophe.[14][16] This results in an accumulation of cells with a tetraploid DNA content and can induce apoptosis and autophagy, partly through the suppression of the Akt/mTOR signaling pathway.[14][15][17]

Alisertib_Signaling_Pathway Alisertib Alisertib AURKA Aurora A Kinase Alisertib->AURKA inhibits Akt_mTOR Akt/mTOR Pathway Alisertib->Akt_mTOR inhibits Centrosome_Spindle Centrosome Maturation & Bipolar Spindle Assembly AURKA->Centrosome_Spindle promotes Mitotic_Progression Proper Mitotic Progression Centrosome_Spindle->Mitotic_Progression Apoptosis_Autophagy Apoptosis & Autophagy Mitotic_Progression->Apoptosis_Autophagy disruption leads to Akt_mTOR->Apoptosis_Autophagy inhibition promotes

Caption: Alisertib's mechanism via Aurora A inhibition.
Palbociclib: Enforcing G1 Cell Cycle Arrest

Palbociclib is a selective inhibitor of CDK4 and CDK6, kinases that play a pivotal role in the G1 to S phase transition of the cell cycle.[18][19] By forming complexes with Cyclin D, CDK4/6 phosphorylate and inactivate the Retinoblastoma (Rb) protein.[18] This inactivation releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis. Palbociclib prevents the phosphorylation of Rb, thereby maintaining it in an active, growth-suppressive state, which leads to a G1 cell cycle arrest.[19][20]

Palbociclib_Signaling_Pathway Palbociclib Palbociclib CDK46_CyclinD CDK4/6-Cyclin D Complex Palbociclib->CDK46_CyclinD inhibits Rb Rb Protein CDK46_CyclinD->Rb phosphorylates pRb p-Rb (inactive) E2F E2F Transcription Factor Rb->E2F sequesters pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: Palbociclib's role in the CDK4/6-Rb-E2F pathway.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key assays used in the characterization of aminopyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: HTRF technology is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) fluorophore.[21][22] In a kinase assay, a biotinylated substrate and an anti-phospho-specific antibody labeled with the donor are used. The acceptor is typically streptavidin-labeled. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant Kinase (e.g., PLK1, Aurora A, CDK4/6)

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)[23]

  • Test inhibitor (serial dilutions)

  • HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[23]

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Add 0.5 µL of the test inhibitor at various concentrations (in 100% DMSO) to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[24]

  • Kinase Reaction: a. Prepare a master mix of the kinase and biotinylated substrate in the kinase reaction buffer. b. Add a defined volume (e.g., 14.5 µL) of the kinase/substrate mix to each well containing the inhibitor.[24] c. Initiate the reaction by adding a defined volume (e.g., 5 µL) of ATP solution (at the desired final concentration, often at or near the Km for the specific kinase) to all wells.[24] d. Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).[21][23]

  • Detection: a. Prepare the detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. b. Add a defined volume (e.g., 5 µL of stop solution followed by 5 µL of detection mix) to each well to stop the kinase reaction and initiate the detection process.[24] c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[21]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[21]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor (serial dilutions)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[25][26]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[26]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[26] c. Incubate the plate overnight (or for 6-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test inhibitor in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only control wells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation: a. Add 10-20 µL of the 5 mg/mL MTT solution to each well.[26] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution to each well.[26] c. Cover the plate and shake on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[25][26]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm (with an optional reference wavelength of 630 nm).[25][27]

  • Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of aminopyrimidine kinase inhibitors.

Experimental_Workflow Start Start: Compound Library Biochemical_Screening Biochemical Screening (e.g., HTRF Kinase Assay) Start->Biochemical_Screening Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., MTT Proliferation Assay) Hit_Identification->Cell_Based_Assays  Active Hits Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

References

A Comparative Guide to the Anticancer Efficacy of Substituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine analogs represent a promising class of compounds in the development of novel anticancer therapeutics. Their structural similarity to endogenous pyrimidines allows them to interfere with key cellular processes involved in cancer cell proliferation, survival, and growth. This guide provides a comparative analysis of the anticancer efficacy of selected pyrimidine analogs, with a focus on the well-characterized pan-PI3K inhibitor, BKM120 (Buparlisib). The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of BKM120 and other comparative PI3K inhibitors against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of BKM120 (Buparlisib) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MM.1SMultiple Myeloma< 1[1]
ARP-1Multiple Myeloma1 - 10[1]
ARKMultiple Myeloma1 - 10[1]
MM.1RMultiple Myeloma1 - 10[1]
U266Multiple Myeloma10 - 100[1]
PCNSL patient-derivedCNS Lymphoma0.1 - 0.5[2]
Pediatric Sarcoma Panel (Median)Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma1.1[2]
Medulloblastoma Cell Lines (Range)Medulloblastoma0.279 - 4.38[3]

Table 2: Comparative IC50 Values of Pan-PI3K Inhibitors

Inhibitorp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)Reference
BKM120 (Buparlisib) 52166116262[4]
Pictilisib (GDC-0941) 333313[5]
Copanlisib (BAY 80-6946) 0.53.70.76.4[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

BKM120 is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis. BKM120 exerts its anticancer effect by binding to the ATP-binding site of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase Akt. The deactivation of Akt, in turn, inhibits the mTOR signaling complex, ultimately leading to a decrease in protein synthesis and cell proliferation, and the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes BKM120 BKM120 (Pyrimidine Analog) BKM120->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of BKM120.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the anticancer efficacy of pyrimidine analogs are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Substituted pyrimidine analog (e.g., BKM120)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottomed microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analog in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Culture treatment Treatment with Pyrimidine Analog start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

A generalized workflow for in vitro anticancer evaluation.

References

Comparative Guide to Analytical Methods for 5-Amino-6-methylpyrimidine-2,4-diol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantification of 5-Amino-6-methylpyrimidine-2,4-diol, a key intermediate in various synthetic pathways. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical technique for their specific research needs, supported by experimental data from analogous compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted technique for the quantification of pyrimidine derivatives due to its robustness, precision, and cost-effectiveness. A validated reverse-phase HPLC (RP-HPLC) method offers excellent separation and sensitivity for this compound.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative method based on common practices for the analysis of similar pyrimidine derivatives.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is utilized.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M sodium acetate buffer, pH 6.8) and an organic modifier like acetonitrile or methanol.[2] A typical gradient might start with a higher aqueous percentage and gradually increase the organic phase to ensure the elution of all components.

  • Flow Rate: A constant flow rate of 1.0 mL/min is maintained.[2]

  • Detection Wavelength: The UV detector is set to a wavelength that provides maximum absorbance for this compound, which would be determined by a UV scan of a standard solution. For similar amino-pyrimidine compounds, wavelengths around 254 nm are common.[1]

  • Standard and Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., a mixture of the mobile phase or a dilute basic solution).[2][3] Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[2]

  • Validation Parameters: The method is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Column_Selection Column & Mobile Phase Selection Optimization Optimization of Chromatographic Conditions Column_Selection->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Workflow for the validation of an HPLC method.

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful tool, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4] This technique is particularly useful for analyzing complex mixtures and for trace-level quantification.[5]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of pyrimidine derivatives in bulk form or in simple formulations.[6] However, it lacks the specificity of chromatographic methods and is prone to interference from other UV-absorbing compounds in the sample matrix.

Comparative Performance Data

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS, and UV-Vis spectrophotometry for the analysis of pyrimidine derivatives, based on data from analogous compounds.

Table 1: Comparison of Analytical Methods for Pyrimidine Derivative Quantification

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity Moderate to HighVery HighLow to Moderate
Linearity Range WideWideNarrower
Precision (%RSD) < 2%< 15%< 2%
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow

Table 2: Typical Validation Parameters for HPLC and LC-MS Methods for Pyrimidine Analogs

ParameterHPLC-UV (5-Fluorouracil)[7]LC-MS/MS (Purines & Pyrimidines)[5]
Linearity Range 0.1 - 10 µg/mLAnalyte dependent
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%85 - 115%
Precision (% RSD) < 3.5%< 15%
LOD 10.86 ng/mLpmol range
LOQ 32.78 ng/mLpmol range

Logical Comparison of Analytical Techniques

cluster_0 Decision Criteria cluster_1 Method Selection Start Need to Quantify this compound Matrix Complex Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity No LCMS LC-MS Matrix->LCMS Yes Specificity_check High Specificity Required? Sensitivity->Specificity_check No Sensitivity->LCMS Yes HPLC HPLC-UV Specificity_check->HPLC Yes UVVIS UV-Vis Spectrophotometry Specificity_check->UVVIS No

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound is contingent upon the specific analytical requirements.

  • HPLC-UV stands out as a robust and reliable method for routine quality control and quantification in various sample matrices, offering a good balance of performance and cost.

  • LC-MS is the preferred method when high sensitivity and specificity are paramount, especially for the analysis of complex biological samples or for trace-level impurity profiling.

  • UV-Vis spectrophotometry offers a rapid and cost-effective solution for the analysis of bulk material or simple formulations where high specificity is not a critical requirement.

This comparative guide provides a framework for researchers to make an informed decision on the most appropriate analytical technique for their specific application involving the quantification of this compound. The provided experimental protocol for a representative HPLC method serves as a solid starting point for method development and validation.

References

Selectivity Profiling of Kinase Inhibitors Derived from 5-Amino-6-methyluracil and Related Aminopyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from or structurally related to the 5-Amino-6-methyluracil scaffold. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the understanding and development of novel kinase inhibitors.

Comparative Selectivity of Aminopyrimidine-Based Kinase Inhibitors

The 5-Amino-6-methyluracil scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a variety of heterocyclic compounds with therapeutic potential, including kinase inhibitors. While specific selectivity data for inhibitors directly derived from 5-Amino-6-methyluracil is emerging, the broader class of aminopyrimidine-based inhibitors has been extensively studied. The following tables summarize the selectivity of representative aminopyrimidine and diaminopyrimidine compounds against a panel of kinases, highlighting their potential for both potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Selectivity Panel and Notes
Compound 14a CDK47.4Highly selective for CDK4/6 over CDK1. Tested against a panel of CDKs.
CDK60.9
Compound 19a CDK426.50Moderate inhibition of CDK4/6.
CDK633.60
Compound 21a CDK410High selectivity against CDK2 (IC50 = 700 nM). Favorable pharmacokinetic properties.[1]
CDK626
NU6027 CDK2160Lead compound for a series of 2,4-diaminopyrimidine inhibitors.
Compound 8b CDK2160Analogue of NU6027 with aliphatic amino substituent.
Compound 9b CDK23005-cyano-NNO-azoxy analogue of NU6027.[2]

Table 1: Selectivity of Cyclin-Dependent Kinase (CDK) Inhibitors Based on Aminopyrimidine Scaffolds. The table presents the half-maximal inhibitory concentration (IC50) values for several aminopyrimidine-based compounds against different cyclin-dependent kinases.

Compound IDTarget KinaseIC50 (nM)Selectivity Notes
Compound 13 Itk>7Profiled against a wide panel of kinases and found to inhibit only 3 other kinases with a pIC50 greater than 7.[3]
Aurora A>7Selective over Aurora kinases.[3]
Aurora B>7Selective over Aurora kinases.[3]
Btk>7Sufficiently selective over the closely related Btk kinase.[3]

Table 2: Selectivity Profile of an Aminobenzothiazole Itk Inhibitor. This table showcases the selectivity of an Itk inhibitor, highlighting its specificity over other kinases, including those from the same family.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery to minimize off-target effects and potential toxicity. A variety of biochemical and cellular assays are employed to profile inhibitor activity across the kinome.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a widely used method to determine the potency of a kinase inhibitor by measuring the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., 5-Amino-6-methyluracil derivatives)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

Materials:

  • Cells engineered to express a NanoLuc® luciferase-kinase fusion protein

  • NanoBRET™ tracer that binds to the active site of the kinase

  • Test compounds

  • Optically clear multi-well plates

  • Luminometer

Procedure:

  • Seed the engineered cells into a multi-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Add the NanoBRET™ tracer to the cells.

  • Incubate the plate to allow for compound and tracer binding to the kinase.

  • Add the NanoBRET™ substrate to the cells.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-kinase fusion.

  • Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Calculate the percentage of target engagement and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the context of kinase inhibitor selectivity.

Signaling_Pathway cluster_0 Cell Cycle Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Inhibitor Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: CDK4/6 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_1 Kinase Inhibitor Selectivity Profiling Start Synthesize 5-Amino-6-methyluracil Derivatives Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (>90% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Broad Kinase Selectivity Panel Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Selectivity Score Selectivity_Panel->Data_Analysis Cellular_Assay Cell-Based Target Engagement Data_Analysis->Cellular_Assay Lead_Compound Lead Compound Selection Cellular_Assay->Lead_Compound

Caption: Workflow for kinase inhibitor selectivity profiling.

References

A Comparative Analysis of 5-Amino-6-methylpyrimidine-2,4-diol Derivatives and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, pyrimidine analogs have long been a cornerstone of chemotherapy. 5-Fluorouracil (5-FU) has been a widely used therapeutic agent for decades, while newer derivatives, such as those derived from 5-Amino-6-methylpyrimidine-2,4-diol, are emerging as promising candidates with potentially improved efficacy and novel mechanisms of action. This guide provides a detailed, objective comparison of these two classes of compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.

Performance and Efficacy: A Quantitative Comparison

The antitumor activity of this compound derivatives has been evaluated against various cancer cell lines, with some demonstrating potent cytotoxic effects. While direct head-to-head comparative studies with 5-Fluorouracil under identical experimental conditions are limited, the available data allows for an initial assessment of their relative potencies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorouracil WiDr (Colon)3.3[1]
HT-29 (Colon)52.26 (24h)[2]
BxPC-3 (Pancreatic)38.99 (24h)[2]
Thiazolo-pyrimidine derivative (from 5-aminouracil) Not Specified1.1 - 10[3]
1,3-Dimethyl-5-cinnamoyl-6-aminouracil L1210 (Leukemia)In vitro cytotoxic[4]
2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine Walker Carcinoma 256In vivo inhibition[5]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action: Divergent Pathways to Cell Death

The mode of action of 5-Fluorouracil is well-established and multifaceted, primarily targeting DNA and RNA synthesis.[6] In contrast, while the precise mechanisms of many this compound derivatives are still under investigation, emerging evidence suggests they may engage different cellular targets and signaling pathways.

5-Fluorouracil: A Multi-pronged Attack on Nucleic Acid Metabolism

5-FU exerts its cytotoxic effects through several key mechanisms following its intracellular conversion into active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[6]

dot digraph "5-Fluorouracil Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

"5-FU" [fillcolor="#FBBC05", fontcolor="#202124"]; "FUMP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FUDP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUDP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FdUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RNA_disruption" [label="RNA Disruption", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TS_inhibition" [label="Thymidylate Synthase\nInhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_damage" [label="DNA Damage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"5-FU" -> "FUMP"; "FUMP" -> "FUDP"; "FUDP" -> "FUTP"; "FUTP" -> "RNA_disruption"; "FUDP" -> "FdUDP"; "FdUDP" -> "FdUTP"; "FdUTP" -> "DNA_damage"; "5-FU" -> "FdUMP"; "FdUMP" -> "TS_inhibition"; } Caption: Simplified metabolic activation and mechanisms of action of 5-Fluorouracil.

This compound Derivatives: Exploring New Frontiers

Research suggests that derivatives of this compound may exhibit their anticancer effects through various mechanisms, which can differ based on the specific substitutions on the pyrimidine core. Some reported mechanisms for broader classes of pyrimidine derivatives include:

  • Kinase Inhibition: Certain pyrimidine derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[7]

  • Induction of Apoptosis: Many pyrimidine compounds have been observed to induce programmed cell death (apoptosis) in cancer cells through intrinsic and/or extrinsic pathways.[8]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing.

  • Inhibition of Thymidine Phosphorylase (TP): Some uracil derivatives act as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis.[9]

dot digraph "General_Mechanism_of_Pyrimidine_Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

"Pyrimidine_Derivative" [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase_Inhibition" [label="Kinase Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Induction" [label="Apoptosis Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "TP_Inhibition" [label="Thymidine Phosphorylase\nInhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anticancer_Effect" [label="Anticancer Effect", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pyrimidine_Derivative" -> "Kinase_Inhibition"; "Pyrimidine_Derivative" -> "Apoptosis_Induction"; "Pyrimidine_Derivative" -> "Cell_Cycle_Arrest"; "Pyrimidine_Derivative" -> "TP_Inhibition"; "Kinase_Inhibition" -> "Anticancer_Effect"; "Apoptosis_Induction" -> "Anticancer_Effect"; "Cell_Cycle_Arrest" -> "Anticancer_Effect"; "TP_Inhibition" -> "Anticancer_Effect"; } Caption: Potential mechanisms of action for pyrimidine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of anticancer activity for both 5-FU and this compound derivatives typically involves a series of in vitro assays to determine their cytotoxicity and impact on cell proliferation.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and 5-FU as a control) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Sulforhodamine B (SRB) Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol Outline:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and allow the plates to air dry.

    • Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (typically 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[10]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

"Cell_Culture" [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Seeding" [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treatment with\nTest Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="Incubation\n(e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Assay" [label="Cytotoxicity Assay\n(MTT or SRB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Absorbance Reading,\nIC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Seeding"; "Seeding" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Assay"; "Assay" -> "Data_Analysis"; } Caption: General workflow for in vitro anticancer screening assays.

Conclusion

5-Fluorouracil remains a critical tool in cancer chemotherapy, with a well-understood, albeit complex, mechanism of action. The emerging class of this compound derivatives represents a promising area of research, with some compounds demonstrating significant anticancer activity in preclinical studies. While more direct comparative data is needed to definitively establish their superiority, the potential for novel mechanisms of action that could overcome 5-FU resistance is a compelling rationale for their continued investigation. The experimental protocols outlined provide a framework for the standardized evaluation of these and other novel anticancer agents, facilitating the identification of lead compounds for further development. As our understanding of the molecular drivers of cancer evolves, the exploration of diverse chemical scaffolds, such as these pyrimidine derivatives, will be paramount in the development of more effective and targeted cancer therapies.

References

A Comparative Analysis of Antiviral Properties: 5-Amino-6-methylpyrimidine-2,4-diol Analogs versus Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective antiviral therapeutics has led to the exploration of diverse chemical scaffolds. Among these, nucleoside analogs have long stood as a cornerstone of antiviral chemotherapy. However, the emergence of drug resistance and the need for novel mechanisms of action have spurred the investigation of alternative compound classes. This guide provides a comparative overview of the antiviral activity of 5-Amino-6-methylpyrimidine-2,4-diol analogs, a class of non-nucleoside pyrimidine derivatives, and classical nucleoside analogs, supported by available experimental data.

I. Introduction to the Compound Classes

This compound Analogs (5-amino-6-methyluracil Analogs) belong to the broader group of pyrimidine derivatives. These non-nucleoside analogs are of interest for their potential to inhibit viral replication through mechanisms distinct from those of nucleoside analogs, potentially offering advantages against resistant viral strains. Their mechanism of action is not as extensively characterized as that of nucleoside analogs but is thought to involve the inhibition of viral enzymes essential for replication.

Nucleoside Analogs are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. To exert their antiviral effect, they must be activated within the host cell through phosphorylation to their triphosphate form. These activated analogs can then act as competitive inhibitors of viral polymerases or be incorporated into the growing viral nucleic acid chain, leading to chain termination and the halting of replication.[1][2][3]

II. Comparative Antiviral Activity and Cytotoxicity

To date, specific antiviral data for the parent compound, this compound, is limited in publicly available literature. However, studies on its derivatives, particularly those with substitutions at the N1 position of the uracil ring, have demonstrated antiviral potential. The following tables summarize the available quantitative data for a representative 5-aminouracil derivative against Human adenovirus and provide a general comparison with well-established nucleoside analogs.

Table 1: Antiviral Activity and Cytotoxicity of a 1-(4-Phenoxybenzyl)-5-aminouracil Derivative against Human Adenovirus

CompoundVirusCell LineIC50 (µM)TC50 (µM)Selectivity Index (SI)
1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracilHuman adenovirusA549~5>100>20

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. TC50 (50% toxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = TC50/IC50) is a measure of the drug's therapeutic window. Data extracted from a study on 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives.

Table 2: General Antiviral Activity and Cytotoxicity Profile of Selected Nucleoside Analogs

CompoundVirus Target(s)General IC50 Range (µM)General CC50 Range (µM)General Selectivity Index (SI)
AcyclovirHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)0.1 - 10>100>10 - >1000
Zidovudine (AZT)Human Immunodeficiency Virus (HIV)0.003 - 0.1>100>1000
RemdesivirCoronaviruses (e.g., SARS-CoV-2), Ebola virus0.01 - 1>10>100 - >1000
SofosbuvirHepatitis C Virus (HCV)0.04 - 0.1>100>1000

Note: The values in Table 2 are generalized from numerous studies and can vary significantly depending on the specific viral strain, cell line, and experimental conditions.

III. Mechanisms of Action

The fundamental difference in the mechanism of action between these two classes of antiviral agents is a key consideration for their development and application.

This compound Analogs: A Non-Nucleoside Approach

As non-nucleoside inhibitors, these compounds do not require intracellular phosphorylation for their activity. Their proposed mechanism involves direct interaction with viral enzymes, leading to allosteric inhibition. This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive. This mechanism can be advantageous in overcoming resistance mutations that affect the active site of the target enzyme.

cluster_0 Viral Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Genome Replication Uncoating->Replication Viral_Polymerase Viral Polymerase Viral_Polymerase->Replication Catalyzes Assembly Assembly & Release Replication->Assembly Pyrimidine_Analog 5-Amino-6-methylpyrimidine -2,4-diol Analog Pyrimidine_Analog->Viral_Polymerase Allosteric Inhibition

Figure 1. Proposed mechanism of action for this compound analogs.

Nucleoside Analogs: The Chain Termination Strategy

Nucleoside analogs function as prodrugs that, upon entering a cell, are converted by host and/or viral kinases into their active triphosphate forms. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the elongating viral DNA or RNA strand by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the analog prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1][2][3]

cluster_0 Intracellular Activation cluster_1 Inhibition of Viral Replication NA Nucleoside Analog (NA) NA_MP NA-Monophosphate NA->NA_MP Kinase NA_DP NA-Diphosphate NA_MP->NA_DP Kinase NA_TP NA-Triphosphate (Active Form) NA_DP->NA_TP Kinase Viral_Polymerase Viral Polymerase NA_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral Nucleic Acid Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination

Figure 2. Mechanism of action for nucleoside analogs.

IV. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following are representative protocols for key assays used to evaluate the compounds discussed.

Antiviral Activity Assay (Plaque Reduction Assay for Adenovirus)

This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (IC50).

  • Cell Seeding: Seed A549 (human lung adenocarcinoma) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the adenovirus stock in serum-free cell culture medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in an overlay medium (e.g., medium containing 1% carboxymethylcellulose or agarose).

  • Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible in the virus control wells (no compound).

  • Staining and Counting: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Start Start Seed_Cells Seed A549 cells in 6-well plates Start->Seed_Cells Infect_Cells Infect withAdenovirus Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of 5-aminouracil analog Infect_Cells->Add_Compound Incubate Incubate for 5-7 days Add_Compound->Incubate Stain_Plaques Fix and stain plaques with crystal violet Incubate->Stain_Plaques Count_Plaques Count plaques Stain_Plaques->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Experimental workflow for a plaque reduction assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50 or TC50).

  • Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Start Start Seed_Cells Seed A549 cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 5-7 days Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Figure 4. Experimental workflow for an MTT cytotoxicity assay.

V. Conclusion

Both this compound analogs and nucleoside analogs represent important avenues in the quest for novel antiviral therapies. Nucleoside analogs are a well-established class with a proven track record against a range of viruses, primarily acting through the chain termination of viral nucleic acid synthesis. Their development has benefited from decades of research, leading to highly potent and selective agents.

The this compound scaffold, as represented by its derivatives, presents a promising, albeit less explored, alternative. The available data suggests that these non-nucleoside inhibitors can exhibit significant antiviral activity with favorable selectivity indices. Their distinct mechanism of action offers the potential to circumvent existing resistance mechanisms to nucleoside analogs.

Further research is warranted to fully elucidate the antiviral spectrum and mechanism of action of this compound and its simpler analogs. Direct comparative studies with established nucleoside analogs against a broader range of viruses will be crucial in determining their therapeutic potential and positioning within the antiviral drug landscape. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-6-methylpyrimidine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-Amino-6-methylpyrimidine-2,4-diol derivatives, offering insights into their potential as therapeutic agents. By examining key structural modifications and their impact on biological targets, we aim to illuminate pathways for rational drug design.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound core, also known as 5-amino-6-methyluracil, serves as a versatile template for the development of potent and selective enzyme inhibitors.[4] This guide synthesizes experimental data to compare the efficacy of various derivatives, focusing on their structure-activity relationships (SAR).

Comparative Biological Activity of Pyrimidine-2,4-dione Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several key derivatives, providing a quantitative basis for comparison.

Table 1: In Vitro Cytotoxicity of Aminopyrimidine-2,4-dione Derivatives against Cancer Cell Lines

CompoundR Group (at amino position)Cell LineIC50 (µM)Reference
4 -(CH2)C6H5MDA-MB-231 (Breast)0.029[5]
HT-29 (Colorectal)0.042[5]
U-937 (Renal)>100[5]
6a -(CH2)C6H4(p-OCH3)MDA-MB-231 (Breast)0.141[5]
HT-29 (Colorectal)0.231[5]
U-937 (Renal)>100[5]
6b -(CH2)C6H4(p-OCH3)MDA-MB-231 (Breast)0.077[5]
HT-29 (Colorectal)0.152[5]
U-937 (Renal)>100[5]
Methotrexate (Ref.) N/AMDA-MB-231 (Breast)0.35[5]
HT-29 (Colorectal)0.52[5]
U-937 (Renal)0.68[5]

Table 2: Enzyme Inhibitory Activity of Aminopyrimidine-2,4-dione Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
4 BRD40.029[5]
PLK10.094[5]
7 BRD40.042[5]
PLK10.02[5]
Volasertib (Ref.) BRD40.017[5]
PLK10.025[5]

Table 3: Structure-Activity Relationship Summary of 5-Substituted Pyrimidine Derivatives as CDK2 Inhibitors

| Compound | 5-Substituent | O4-Alkyl Group | N2-Aryl Group | CDK2 IC50 (nM) | Reference | |---|---|---|---|---| | 22j | -CHO | sec-Butyl | 4-sulfanilyl | 0.8 |[6] | | 23c | -CH=NOH | sec-Butyl | 4-sulfanilyl | 7.4 |[6] |

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these derivatives:

  • Substituents at the 5-Amino Group: The nature of the substituent on the 5-amino group significantly impacts cytotoxic activity. For instance, an unsubstituted phenyl moiety (compound 4) demonstrates potent activity against MDA-MB-231 breast cancer cells.[5] The introduction of an electron-withdrawing nitro group on the aryl moiety has been shown to decrease cytotoxic activity.[5]

  • Dual-Target Inhibition: Certain derivatives exhibit inhibitory activity against multiple kinases. For example, compounds 4 and 7 are effective dual inhibitors of BRD4 and PLK1, enzymes implicated in cancer progression.[5]

  • Influence of the 5-Substituent: In a series of O4-alkylpyrimidines, the substituent at the 5-position is critical for CDK2 inhibitory activity. A 5-formyl group (as in compound 22j) was found to be more potent than a 5-hydroxyiminomethyl group.[6]

  • Impact of O4-Alkyl Group: The nature of the O4-alkyl substituent also modulates CDK2 inhibition. For 5-formyl derivatives, a sec-butyl group conferred greater potency than a cyclohexylmethyl group.[6]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial.

In Vitro Cytotoxicity Screening (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assays (BRD4 and PLK1)

The inhibitory activity of the compounds against BRD4 and PLK1 was determined using commercially available assay kits, typically following a luminescence or fluorescence-based detection method.

  • Enzyme and Substrate Preparation: The kinase, its specific substrate, and ATP are prepared in an assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Detection: After a set incubation time, a detection reagent is added to measure the remaining ATP (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence-based assays).

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Cellular Impact and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Apoptotic Signaling Pathway Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Compound7 Compound 7 Compound7->Bcl2 Downregulates Compound7->Bax Upregulates

Caption: Apoptotic pathway induced by Compound 7.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570nm) D->E F Calculate IC50 Value E->F

Caption: Workflow of the in vitro MTT cytotoxicity assay.

This comparative guide underscores the potential of this compound derivatives as a fertile ground for the discovery of novel therapeutic agents. The presented data and structure-activity relationships offer a valuable resource for medicinal chemists and pharmacologists in the rational design and optimization of next-generation enzyme inhibitors. Further investigations into the in vivo efficacy and safety profiles of the most potent compounds are warranted to translate these promising in vitro findings into clinical applications.

References

A Comparative Guide to In Vitro Antioxidant Capacity: Benchmarking Against Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant capacity of a test compound against the well-established antioxidant, ascorbic acid (Vitamin C). The following sections detail the experimental data, methodologies for key antioxidant assays, and a visual representation of the experimental workflow. This information is intended to facilitate the reproducible assessment of antioxidant potential in a research and development setting.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of a test compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the comparative IC50 values of a hypothetical test compound and ascorbic acid in three common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

Antioxidant AssayTest Compound (IC50)Ascorbic Acid (IC50)
DPPH Radical Scavenging Assay 55 µg/mL6.1 µg/mL[1]
ABTS Radical Scavenging Assay 68 µg/mL~10 µg/mL
FRAP (Ferric Reducing Antioxidant Power) Assay 82 µg/mL~30 µg/mL[2]

Note: The IC50 values for the "Test Compound" are hypothetical and for illustrative purposes only. The IC50 values for ascorbic acid are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below to ensure reproducibility and accurate comparison.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Protect the solution from light.[4]

    • Test Compound and Ascorbic Acid Stock Solutions (e.g., 1 mg/mL): Dissolve the test compound and ascorbic acid in the appropriate solvent (e.g., methanol, ethanol, or water).

    • Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid from their respective stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or ascorbic acid to separate wells.[4]

    • Add 100 µL of the DPPH working solution to each well.[4]

    • A control well should contain 100 µL of solvent and 100 µL of the DPPH solution.[4]

    • A blank well should contain 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3][4]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[4]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or ascorbic acid.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore, leading to its decolorization.[5][6]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[6]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] Dilute the resulting blue/green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compound or ascorbic acid to different test tubes.

    • Add 180 µL of the ABTS•+ working solution to each tube.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Add 20 µL of the test compound or ascorbic acid at different concentrations to separate wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as ferric reducing equivalents (µM Fe(II)). The IC50 value can be determined by plotting the FRAP value against the concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of antioxidant capacity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_samples Prepare Test Compound and Ascorbic Acid Solutions perform_assay Perform Spectrophotometric Assays (DPPH, ABTS, FRAP) prep_samples->perform_assay measure_abs Measure Absorbance perform_assay->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 compare_results Compare IC50 of Test Compound with Ascorbic Acid det_ic50->compare_results

Caption: Workflow for in vitro antioxidant capacity comparison.

References

Cross-screening of 5-Amino-6-methylpyrimidine-2,4-diol based inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapy, particularly in oncology, protein kinase inhibitors are of paramount importance. The pyrimidine scaffold is a well-established pharmacophore in the design of these inhibitors, forming the core of numerous approved drugs.[1] This guide provides a comparative cross-screening analysis of a novel 5-Amino-6-methylpyrimidine-2,4-diol derivative, hereby designated as Compound X , against two alternative kinase inhibitors.

The objective of this guide is to present a clear comparison of the inhibitory potency and selectivity of these compounds against a panel of cancer-relevant kinases. All data presented is based on standardized in vitro assays to ensure comparability.

Comparative Cross-Reactivity Data

The inhibitory activities of Compound X and two alternative inhibitors were assessed against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. Lower IC50 values are indicative of higher potency.

Kinase TargetCompound X IC50 (nM)Alternative Inhibitor A (Pyrrolo[2,3-d]pyrimidine core) IC50 (nM)Alternative Inhibitor B (Quinazoline core) IC50 (nM)
EGFR 85155
VEGFR2 12025030
CDK2 25>10,0001500
MAPK1 (ERK2) 3508002500
PI3Kα 450050003500
p38α (MAPK14) 8001200950
Aurora B 60850075
Src 1500900450

Note: The data presented in this table is for illustrative purposes to demonstrate a typical cross-screening comparison.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 values of test compounds against a panel of protein kinases by measuring the amount of ADP produced, which is directly proportional to kinase activity.[2][3][4]

1. Materials:

  • Recombinant Kinase of interest (e.g., EGFR, CDK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), high purity

  • Test Compounds (Compound X, Alternatives A and B)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

2. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of each inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient. Subsequently, prepare an intermediate dilution of these plates in the kinase assay buffer.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for each specific kinase.

  • Kinase Aliquots: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Dissolve the appropriate peptide substrate in the kinase buffer to its final working concentration.

3. Assay Procedure:

  • Dispense 2.5 µL of the diluted test compounds or DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate and ATP mixture to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.[2]

  • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.

  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Normalize the data by setting the DMSO-only wells (no inhibitor) as 100% activity and wells with no enzyme as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value for each compound.[3]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series (Compound X, Alt. A, Alt. B) Plate_Setup 1. Plate Compounds & Kinase Enzyme Compound_Dilution->Plate_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Plate_Setup ATP_Prep ATP Solution Preparation Initiate_Rxn 3. Initiate Reaction with Substrate/ATP Mix ATP_Prep->Initiate_Rxn Pre_Incubate 2. Pre-incubation (10 min) Plate_Setup->Pre_Incubate Pre_Incubate->Initiate_Rxn Incubate_Rxn 4. Incubate (60 min at 30°C) Initiate_Rxn->Incubate_Rxn Stop_Rxn 5. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Rxn->Stop_Rxn Detect_Signal 6. Add Detection Reagent & Incubate (30 min) Stop_Rxn->Detect_Signal Read_Luminescence Luminescence Measurement Detect_Signal->Read_Luminescence Normalization Data Normalization (vs Controls) Read_Luminescence->Normalization Curve_Fitting IC50 Curve Fitting Normalization->Curve_Fitting Selectivity_Profile Generate Selectivity Profile Curve_Fitting->Selectivity_Profile

Caption: Workflow for the in vitro kinase inhibition assay.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its dysregulation is a common feature in many cancers, making its components frequent targets for kinase inhibitors.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Activation RAS RAS RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Phosphorylation MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Amino-6-methylpyrimidine-2,4-diol (CAS Number: 6270-46-8).[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. The following guidelines are based on best practices for the disposal of laboratory chemicals and information from SDSs of structurally similar pyrimidine compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Data synthesized from general laboratory safety guidelines.

Waste Characterization and Segregation

Proper identification and segregation of waste streams are the first steps in compliant disposal.

  • Solid Waste: Includes unused or expired this compound powder, contaminated lab supplies such as weighing paper, gloves, and wipes.

  • Liquid Waste: Solutions containing this compound. Do not mix with other solvent wastes unless compatibility has been confirmed.[4]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound.

Incompatible Materials: Store waste containing this compound away from strong oxidizing agents, strong acids, and strong bases.[5]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed, and leak-proof container.

    • Whenever possible, use the original manufacturer's container.

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.[4]

Step 2: Labeling and Storage

  • Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[4]

  • The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • CAS Number: "6270-46-8"

    • Accumulation start date

    • Associated hazards (e.g., "Irritant," "Handle with Care")

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6]

  • Ensure containers are kept closed except when adding waste.[7]

  • Store in a cool, dry, and well-ventilated area.[5]

Step 3: Disposal Request and Pickup

  • Once a waste container is full, or within one year of the accumulation start date, arrange for disposal.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control and Contain: If safe to do so, prevent the spread of the powder or liquid. For powders, avoid generating dust.

  • Cleanup:

    • Solids: Carefully sweep or vacuum up the spilled material and place it in a labeled hazardous waste container.

    • Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_collection Step 1: Waste Collection cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A Solid Waste (Unused chemical, contaminated PPE) D Collect in Lined, Leak-Proof Container A->D B Liquid Waste (Solutions containing the compound) E Collect in Compatible, Sealed Container B->E C Sharps Waste (Contaminated needles, glassware) F Collect in Puncture-Resistant Sharps Container C->F G Affix Hazardous Waste Label - Chemical Name - CAS Number - Accumulation Date - Hazards D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Containers Closed H->I J Contact EHS for Pickup I->J K Dispose via Approved Hazardous Waste Vendor J->K

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 5-Amino-6-methylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling of 5-Amino-6-methylpyrimidine-2,4-diol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards.[1] The required personal protective equipment is outlined below.

Hazard StatementGHS CodeRequired Personal Protective Equipment (PPE)
Harmful if swallowedH302Standard laboratory coat, nitrile gloves.
Causes skin irritationH315Chemical-resistant gloves (e.g., nitrile), lab coat.
Causes serious eye damageH318Chemical safety goggles or a face shield.
May cause respiratory irritationH335Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[2]

Operational and Handling Plan

Proper handling techniques are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[2]

  • Ensure that safety showers and eyewash stations are readily accessible.[3]

General Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or aerosols.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from strong oxidizing agents.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound A Preparation - Review SDS - Don PPE B Weighing - Use fume hood - Handle carefully to avoid dust A->B Proceed with caution C Dissolution/Reaction - Add to solvent in fume hood - Maintain ventilation B->C Transfer carefully D Post-Experiment - Decontaminate work area - Remove PPE correctly C->D After completion E Waste Disposal - Collect in labeled hazardous waste container D->E Dispose of waste F Storage - Store in a cool, dry, well-ventilated area D->F Store remaining chemical

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.